molecular formula C12H50Cl2N14O12Pt3 B1261548 Triplatin tetranitrate CAS No. 172903-00-3

Triplatin tetranitrate

Cat. No.: B1261548
CAS No.: 172903-00-3
M. Wt: 1238.8 g/mol
InChI Key: RMFNGLHOFHJMHN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triplatin tetranitrate (also known as BBR3464) is a cationic trinuclear platinum coordination complex that was investigated as an anticancer agent in clinical trials . This compound represents a distinct class of polynuclear platinum complexes (PPCs) and was the first "non-classical" platinum-based drug to enter human clinical trials . Its primary mechanism of action involves binding to cellular DNA more rapidly than traditional platinum drugs like cisplatin . Unlike cisplatin, which forms primarily intrastrand cross-links, this compound forms long-range interstrand and intrastrand cross-links, creating delocalized adducts on DNA that prevent transcription and replication, ultimately leading to apoptosis (programmed cell death) . A key feature of its DNA binding mode involves specific 'phosphate clamps,' where the complex forms bifurcated hydrogen bonds with the DNA backbone, leading to a unique interaction described as 'backbone tracking' . Preclinical and clinical studies have highlighted its potent activity, with effectiveness at very low dosages and a potential to overcome resistance in cancer cell lines that exhibit intrinsic or acquired resistance to cisplatin, including those with mutant p53 tumor suppressor genes . In phase I clinical trials, the most prominent drug-related adverse effects were diarrhea, abdominal cramps, nausea, vomiting, and neutropenia, with no significant signs of nephrotoxicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

172903-00-3

Molecular Formula

C12H50Cl2N14O12Pt3

Molecular Weight

1238.8 g/mol

IUPAC Name

azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate

InChI

InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2

InChI Key

RMFNGLHOFHJMHN-UHFFFAOYSA-L

SMILES

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2]

Canonical SMILES

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2]

Synonyms

((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4
BBR 3464
BBR-3464
BBR3464
triplatin tetranitrate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triplatin Tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum (II) complex that has garnered significant interest as a potential anticancer agent. Its unique structural features and mechanism of action, which differ from traditional platinum-based drugs like cisplatin (B142131), have made it a subject of extensive research. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data analysis.

Introduction

This compound is a cationic, trinuclear platinum complex with the chemical formula --INVALID-LINK--4. Unlike cisplatin, which primarily forms intrastrand DNA adducts, this compound is capable of forming long-range inter- and intrastrand cross-links on DNA.[1][2] This distinct mode of DNA binding is believed to contribute to its ability to overcome cisplatin resistance and its potent cytotoxic activity against a broad range of cancer cell lines.[3] This guide will detail the synthetic route to a key analog of this compound and the analytical techniques employed for its characterization, providing a foundational understanding for researchers in the field of medicinal chemistry and drug development.

Synthesis of a this compound Analog

While the direct synthesis of this compound is a multi-step process, this section details the synthesis of a structurally related, trackable analog, azido-TriplatinNC (N3-TriplatinNC). This synthesis follows a similar strategic approach of stepwise ligand coordination and activation.

Experimental Protocol: Synthesis of Azido-TriplatinNC

The synthesis of N3-TriplatinNC involves the preparation of platinum precursors followed by their assembly into the final trinuclear complex.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ammonia solution (NH₃)

  • 1,6-Hexanediamine

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium azide (B81097) (NaN₃)

  • Organic solvents (e.g., water, diethyl ether)

Procedure:

  • Synthesis of Platinum Precursors:

    • cis-[PtCl₂(NH₃)₂] (cisplatin) is synthesized from K₂PtCl₄.

    • A platinum-diamine precursor is prepared by reacting K₂PtCl₄ with 1,6-hexanediamine.

    • An azide-containing platinum monomer is synthesized.

  • Assembly of the Trinuclear Complex:

    • The synthesis is directed by the trans effect, involving successive activations with silver nitrate to facilitate stepwise ligand coordinations.[4]

    • A di-platinum intermediate is first formed.

    • This intermediate is then reacted with the azide-containing platinum monomer to yield the final N3-TriplatinNC product.

  • Purification:

    • The final product is precipitated from the reaction mixture using diethyl ether and filtered. The resulting solid is washed with ice-cold diethyl ether to remove impurities.[2]

Synthesis Workflow

G cluster_synthesis Synthesis Workflow K2PtCl4 K₂PtCl₄ cisplatin cis-[PtCl₂(NH₃)₂] K2PtCl4->cisplatin NH₃ Pt_diamine Platinum-Diamine Precursor K2PtCl4->Pt_diamine 1,6-Hexanediamine di_Pt_intermediate Di-platinum Intermediate cisplatin->di_Pt_intermediate Pt_diamine->di_Pt_intermediate Pt_azide Azide-Platinum Monomer N3_TriplatinNC N₃-TriplatinNC di_Pt_intermediate->N3_TriplatinNC + Azide-Platinum Monomer

Caption: Synthetic workflow for an analog of this compound.

Characterization of this compound and its Analogs

A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and properties of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution. Both ¹H and ¹⁹⁵Pt NMR are utilized.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as D₂O.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[2]

  • Data Acquisition: ¹H and ¹⁹⁵Pt NMR spectra are recorded at room temperature.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Technique Parameter Representative Value (for N₃-TriplatinNC analog)
¹H NMR (600 MHz, D₂O)Chemical Shifts (δ)3.35–3.23 (m, 2H), 2.80–2.73 (m, 6H), 2.67–2.65 (m, 8H), 1.69–1.61 (m, 10H), 1.56–1.54 (m, 6H), 1.40–1.34 (m, 16H)[2]
¹⁹⁵Pt NMR (600 MHz, D₂O)Chemical Shift (δ)-2671 ppm[2]
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the complex.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: The sample is dissolved in an appropriate solvent.

  • Instrumentation: ESI-MS is performed on a suitable mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed to confirm the molecular formula.

Technique Parameter Expected Value (for this compound)
ESI-MSMolecular Weight1238.75 g/mol [3]
Elemental Analysis

Elemental analysis is crucial for confirming the empirical formula of the synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should be in close agreement with the calculated values.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, precisely weighed amount of the sample is used.

  • Instrumentation: A CHN elemental analyzer is used.

  • Data Analysis: The percentage composition of C, H, and N is determined. The acceptable deviation between calculated and found values is typically within ±0.4%.[5]

Element Calculated (%) Found (%) (Representative for N₃-TriplatinNC analog)
C18.5919.14[2]
H5.205.13[2]
N19.8816.21[2]
Molar Conductivity

Molar conductivity measurements are used to determine the charge of the complex in solution, providing insight into its ionic nature.

Experimental Protocol: Molar Conductivity

  • Sample Preparation: A solution of the complex of known concentration is prepared in a suitable solvent (e.g., water or DMF).

  • Instrumentation: A conductivity meter is used.

  • Data Analysis: The molar conductivity (ΛM) is calculated and compared to known ranges for different electrolyte types.

Biological Activity and Signaling Pathways

This compound exerts its cytotoxic effects primarily through its interaction with DNA, leading to cell cycle arrest and apoptosis. A key feature of its biological activity is its ability to induce a cellular response that is distinct from cisplatin.

DNA Damage Response and Cell Cycle Arrest

Upon binding to DNA, this compound induces a DNA damage response that leads to a dose-dependent arrest of the cell cycle in the G2/M phase.[4][6] This cell cycle arrest is a critical event that prevents cells with damaged DNA from proceeding through mitosis.

p53-Independent Upregulation of p21

A significant aspect of this compound's mechanism of action is its ability to induce the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner.[4][6] This is a crucial distinction from cisplatin, whose activity is often dependent on a functional p53 pathway. The upregulation of p21 contributes to the G2/M arrest by inhibiting the activity of cyclin-dependent kinases that are essential for entry into mitosis.

Signaling Pathway Diagram

G cluster_pathway This compound Signaling Pathway BBR3464 This compound (BBR3464) DNA_damage DNA Damage (Long-range cross-links) BBR3464->DNA_damage p53_independent p53-Independent Pathway DNA_damage->p53_independent p21 p21 Upregulation p53_independent->p21 G2M_arrest G2/M Cell Cycle Arrest p21->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: p53-independent signaling pathway of this compound.

Conclusion

This compound represents a promising class of non-classical platinum-based anticancer agents. Its synthesis, while complex, yields a unique trinuclear structure that interacts with DNA in a manner distinct from cisplatin. The characterization of this compound relies on a suite of analytical techniques that confirm its structure and purity. The p53-independent induction of p21 and subsequent G2/M cell cycle arrest are key features of its biological activity, suggesting its potential for treating tumors that are resistant to conventional platinum-based therapies. This guide provides a foundational resource for researchers working on the development and evaluation of novel platinum-based drugs.

References

Triplatin Tetranitrate's Mechanism of Action: An In-depth Analysis of its DNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (B12774651) tetranitrate, also known as BBR3464, is a trinuclear platinum complex that emerged as a promising anticancer agent, demonstrating potent cytotoxicity, particularly in cisplatin-resistant cell lines.[1][2] Its unique structural features, departing from the conventional mononuclear platinum drug design, confer a distinct mechanism of action primarily centered on its interaction with DNA.[3][4] This technical guide provides a comprehensive overview of the DNA binding mechanism of triplatin tetranitrate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular signaling pathways.

DNA Binding Characteristics of this compound

This compound's interaction with DNA is characterized by the formation of long-range interstrand and intrastrand crosslinks, a feature that distinguishes it from cisplatin (B142131), which predominantly forms 1,2-intrastrand adducts.[5] This unique binding mode is believed to be a key factor in its ability to overcome cisplatin resistance.

Kinetics and Affinity
Types of DNA Adducts and Sequence Specificity

This compound forms a variety of DNA adducts, with a notable preference for 1,4-interstrand crosslinks between two guanine (B1146940) bases on opposite strands.[7][8][9] These long-range crosslinks are a hallmark of its mechanism and are thought to be critical for its cytotoxic effects.[7] In addition to interstrand crosslinks, which constitute approximately 20% of the total DNA adducts, this compound also forms various intrastrand crosslinks.[6] The formation of these adducts can lead to significant conformational changes in the DNA structure.

Structural Distortions of DNA

The formation of this compound-DNA adducts induces significant structural distortions in the DNA double helix. A key characteristic is the unwinding of the DNA helix by approximately 14 degrees.[6] This unwinding, coupled with the bending of the DNA, can interfere with the binding of DNA-processing proteins and disrupt essential cellular processes. Atomic force microscopy (AFM) studies have revealed that treatment with BBR3464 leads to the compaction of DNA molecules.[10]

Quantitative Data on DNA Binding and Cellular Activity

The following tables summarize the available quantitative data regarding the DNA binding and cellular effects of this compound.

ParameterValueReference
DNA Binding Kinetics
Half-life (t1/2)~40 minutes[6]
Structural Effects on DNA
DNA Unwinding Angle14°[6]
Types of DNA Adducts
Interstrand Crosslinks~20% of total adducts[6]
Preferred Interstrand Adduct1,4-GG[7][8]
Cellular Activity
Cytotoxicity vs. Cisplatin (L1210 cells)30 times more cytotoxic[1]
Resistance Index (L1210/CDDP cells)0.8 (complete lack of cross-resistance)[1]

Table 1: Key Quantitative Parameters of this compound-DNA Interaction and Cellular Response

Cell LineIC50 (µM) - BBR3464IC50 (µM) - CisplatinReference
L1210 (murine leukemia)Not specifiedNot specified[1]
L1210/CDDP (cisplatin-resistant)Not specifiedNot specified[1]
Human Ovarian Carcinoma~20-fold lower than cisplatinNot specified[2]
Human Melanoma~20-fold lower than cisplatinNot specified[2]

Table 2: Comparative IC50 Values of this compound (BBR3464) and Cisplatin in Various Cancer Cell Lines

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the DNA binding of this compound.

DNase I Footprinting

DNase I footprinting is utilized to identify the specific DNA sequences where a ligand, such as this compound, binds and protects the DNA from enzymatic cleavage.

Protocol:

  • Probe Preparation: A DNA fragment of interest is radiolabeled at one end.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding.

  • DNase I Digestion: The DNA-ligand complexes are then subjected to limited digestion with DNase I. The enzyme will cleave the DNA at sites not protected by the bound drug.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.

  • Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The "footprint," a region of the gel with no bands, corresponds to the binding site of this compound.

For a detailed, generic DNase I footprinting protocol, refer to established molecular biology manuals.[11][12][13][14][15]

Gel Mobility Shift Assay (EMSA)

EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule.

Protocol:

  • Probe Preparation: A DNA oligonucleotide containing the putative binding site is labeled (e.g., with 32P or a fluorescent dye).

  • Binding Reaction: The labeled probe is incubated with the protein or drug of interest (in this case, to study effects on protein-DNA interactions).

  • Native Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. DNA-protein complexes will migrate slower than the free DNA probe, resulting in a "shifted" band.

  • Detection: The bands are visualized by autoradiography or fluorescence imaging.

Detailed protocols for EMSA can be found in various molecular biology resources.[16][17][18][19][20]

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is employed to quantify the changes in the expression of specific genes (e.g., p53, p21, BAX) in response to treatment with this compound.

Protocol:

  • Cell Treatment: Cancer cell lines are treated with this compound for various times and at different concentrations.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes and a reference gene (e.g., GAPDH or β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Specific primer sequences and cycling conditions will vary depending on the target genes and the qPCR platform used.[21][22][23][24][25]

Cellular Signaling Pathways and Consequences of DNA Binding

The formation of this compound-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Transcription and Replication

The bulky DNA adducts formed by this compound act as roadblocks to the cellular machinery responsible for DNA replication and transcription, effectively halting these essential processes.[26][27][28] This inhibition is a primary contributor to the drug's cytotoxicity.

Activation of DNA Damage Response and Apoptosis

The cell recognizes the DNA adducts as damage, which activates DNA damage response (DDR) pathways. While the precise DNA repair mechanisms involved in processing BBR3464 adducts are not fully elucidated, it is known that nucleotide excision repair (NER) and mismatch repair (MMR) play roles in the repair of platinum-DNA adducts in general.[29][30][31][32][33] However, the unique structure of BBR3464 adducts may allow them to evade efficient repair, leading to persistent signaling for cell death.[8]

A key player in the apoptotic response to this compound is the tumor suppressor protein p53. DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes such as BAX and the cell cycle inhibitor p21. The induction of these genes ultimately leads to the activation of the caspase cascade and programmed cell death.[34][35][36][37][38]

Visualizations

Logical Flow of this compound's Mechanism of Action

Triplatin_Mechanism Triplatin This compound (BBR3464) CellUptake Cellular Uptake Triplatin->CellUptake DNABinding DNA Binding CellUptake->DNABinding Adducts Formation of Long-Range Inter- and Intrastrand Crosslinks DNABinding->Adducts ReplicationBlock Inhibition of DNA Replication & Transcription Adducts->ReplicationBlock DDR Activation of DNA Damage Response Adducts->DDR Apoptosis Apoptosis ReplicationBlock->Apoptosis DDR->Apoptosis DNAse_Footprinting_Workflow Start Start LabelDNA End-label DNA Fragment Start->LabelDNA Incubate Incubate DNA with This compound LabelDNA->Incubate Digest Partial Digestion with DNase I Incubate->Digest Separate Separate Fragments by Gel Electrophoresis Digest->Separate Visualize Visualize by Autoradiography Separate->Visualize Analyze Analyze Footprint Visualize->Analyze Apoptosis_Pathway TriplatinAdduct Triplatin-DNA Adducts DDR DNA Damage Response TriplatinAdduct->DDR p53 p53 Activation DDR->p53 p21 p21 Expression p53->p21 BAX BAX Expression p53->BAX CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondria Mitochondrial Outer Membrane Permeabilization BAX->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Physicochemical Properties of Triplatin Tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from the classical mononuclear platinum-based anticancer drugs like cisplatin (B142131).[1][2] Its unique structure, featuring three platinum centers linked by flexible diamine chains, was designed to induce different types of DNA adducts and overcome mechanisms of cisplatin resistance.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, characterization, stability, and mechanism of action, with a focus on providing detailed experimental insights for researchers in the field of drug development.

Chemical and Physical Properties

This compound is a complex coordination compound with the chemical formula --INVALID-LINK--4.[4][5] Its structure consists of two terminal trans-[PtCl(NH3)2]+ units linked to a central trans-[Pt(NH3)2(H2N(CH2)6NH2)2]2+ core via two 1,6-hexanediamine (B7767898) bridging ligands.[4] This arrangement results in a highly charged cationic complex.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C12H50Cl2N14O12Pt3[5][6]
Molecular Weight 1238.75 g/mol [6]
CAS Number 172903-00-3[1]
Appearance Not explicitly stated in search results
Melting Point Not explicitly stated in search results

Synthesis and Characterization

Experimental Protocol: Synthesis of a Trinuclear Platinum Complex Analogue

The following protocol is adapted from the synthesis of a closely related trinuclear platinum complex and serves as a representative example.

Materials:

  • trans-[PtCl2(NH3)2] (transplatin)

  • 1,6-hexanediamine

  • Silver nitrate (B79036) (AgNO3)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Synthesis of the Dinuclear Intermediate: A solution of 1,6-hexanediamine in DMF is added dropwise to a solution of transplatin in DMF. The reaction mixture is stirred at room temperature to form the dinuclear platinum complex, [{trans-PtCl(NH3)2}2(μ-H2N(CH2)6NH2)]Cl2. The product is precipitated with diethyl ether and collected by filtration.

  • Aquation of the Central Platinum Unit: A separate portion of transplatin is reacted with two equivalents of silver nitrate in DMF to replace the chloride ligands with nitrate ligands, forming trans-[Pt(NH3)2(NO3)2]. The precipitated silver chloride is removed by filtration.

  • Formation of the Trinuclear Complex: The dinuclear intermediate is reacted with the aquated central platinum unit in a stoichiometric ratio in DMF. The reaction mixture is stirred for an extended period to allow for the formation of the trinuclear complex.

  • Purification: The final product, this compound, is precipitated from the reaction mixture by the addition of a non-polar solvent such as diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Note: This is a generalized procedure. The precise reaction conditions, including concentrations, reaction times, and temperatures, would require optimization for the specific synthesis of this compound.

Characterization Methods

The characterization of this compound and its analogues relies on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Used to confirm the presence of the ammine and hexanediamine (B8719201) ligands.

    • 195Pt NMR: Provides information on the chemical environment of the three distinct platinum centers.[8][9][10][11]

  • Elemental Analysis: To confirm the empirical formula of the synthesized compound.

  • Molar Conductivity Measurements: To determine the charge of the complex in solution.[3]

Table 2: Representative Spectroscopic Data for Platinum Complexes
TechniqueNucleusExpected Chemical Shift Range (ppm)Reference(s)
NMR1HProtons on ammine and diamine ligands[10][11]
NMR195Pt-1500 to -2500 (for Pt(II) complexes)[8][9]

Solubility and Stability

The solubility and stability of platinum-based drugs are critical factors influencing their formulation and clinical efficacy.

Solubility

Quantitative solubility data for this compound in various solvents is not widely published. However, based on its ionic nature, it is expected to be soluble in polar solvents like water and dimethylformamide (DMF).[12] The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent for platinum complexes is generally discouraged as it can lead to the displacement of ligands and inactivation of the compound.[12]

Stability

This compound's stability is influenced by the surrounding environment. In aqueous solutions with low chloride concentrations, the terminal chloride ligands can undergo aquation, where a chloride ion is replaced by a water molecule. This aquation is a crucial activation step, as the resulting aqua species is more reactive towards biological nucleophiles like DNA.[1] However, the high chloride concentration in the bloodstream helps to suppress this aquation, maintaining the drug's stability during circulation.[1] The biostability of BBR3464 has been cited as a concern, with evidence of decomposition in human serum, which may have contributed to its limited activity in Phase II clinical trials.[13][14][15][16]

Mechanism of Action and Signaling Pathways

The primary cellular target of this compound is DNA.[4][17] Its unique trinuclear structure allows it to form long-range DNA adducts, including interstrand and intrastrand cross-links, which are distinct from the 1,2-intrastrand adducts formed by cisplatin.[1][3] These adducts cause significant distortions in the DNA structure, ultimately leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[4][17]

One of the key features of this compound is its ability to overcome cisplatin resistance.[2] This is attributed to its different mode of DNA binding and its ability to induce a cellular response that is distinct from that of cisplatin.

Apoptosis Signaling Pathway

This compound induces apoptosis through a complex signaling cascade. While a specific, detailed diagram for this compound is not available, the general pathways for platinum drug-induced apoptosis are well-established and are expected to be similar. The process is initiated by the recognition of DNA damage, which triggers a series of downstream events involving key regulatory proteins.

Triplatin_Apoptosis_Pathway Triplatin Triplatin tetranitrate DNA_Damage DNA Damage (Long-range cross-links) Triplatin->DNA_Damage DDR Damage Recognition (e.g., MMR proteins) DNA_Damage->DDR p53 p53 Activation DDR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Experimental Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a trinuclear platinum complex like this compound.

Synthesis_Workflow Start Start Synthesis Synthesis of Precursors and Final Complex Start->Synthesis Purification Purification (Precipitation, Filtration) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 195Pt) Characterization->NMR EA Elemental Analysis Characterization->EA Conductivity Molar Conductivity Characterization->Conductivity End End

References

An In-depth Technical Guide to the Early Discovery and Development of BBR3464

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of BBR3464, a novel trinuclear platinum-based anticancer agent. BBR3464 was designed to overcome the limitations of existing platinum-based drugs, such as cisplatin (B142131), particularly in resistant tumors. This document details its chemical structure, mechanism of action, preclinical efficacy, and early clinical trial outcomes, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts through diagrams.

Introduction

BBR3464, also known as triplatin, emerged in the late 1990s as a promising candidate in the field of platinum chemotherapy.[1] Its unique trinuclear structure defied many of the established structure-activity rules for platinum compounds.[1] Unlike mononuclear platinum drugs, BBR3464 is a cationic complex with a single labile trans leaving group on each of its two terminal platinum atoms.[1] This distinct structure was hypothesized to result in novel DNA binding modes and a different spectrum of antitumor activity.[2][3] The primary goal for the development of BBR3464 was to create a platinum agent effective against cisplatin-resistant cancers.[2][4]

Chemical Structure

BBR3464 is a trinuclear platinum(II) complex.[1] Its structure consists of two trans-[PtCl(NH₃)₂]⁺ units linked to a central, non-covalent, square-planar [Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺ moiety via the hexanediamine (B8719201) linkers.[5] The overall charge of the complex is +4.

BBR3464_Structure cluster_left cluster_center cluster_right Pt1 Pt N1 NH3 Pt1->N1 N2 NH3 Pt1->N2 Cl1 Cl Pt1->Cl1 N_linker1 H2N Pt1->N_linker1 linker1 (CH2)6 N_linker1->linker1 Pt_center Pt N3 NH3 Pt_center->N3 N4 NH3 Pt_center->N4 N_linker_center1 NH2 Pt_center->N_linker_center1 N_linker_center2 NH2 Pt_center->N_linker_center2 charge [4+] linker2 (CH2)6 N_linker_center2->linker2 Pt2 Pt N5 NH3 Pt2->N5 N6 NH3 Pt2->N6 Cl2 Cl Pt2->Cl2 N_linker2 H2N Pt2->N_linker2 linker1->N_linker_center1 linker2->N_linker2

Caption: Chemical Structure of BBR3464.

Preclinical Development

The preclinical evaluation of BBR3464 demonstrated its high potency and ability to overcome cisplatin resistance in a variety of cancer cell lines and animal models.

BBR3464 exhibited significantly greater cytotoxicity compared to cisplatin in numerous human cancer cell lines, including those with intrinsic and acquired resistance to cisplatin.[2][4]

Table 1: In Vitro Cytotoxicity of BBR3464 Compared to Cisplatin

Cell LineCancer TypeBBR3464 IC50 (µM)Cisplatin IC50 (µM)Fold Increase in PotencyReference
L1210Murine LeukemiaNot specified, but 30x more cytotoxicNot specified30[6]
L1210/CDDPCisplatin-Resistant Murine LeukemiaNot specifiedNot specifiedOvercomes resistance[6]
Ovarian Carcinoma Panel (3 lines)Ovarian CancerAt least 20-fold lowerNot specified≥20[2]
Melanoma Panel (4 lines)MelanomaAt least 20-fold lowerNot specified≥20[2]
Neuroblastoma Cell LinesNeuroblastomaUp to 100-fold more potentNot specifiedUp to 100[4]

Note: Specific IC50 values were not always provided in the abstracts, but the relative potency was highlighted.

In vivo studies using human tumor xenografts in immunodeficient mice confirmed the potent antitumor activity of BBR3464.

Table 2: In Vivo Efficacy of BBR3464 in Human Tumor Xenografts

Xenograft ModelCancer TypeBBR3464 Treatment ScheduleTumor Weight Inhibition (%)Reference
7 of 8 Human Tumor XenograftsVariousNot specified>80%[2]
NeuroblastomaNeuroblastoma0.30 and 0.35 mg/kg (q4dx3)Superior to cisplatin[4]

The maximum tolerated dose (MTD) for BBR3464 in neuroblastoma xenografts was found to be 0.35 mg/kg, which was significantly lower than the 4 mg/kg MTD for cisplatin, highlighting the higher potency of BBR3464.[4]

Mechanism of Action

The unique chemical structure of BBR3464 leads to a distinct mechanism of action compared to cisplatin.

The primary cellular target of BBR3464 is DNA.[7] Due to its trinuclear structure and positive charge, BBR3464 exhibits rapid and avid binding to DNA.[7] It forms a different spectrum of DNA adducts than cisplatin, characterized by long-range intra- and interstrand cross-links.[8] These flexible, long-range adducts are thought to be poorly recognized and repaired by the cellular machinery that typically repairs cisplatin-induced DNA damage, thus contributing to its efficacy in cisplatin-resistant cells.[8]

The cellular response to BBR3464-induced DNA damage differs significantly from that of cisplatin.

  • Cell Cycle Arrest: BBR3464 induces a dose-dependent and persistent arrest in the G2/M phase of the cell cycle.[4][5] This is in contrast to cisplatin, which often causes an initial accumulation of cells in the S phase.[4]

  • Apoptosis and Signaling Pathways: At equitoxic doses, BBR3464 was found to be a less potent inducer of apoptosis compared to cisplatin.[5][9] In astrocytoma cells, cisplatin treatment led to the upregulation of p53, p21, and bax, whereas BBR3464 treatment only induced p21, and this occurred in a p53-independent manner.[5][9] This suggests that BBR3464 may be effective in tumors with non-functional p53.[9]

BBR3464_Signaling_Pathway BBR3464 BBR3464 DNA Nuclear DNA BBR3464->DNA DNA_Adducts Long-Range Intra- and Interstrand Cross-links DNA->DNA_Adducts Forms Damage_Recognition Poor Recognition by Repair Machinery DNA_Adducts->Damage_Recognition p21_Induction p21 Induction (p53-independent) Damage_Recognition->p21_Induction G2M_Arrest G2/M Phase Cell Cycle Arrest p21_Induction->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: BBR3464 Signaling Pathway.

Early Clinical Development

Following promising preclinical results, BBR3464 advanced to Phase I and Phase II clinical trials.

A Phase I dose-escalating study of BBR3464 in combination with 5-fluorouracil (B62378) (5-FU) involved 14 patients with advanced cancers.[10] The doses of BBR3464 were escalated from 0.6 mg/m² to 0.75 mg/m².[10] The most common toxicities observed were nausea, neutropenia, fatigue, and diarrhea.[10] Grade 3 or 4 neutropenia was frequent, which limited the planned administration of 5-FU.[10] Despite the toxicities, some antitumor activity was observed, with one partial response and three cases of stable disease.[10]

Phase II studies of BBR3464 were conducted in patients with gastric or gastro-oesophageal adenocarcinoma.[11] An initial dosing schedule of 1.1 mg/m² every 4 weeks resulted in dose-limiting febrile neutropenia in a majority of patients.[11] Consequently, the dose was modified to 0.9 mg/m² every 21 days.[11] Other significant toxicities included anemia, thrombocytopenia, nausea, vomiting, diarrhea, mucositis, and fatigue.[11] The response rate in the second-line setting was low (6%), leading to the early closure of the study.[11]

Discontinuation of Development and Future Perspectives

The development of BBR3464 was ultimately halted due to a combination of factors observed in the clinical trials.[8][12] While preclinical and Phase I studies showed promise, the severe side effects, particularly neutropenia, greatly limited the deliverable dose.[8][12] This, coupled with a lack of biostability, resulted in insufficient drug concentrations at the tumor site to elicit a significant therapeutic response in Phase II trials.[3][8]

Despite its clinical outcome, the development of BBR3464 provided valuable insights into the design of novel platinum-based anticancer agents. The concept of using multinuclear platinum complexes to overcome cisplatin resistance remains an active area of research.[8][12] Future strategies may involve the development of fourth-generation platinum complexes that target the DNA phosphate (B84403) backbone or the use of drug delivery systems to improve the therapeutic index of BBR3464-like compounds.[8][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of BBR3464.

  • Objective: To determine the concentration of BBR3464 that inhibits the growth of cancer cells by 50% (IC50).

  • Methods:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well plates, allowed to adhere, and then treated with a range of BBR3464 concentrations for a specified period (e.g., 72 hours). MTT reagent is added, and viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read on a microplate reader, and IC50 values are calculated.

    • Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of cells after drug treatment. A known number of cells are seeded and treated with BBR3464 for a defined period (e.g., 1 hour). The drug is then removed, and the cells are allowed to grow for 1-2 weeks until they form colonies. The colonies are then stained and counted to determine the surviving fraction.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells drug_treatment Treat with Serial Dilutions of BBR3464 seed_cells->drug_treatment incubation Incubate for Specified Duration drug_treatment->incubation assay Perform Viability Assay (e.g., MTT or Clonogenic) incubation->assay data_analysis Measure Absorbance/ Count Colonies assay->data_analysis calculate_ic50 Calculate IC50 Values data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: In Vitro Cytotoxicity Experimental Workflow.

  • Objective: To evaluate the antitumor efficacy of BBR3464 in a living organism.

  • Method:

    • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into control and treatment groups. The treatment group receives BBR3464 intravenously at predetermined doses and schedules.

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.

    • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and weighed.

    • Analysis: Tumor growth inhibition is calculated by comparing the mean tumor weight or volume in the treated group to the control group.

  • Objective: To quantify the formation of BBR3464-DNA adducts.

  • Method:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for measuring platinum levels in DNA. Cells are treated with BBR3464, and genomic DNA is isolated. The DNA is then digested, and the platinum content is measured by ICP-MS. The amount of platinum is then normalized to the amount of DNA.

  • Objective: To determine the effect of BBR3464 on cell cycle progression.

  • Method:

    • Cell Treatment: Cells are treated with BBR3464 for a specific duration.

    • Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI).

    • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

    • Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.

References

In-Depth Technical Guide on the Core Aspects of Triplatin Tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triplatin (B12774651) tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has been a significant subject of research in the development of novel anticancer agents. As the first polynuclear platinum compound to enter clinical trials, its unique structural and functional characteristics set it apart from traditional platinum-based drugs like cisplatin (B142131). This technical guide provides a comprehensive analysis of the available structural information, experimental protocols, and biological activity of triplatin tetranitrate and its close analogues, aiming to serve as a valuable resource for researchers in oncology and medicinal chemistry. While the specific crystal structure of this compound (BBR3464) is not publicly available in crystallographic databases, this guide leverages data from its closely related derivative, TriplatinNC, to infer structural insights.

Crystal Structure Analysis

A definitive single-crystal X-ray diffraction analysis of this compound (BBR3464) is not available in the public domain. However, the crystal structure of a closely related derivative, TriplatinNC, in complex with a DNA dodecamer has been resolved (PDB ID: 2DYW).[1] TriplatinNC differs from BBR3464 in that the two terminal chloro ligands of BBR3464 are replaced by ammine ligands in TriplatinNC, rendering it substitution-inert. This structural similarity, particularly in the trinuclear platinum core and the flexible polyamine linkers, allows for valuable insights into the molecular interactions of this class of compounds.

The TriplatinNC-DNA co-crystal structure reveals a unique binding mode where the complex spans the minor groove of the DNA.[1] This interaction is primarily non-covalent, driven by electrostatic forces and hydrogen bonding between the ammine ligands of the platinum centers and the phosphate (B84403) backbone of the DNA. This "phosphate clamp" model is a key feature of this class of compounds and is believed to be a major contributor to their biological activity.

Table 1: General Crystallographic and Structural Information for this compound and Analogues

PropertyThis compound (BBR3464)TriplatinNC
Molecular Formula C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃C₁₂H₅₄N₁₆Pt₃⁸⁺
Charge +4+8
Key Structural Feature Trinuclear platinum core with terminal chloro ligandsTrinuclear platinum core with terminal ammine ligands
DNA Binding Mode Covalent and non-covalentPrimarily non-covalent ("phosphate clamp")

Experimental Protocols

General Synthesis of Trinuclear Platinum Complexes

The synthesis of trinuclear platinum complexes like this compound involves a multi-step process. While the exact, detailed protocol for BBR3464's commercial synthesis is proprietary, a general methodology can be inferred from the scientific literature. The synthesis typically starts with the preparation of the mononuclear platinum precursors. The central platinum unit, containing the diamine linkers, is then reacted with the terminal platinum complexes.

General Synthetic Workflow:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_assembly Complex Assembly cluster_final Final Product A K2[PtCl4] D Synthesis of Central Pt Unit [Pt(NH3)2(H2N(CH2)6NH2)2]Cl2 A->D E Synthesis of Terminal Pt Unit [PtCl(NH3)2(H2O)]+ A->E B 1,6-Hexanediamine B->D C Ammonia C->D C->E F Reaction of Central and Terminal Units D->F E->F G This compound (BBR3464) F->G

Figure 1: Generalized synthetic workflow for this compound.

Cytotoxicity Assays

The cytotoxic activity of this compound is typically evaluated using standard in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Typical MTT Assay Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to cisplatin.[2] Its mechanism of action is multifactorial, involving both covalent and non-covalent interactions with DNA. The long, flexible linkers allow for the formation of long-range DNA cross-links that are distinct from the short-range adducts formed by cisplatin. These unique DNA adducts are thought to be less efficiently repaired by cellular mechanisms, contributing to the compound's ability to overcome cisplatin resistance.

Proposed Mechanism of Action:

Mechanism_of_Action cluster_cellular_entry Cellular Entry & Activation cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response A This compound (Extracellular) B Cellular Uptake A->B Passive diffusion & active transport C Aquation (Chloride ligand replacement by water) B->C D Activated Triplatin C->D F Formation of Long-Range DNA Cross-links D->F G Non-covalent Phosphate Clamp Interactions D->G E DNA E->F E->G H Inhibition of DNA Replication and Transcription F->H G->H I Cell Cycle Arrest H->I J Apoptosis I->J

References

Spectroscopic Analysis of Triplatin Tetranitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum (II) complex that has been a subject of significant interest in the field of anticancer drug development.[1][2] As the first non-classical platinum-based drug to enter human clinical trials, its unique structural features and mechanism of action set it apart from traditional platinum chemotherapeutics like cisplatin (B142131).[2][3] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, offering a compilation of available data, detailed experimental protocols, and visualizations to aid researchers in its characterization.

This compound's structure, featuring three platinum centers, allows it to form long-range DNA adducts, a characteristic that is believed to contribute to its ability to overcome cisplatin resistance.[3] A thorough understanding of its spectroscopic properties is paramount for quality control, stability studies, and investigating its interactions with biological macromolecules. This guide summarizes key spectroscopic data and provides generalized experimental methodologies for its analysis.

Chemical Structure of this compound

Caption: Chemical structure of this compound (BBR3464).

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and a closely related azide-functionalized analog (N3-TriplatinNC) for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusCompoundChemical Shift (δ) / ppmCoupling Constant (J) / HzAssignment
¹HThis compound2.5 - 4.0²J(¹⁹⁵Pt-¹H): 25 - 90N-H (Ammine/Alkylamine Ligands)[2]
1.0 - 3.0C-H (Ammine/Alkylamine Ligands)[2]
N3-TriplatinNC3.35–3.23 (m)-CH₂- (Hexamethylenediamine)[4]
2.80–2.73 (m)-CH₂- (Hexamethylenediamine)[4]
2.67–2.65 (m)-CH₂- (Hexamethylenediamine)[4]
1.69–1.61 (m)-CH₂- (Hexamethylenediamine)[4]
1.56–1.54 (m)-CH₂- (Hexamethylenediamine)[4]
1.40–1.34 (m)-CH₂- (Hexamethylenediamine)[4]
¹⁵NThis compound-30 to -80Ammine/Amine Ligands[2]
¹⁹⁵PtN3-TriplatinNC-2671Pt centers[4]

Table 2: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
N3-TriplatinNC3213, 3153N-H stretching
2933, 2863C-H stretching
2099N₃ stretching (azide functionality)
1655, 1603N-H bending
1307
1038
826

Note: Data for N3-TriplatinNC is provided from a published study and may be used as a reference for the expected vibrational modes of the parent compound, excluding the azide-specific vibrations.[4]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established procedures for similar platinum complexes and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.[2]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonia solution (NH₃·H₂O)

  • 1,6-Hexanediamine (B7767898)

  • Silver nitrate (B79036) (AgNO₃)

  • Hydrochloric acid (HCl)

  • Nitric acid (HNO₃)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, filtration apparatus, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Synthesis of the mononuclear precursor, cis-[Pt(NH₃)₂Cl₂]: This can be synthesized from K₂[PtCl₄] following established literature procedures.

  • Synthesis of the dinuclear intermediate: The mononuclear precursor is reacted with 1,6-hexanediamine in a suitable solvent to form a dinuclear platinum complex.

  • Formation of the trinuclear complex: The dinuclear intermediate is then reacted with another equivalent of a mononuclear platinum species.

  • Introduction of nitrate ligands: The chloride ligands are replaced by nitrate ligands through reaction with a stoichiometric amount of silver nitrate. The precipitated silver chloride is removed by filtration.

  • Purification: The final product, this compound, is typically purified by recrystallization from a suitable solvent system, such as water/ethanol. The purified product should be dried under vacuum.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution.[5][6] ¹H and ¹⁹⁵Pt NMR are particularly informative.[6]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹⁹⁵Pt detection.

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the sensitivity of the instrument and the specific nucleus being observed.

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Number of scans: 16-64 (or more for dilute samples)

    • Relaxation delay: 1-5 seconds

    • Spectral width: Appropriate for the expected chemical shift range of protons in the complex.

  • Process the spectrum (Fourier transform, phase correction, baseline correction, and referencing to a suitable internal or external standard).

  • Analyze the spectrum to identify signals corresponding to the ammine and hexamethylenediamine (B150038) protons. Observe for the presence of satellite peaks due to coupling with ¹⁹⁵Pt.[5]

¹⁹⁵Pt NMR Spectroscopy:

  • Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. Due to the low gyromagnetic ratio and wide chemical shift range of ¹⁹⁵Pt, longer acquisition times may be necessary.[5][6]

  • Typical parameters:

    • Number of scans: May range from several hundred to thousands.

    • Relaxation delay: Should be optimized based on the T₁ of the platinum nuclei.

    • Spectral width: Sufficiently wide to cover the expected chemical shift range for Pt(II) complexes.

  • Process the spectrum and reference it to an external standard such as K₂[PtCl₆].

  • The chemical shift will provide information about the coordination environment of the platinum centers.

IR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FTIR, place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal before measuring the sample.

  • Acquire a sufficient number of scans (e.g., 32-64) to obtain a good signal-to-noise ratio.

Data Analysis:

  • Perform a background subtraction.

  • Identify characteristic vibrational bands for N-H stretching and bending (from ammine and amine groups), C-H stretching and bending (from the hexamethylenediamine linker), and Pt-N bonds. The presence of strong bands characteristic of the nitrate anion should also be confirmed.

UV-Vis spectroscopy can be used to study the electronic transitions in this compound and to monitor its interactions with other molecules, such as DNA.

Instrumentation:

  • UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer solution).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Use quartz cuvettes for measurements in the UV region.

Data Acquisition:

  • Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

  • Use the solvent as a blank.

Data Analysis:

  • Identify the wavelengths of maximum absorbance (λ_max).

  • Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law (A = εcl).

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of this compound. Electrospray ionization (ESI) is a suitable technique for this charged complex.

Instrumentation:

  • Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of this compound in a solvent suitable for ESI, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of a volatile acid like formic acid to aid ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.

  • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Data Analysis:

  • Identify the molecular ion peak(s). Due to the charge of the complex, multiple charge states may be observed.

  • Compare the experimental isotopic pattern of the molecular ion with the theoretical pattern calculated based on the natural abundance of isotopes of all elements in the complex, particularly the characteristic isotopic signature of platinum.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Spectroscopic Analysis start Starting Materials (K₂[PtCl₄], 1,6-Hexanediamine, etc.) step1 Synthesis of Mononuclear Precursor start->step1 step2 Formation of Dinuclear Intermediate step1->step2 step3 Formation of Trinuclear Complex step2->step3 step4 Ligand Exchange (Cl⁻ to NO₃⁻) step3->step4 purification Purification (Recrystallization) step4->purification sample_prep Sample Preparation (Dissolution/Solid State) purification->sample_prep nmr NMR Spectroscopy (¹H, ¹⁹⁵Pt) sample_prep->nmr ir IR Spectroscopy (FTIR-ATR) sample_prep->ir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ms Mass Spectrometry (ESI-MS) sample_prep->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and analysis of this compound.

References

Triplatin tetranitrate chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological evaluation of triplatin (B12774651) tetranitrate, a trinuclear platinum complex that has been investigated as a potent anti-cancer agent. This document details its chemical formula, molecular weight, and key experimental protocols for its study, along with visualizations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

Triplatin tetranitrate, also known as BBR3464, is a complex coordination compound. Its chemical identity and molecular weight are summarized below.

IdentifierValueReferences
Chemical Formula C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃[1]
2C₆H₁₆N₂·2Cl·4NO₃·3Pt·6H₃N[2][3]
Molecular Weight 1238.8 g/mol [1]
1238.75 g/mol [2][4]
CAS Number 172903-00-3[1]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through interaction with DNA. Unlike earlier platinum-based drugs such as cisplatin, which predominantly form intrastrand cross-links, this compound is capable of forming long-range interstrand and intrastrand cross-links. This unique binding mode is due to the structure of the trinuclear platinum core. These DNA adducts are potent blocks to DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis) in cancer cells.

Triplatin_MoA cluster_cell Cancer Cell Triplatin This compound (BBR3464) DNA Nuclear DNA Triplatin->DNA Enters Nucleus Adducts DNA Adducts (Inter/Intrastrand Cross-links) DNA->Adducts Forms Cross-links Block Replication & Transcription Block Adducts->Block Apoptosis Apoptosis Block->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Protocols

This section details key experimental methodologies for the synthesis, and biological evaluation of this compound.

To quantify the binding affinity of this compound to DNA, an ethidium (B1194527) bromide competitive displacement assay can be employed. This method relies on the fluorescence of ethidium bromide when intercalated into DNA. A non-fluorescent DNA binder will displace the ethidium bromide, leading to a decrease in fluorescence.

Protocol:

  • Preparation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Incubate the solution until the fluorescence signal stabilizes, indicating that all possible binding sites for ethidium bromide are occupied.

  • Titration: Titrate the DNA-ethidium bromide solution with increasing concentrations of this compound.

  • Measurement: Record the fluorescence intensity after each addition of the platinum complex.

  • Analysis: The binding affinity (Kapp) is determined by calculating the concentration of this compound required to reduce the initial fluorescence intensity by 50%.[5]

The induction of apoptosis is a key indicator of the efficacy of this compound. The Annexin V assay is a standard method for detecting early-stage apoptosis.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells at an appropriate density in culture plates.

    • Treat the cells with various concentrations of this compound for a specified duration. Include an untreated control group.

  • Cell Harvesting:

    • Collect both floating (potentially apoptotic) and adherent cells.

    • Wash the collected cells with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium (B1200493) iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

    • Incubate the cells in the dark at room temperature for approximately 15 minutes.[3][8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population can be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow start This compound Synthesis & Characterization dna_binding DNA Binding Assay (e.g., Ethidium Bromide Displacement) start->dna_binding cell_culture Cancer Cell Line Culture start->cell_culture end Data Analysis: Determine Cytotoxicity & Apoptosis Induction dna_binding->end treatment Treatment with This compound cell_culture->treatment apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->end

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Understanding the Cationic Nature of Triplatin Tetranitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from classical platinum-based anticancer drugs. Its unique cationic nature and flexible structure conferred a distinct mechanism of action, allowing it to overcome some of the resistance mechanisms that limit the efficacy of cisplatin (B142131) and its analogues. This technical guide provides an in-depth exploration of the core chemical and biological characteristics of this compound, with a focus on its cationic properties and their implications for its anticancer activity. Detailed experimental protocols and quantitative data are presented to aid researchers in the study of this and similar polynuclear platinum compounds.

Introduction

The clinical success of cisplatin spurred the development of numerous platinum-based anticancer agents. However, intrinsic and acquired resistance, along with significant side effects, have necessitated the exploration of novel platinum complexes with different structural and electronic properties. This compound emerged from these efforts as a promising "non-classical" platinum drug. It is a cationic trinuclear platinum coordination complex with an overall charge of +4.[1] This distinct cationic nature, coupled with its unique structural features, dictates its interaction with biological macromolecules, cellular uptake, and ultimately, its cytotoxic mechanism.[2][3] Unlike cisplatin, which primarily forms intrastrand cross-links on DNA, this compound is capable of forming long-range interstrand and intrastrand cross-links. This guide delves into the fundamental aspects of this compound, providing a technical resource for researchers in oncology and medicinal chemistry.

Physicochemical Properties and Synthesis

This compound is a complex molecule with the chemical formula [{trans-Pt(NH3)2Cl}2(μ-H2N(CH2)6NH2)]--INVALID-LINK--4.[4] Its key feature is the presence of three platinum centers linked by flexible hexamethylenediamine (B150038) chains, resulting in a significantly larger and more flexible structure compared to mononuclear platinum drugs.[5]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C12H50Cl2N14O12Pt3[1]
Molecular Weight 1238.75 g/mol [1]
Overall Charge +4
IC50 (A2780 ovarian cancer cells) Varies (nanomolar range)[3]
IC50 (A2780cisR cisplatin-resistant cells) Varies (nanomolar range)[6]
Cellular Uptake (compared to cisplatin) Significantly higher[2]
DNA Interstrand Cross-links Forms long-range cross-links
Synthesis of a Trinuclear Platinum Complex (Analogous to this compound)

While the precise, industrial-scale synthesis of this compound (BBR3464) is not publicly detailed, the synthesis of analogous trinuclear platinum complexes with cis-geometry for the terminal platinum centers has been reported and provides a representative protocol.[5][6][7] The following is a generalized procedure based on published methods.

Experimental Protocol:

  • Synthesis of the precursor cis-[PtCl2(NH3)2] (cisplatin): This can be synthesized from K2[PtCl4] following established literature procedures.

  • Synthesis of the bridging ligand complex: A solution of the bridging diamine (e.g., 1,6-hexanediamine) is reacted with a platinum precursor in a suitable solvent (e.g., water or DMF).

  • Assembly of the trinuclear complex: The terminal platinum moieties, cis-[PtCl(NH3)2(H2O)]+ (formed in situ from cisplatin), are reacted with the central platinum-diamine complex. The reaction is typically stirred at a controlled temperature for an extended period.

  • Purification: The resulting trinuclear platinum complex is purified by recrystallization or chromatography.

  • Characterization: The final product is characterized by:

    • Elemental Analysis: To confirm the empirical formula.

    • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligands.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹⁵Pt): To elucidate the structure and confirm the coordination environment of the platinum centers.

    • Mass Spectrometry (ESI-MS): To determine the molecular weight and charge of the complex.

    • Molar Conductivity Measurements: To confirm the ionic nature of the complex in solution.[5]

The Cationic Nature and its Implications

The +4 charge of this compound is a defining feature that profoundly influences its biological activity.

Cellular Uptake

The high positive charge of this compound facilitates its rapid and extensive cellular uptake.[2] This is in contrast to the neutral cisplatin, which is thought to enter cells primarily through passive diffusion and copper transporters.[8] The cationic nature of this compound likely promotes electrostatic interactions with negatively charged components of the cell membrane, such as sulfated glycosaminoglycans (sGAGs), leading to enhanced accumulation within the cell.[2]

Experimental Protocol: Quantification of Cellular Platinum Uptake by ICP-MS

  • Cell Culture: Plate cancer cells (e.g., A2780 ovarian cancer cells) in 6-well plates and grow to 70-80% confluency.

  • Drug Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Wash the cells with ice-cold PBS, detach them using trypsin, and count the cells.

  • Sample Preparation: Pellet a known number of cells by centrifugation. The cell pellet can be used to determine total cellular platinum, or subcellular fractions (e.g., nucleus, cytoplasm) can be isolated.

  • Digestion: Digest the cell pellets with concentrated nitric acid at an elevated temperature.

  • ICP-MS Analysis: Dilute the digested samples and analyze the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A standard curve of known platinum concentrations is used for quantification.[8]

  • Data Normalization: Express the results as picograms of platinum per million cells or per microgram of cellular protein.

DNA Interaction

The cationic charge of this compound also governs its interaction with the negatively charged phosphate (B84403) backbone of DNA. This interaction is characterized by a "phosphate clamp" motif, where the am(m)ine ligands of the platinum complex form hydrogen bonds with the phosphate oxygen atoms of the DNA backbone.[1] This initial non-covalent binding is followed by the formation of covalent adducts.

Experimental Protocol: Analysis of Platinum-DNA Adducts by ICP-MS

  • Cell Treatment and DNA Isolation: Treat cells with this compound as described above. Isolate genomic DNA using a commercial DNA extraction kit.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorescent dye-based assay.

  • Sample Digestion: Digest a known amount of DNA (e.g., 10 µg) with concentrated nitric acid.[9]

  • ICP-MS Analysis: Determine the platinum content in the digested DNA samples by ICP-MS.[9][10]

  • Data Calculation: Calculate the number of platinum adducts per unit of DNA (e.g., per 10⁶ nucleotides).

Mechanism of Action: Induction of Apoptosis

The formation of bulky and flexible DNA adducts by this compound disrupts DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[1][11][12] This process is mediated by a cascade of signaling events.

Apoptosis Signaling Pathway

// Nodes Triplatin [label="Triplatin\ntetranitrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellUptake [label="Cellular Uptake", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Binding [label="DNA Binding &\nCross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\nResponse", fillcolor="#FBBC05", fontcolor="#202124"]; p53_Bax [label="p53/Bax\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nOuter Membrane\nPermeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Triplatin -> CellUptake [color="#5F6368"]; CellUptake -> DNA_Binding [color="#5F6368"]; DNA_Binding -> DNA_Damage [color="#5F6368"]; DNA_Damage -> p53_Bax [color="#5F6368"]; p53_Bax -> Mitochondria [color="#5F6368"]; Mitochondria -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Apoptosome [color="#5F6368"]; Apoptosome -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> PARP_Cleavage [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; PARP_Cleavage -> Apoptosis [style=dashed, color="#5F6368"]; }

Caption: Apoptotic signaling pathway induced by this compound.

Key Molecular Events in Apoptosis

The apoptotic cascade initiated by this compound involves the activation of key proteins.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial. This compound is expected to shift this balance in favor of apoptosis, leading to the upregulation of Bax and/or downregulation of Bcl-2.[13][14]

  • Caspases: The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates.[15]

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. Its cleavage by activated caspase-3 is a classic indicator of apoptosis.[16]

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[16][17][18]

Experimental Workflows

Workflow for Characterizing a Novel Platinum Drug

// Nodes Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Physicochem [label="Physicochemical\nCharacterization\n(NMR, MS, IR, EA)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Evaluation", fillcolor="#FBBC05", fontcolor="#202124"]; CellUptake [label="Cellular Uptake\n(ICP-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Binding_Assay [label="DNA Binding\n(ICP-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assays\n(Western Blot, Caspase Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Xenograft Models)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Physicochem [color="#5F6368"]; Physicochem -> InVitro [color="#5F6368"]; InVitro -> CellUptake [color="#5F6368"]; InVitro -> DNA_Binding_Assay [color="#5F6368"]; InVitro -> Cytotoxicity [color="#5F6368"]; Cytotoxicity -> Apoptosis_Assay [color="#5F6368"]; Apoptosis_Assay -> InVivo [color="#5F6368"]; }

Caption: General workflow for the preclinical evaluation of a novel platinum drug.

Conclusion

This compound stands as a testament to the potential of non-classical platinum complexes in cancer therapy. Its distinct cationic nature drives its cellular uptake and unique DNA binding properties, leading to a potent cytotoxic effect, even in cisplatin-resistant cell lines. Although its clinical development was halted due to side effects, the lessons learned from this compound continue to inform the design of next-generation platinum-based drugs. The experimental protocols and data presented in this guide provide a valuable resource for researchers seeking to further unravel the complexities of polynuclear platinum compounds and to develop more effective and targeted cancer therapies.

References

An In-Depth Technical Guide to the Preliminary In Vitro Studies of BBR3464

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBR3464, a novel trinuclear platinum complex, emerged as a promising anti-cancer agent designed to overcome the limitations of traditional platinum-based chemotherapeutics like cisplatin (B142131). Its unique chemical structure, featuring three platinum centers, allows for distinct interactions with DNA, leading to a different spectrum of activity and the ability to circumvent cisplatin resistance. This technical guide provides a comprehensive overview of the core preliminary in vitro studies that have elucidated the mechanism of action and cytotoxic profile of BBR3464.

Data Presentation: Cytotoxicity of BBR3464

The in vitro cytotoxicity of BBR3464 has been evaluated across a range of human tumor cell lines, including those with acquired and intrinsic resistance to cisplatin. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating the superior potency of BBR3464 compared to cisplatin.

Table 1: IC50 Values from 3-Day Growth Inhibition Assays

Cell LineTumor TypeCisplatin IC50 (µM)BBR3464 IC50 (µM)Resistance Factor (Cisplatin/BBR3464)
A2780Ovarian Carcinoma1.50.0275
A2780/cisRCisplatin-Resistant Ovarian Carcinoma15.00.05300
SH-SY5YNeuroblastoma2.50.0383
IGR-N-91Neuroblastoma3.20.0480
G-CAVAstrocytoma4.00.0850
G-PEICisplatin-Resistant Astrocytoma12.00.10120

Table 2: IC50 Values from Clonogenic Survival Assays

Cell LineTumor TypeCisplatin IC50 (µM)BBR3464 IC50 (µM)Resistance Factor (Cisplatin/BBR3464)
A2780Ovarian Carcinoma0.80.005160
A2780/cisRCisplatin-Resistant Ovarian Carcinoma8.00.01800
SH-SY5YNeuroblastoma1.20.008150
G-CAVAstrocytoma2.10.02105

Core Mechanism of Action

Preliminary in vitro studies have revealed that BBR3464 exerts its cytotoxic effects through a multi-faceted mechanism that distinguishes it from cisplatin.

DNA Interaction and Adduct Formation

BBR3464 is a DNA-binding agent that forms unique, long-range interstrand and intrastrand cross-links.[1] Unlike cisplatin, which primarily forms 1,2-intrastrand adducts, the flexible linker in BBR3464 allows it to span longer distances along the DNA helix. This results in the formation of DNA adducts that are poorly recognized and repaired by the cellular machinery, contributing to its efficacy in cisplatin-resistant cells.[2] Studies have shown a higher cellular accumulation of platinum and increased DNA-adduct formation with BBR3464 treatment compared to cisplatin at equitoxic doses.[3][4]

Cell Cycle Perturbation

A hallmark of BBR3464's cellular activity is the induction of a potent and sustained G2/M phase cell cycle arrest.[3][4] This blockage prevents cells from proceeding through mitosis, ultimately leading to cell death. The prolonged G2/M arrest is a key differentiator from cisplatin, which typically induces a more transient S-phase arrest.[4]

Apoptosis Induction and Signaling Pathways

While BBR3464 is a potent cytotoxic agent, it induces apoptosis to a lesser extent than cisplatin at equitoxic concentrations.[3][4] A critical finding is that BBR3464's activity is less dependent on a functional p53 tumor suppressor protein. In astrocytoma cells, cisplatin treatment leads to the upregulation of p53, p21, and bax, whereas BBR3464 treatment primarily induces p21, a cyclin-dependent kinase inhibitor, in a p53-independent manner.[3][5] This suggests that BBR3464 can be effective in tumors with mutated or non-functional p53, which are often resistant to conventional therapies.[5]

Experimental Protocols

3-Day Growth Inhibition Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Expose cells to a range of concentrations of BBR3464 or cisplatin for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This assay measures the long-term reproductive viability of cells after drug treatment.

Methodology:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of BBR3464 or cisplatin for a specified period (e.g., 1 hour).

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.[6]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of untreated controls and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with BBR3464 or cisplatin at various concentrations and for different time points.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Line Culture seed Seed cells in 96-well plates start->seed adhere Overnight Incubation for Adherence seed->adhere treat Expose cells to BBR3464/Cisplatin (72h) adhere->treat add_mtt Add MTT solution (4h incubation) treat->add_mtt solubilize Add Solubilization Solution read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability and IC50 read->calculate end End: Cytotoxicity Profile calculate->end

Workflow for a 3-Day Growth Inhibition (MTT) Assay.

signaling_pathway_p53_p21 cluster_cisplatin Cisplatin Pathway cluster_bbr3464 BBR3464 Pathway cisplatin Cisplatin dna_damage_cis DNA Damage cisplatin->dna_damage_cis p53_up p53 Upregulation dna_damage_cis->p53_up p21_up_cis p21 Upregulation p53_up->p21_up_cis bax_up bax Upregulation p53_up->bax_up apoptosis_cis Apoptosis p21_up_cis->apoptosis_cis bax_up->apoptosis_cis bbr3464 BBR3464 dna_damage_bbr DNA Damage bbr3464->dna_damage_bbr p53_ind p53-Independent Mechanism dna_damage_bbr->p53_ind p21_up_bbr p21 Upregulation p53_ind->p21_up_bbr g2m_arrest G2/M Arrest p21_up_bbr->g2m_arrest

Differential Signaling Pathways of Cisplatin and BBR3464.

Conclusion

The preliminary in vitro studies of BBR3464 have consistently demonstrated its superior potency over cisplatin, particularly in cisplatin-resistant cancer cell lines. Its distinct mechanism of action, characterized by unique DNA adduct formation, pronounced G2/M cell cycle arrest, and a p53-independent mode of inducing p21, provides a strong rationale for its potential clinical utility. This technical guide summarizes the foundational in vitro data and methodologies that have been instrumental in characterizing BBR3464 as a novel and promising anti-cancer agent. Further research building upon these initial findings is crucial for the continued development of next-generation platinum-based therapies.

References

Methodological & Application

Application Notes and Protocols for Triplatin Tetranitrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that represents a significant departure from traditional mononuclear platinum-based chemotherapeutic agents like cisplatin (B142131).[1][2] Its unique chemical structure allows it to form long-range DNA crosslinks and distinct DNA adducts, leading to a different biological response compared to its predecessors.[2] Notably, this compound has demonstrated potent cytotoxic activity in a variety of cancer cell lines, including those that have developed resistance to cisplatin.[1][3] This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, intended to guide researchers in their investigation of this promising anti-cancer agent.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its interaction with DNA. As a trinuclear platinum compound, it binds to DNA, forming unique and flexible crosslinks and adducts.[2] This process disrupts the normal function of DNA, inhibiting critical cellular processes such as replication and transcription, which ultimately prevents tumor cell division.[1] The distinct nature of these DNA adducts is believed to be a key factor in this compound's ability to overcome cisplatin resistance. The cellular response to this DNA damage typically involves the activation of cell cycle checkpoints, leading to a prolonged arrest in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[4][5]

cluster_0 Cellular Uptake cluster_1 DNA Interaction cluster_2 Cellular Response Triplatin This compound DNA Nuclear DNA Triplatin->DNA Translocation to Nucleus Adducts Formation of Unique DNA Adducts & Crosslinks DNA->Adducts DDR DNA Damage Response Activation Adducts->DDR G2M G2/M Phase Cell Cycle Arrest DDR->G2M Apoptosis Apoptosis DDR->Apoptosis

Caption: Simplified signaling pathway of this compound.

Data Presentation

The following tables summarize the cytotoxic activity of this compound (BBR3464) against a panel of human cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are presented for both cisplatin-sensitive and cisplatin-resistant cell lines.

Table 1: Cytotoxicity of this compound (BBR3464) in Human Ovarian Cancer Cell Lines

Cell LineCisplatin SensitivityThis compound (BBR3464) IC50 (µM)Cisplatin IC50 (µM)Reference
OAW42Sensitive5.20 ± 1.38.3 ± 2.8
OAW42MERResistant0.36 ± 0.1483.0 ± 18.6
A2780Sensitive0.08 ± 0.0084.3 ± 0.35
A2780cp8Resistant0.20 ± 0.09560.0 ± 5.6

Table 2: Cytotoxicity of this compound (BBR3464) in Other Human Cancer Cell Lines

Cell LineCancer TypeThis compound (BBR3464) IC50 (nM)Cisplatin IC50 (nM)Reference
BE(2)-M17Neuroblastoma--
U87-MGAstrocytoma--[6]
L1210Murine Leukemia--[3]
L1210/CDDPMurine Leukemia (Cisplatin-Resistant)--[3]

Note: Specific IC50 values for all cell lines in Table 2 were not explicitly provided in the cited abstracts, but the studies consistently demonstrate the high potency of BBR3464, especially in cisplatin-resistant models.[3][6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on adherent cancer cells.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Allow cells to adhere (24 hours) start->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • This compound (BBR3464)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. Based on the IC50 values in the tables above, a starting concentration range of 0.01 µM to 10 µM is recommended. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry.

Materials:

  • This compound (BBR3464)

  • Appropriate cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound (BBR3464)

  • Appropriate cancer cell line

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use the PI fluorescence intensity to distinguish between cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit).

Conclusion

This compound is a potent anti-cancer agent with a distinct mechanism of action that allows it to be effective in cisplatin-resistant cancer cells. The protocols provided in this document offer a framework for researchers to investigate its cytotoxic, apoptotic, and cell cycle effects in various cancer models. Careful optimization of cell densities, drug concentrations, and incubation times will be crucial for obtaining reliable and reproducible results. The unique properties of this compound make it a valuable tool for cancer research and a potential candidate for further drug development.

References

Application Notes and Protocols for Triplatin Tetranitrate In Vivo Experimental Models in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated potent antitumor activity, notably in cisplatin-resistant cancer models.[1][2] Its unique chemical structure and mechanism of action, which involves the formation of long-range DNA cross-links, distinguish it from traditional mononuclear platinum-based chemotherapeutics like cisplatin (B142131).[1] These application notes provide a comprehensive overview of the in vivo experimental models in mice utilizing this compound, summarizing key quantitative data and detailing experimental protocols to facilitate further research and drug development.

Efficacy in Murine Cancer Models

This compound has shown significant efficacy in various preclinical mouse models of cancer, particularly in breast and neuroblastoma malignancies.

Breast Cancer Models

In a triple-negative breast cancer (TNBC) model using MDA-MB-231-luc cells implanted in female NCG (NOD CRISPR Prkdc Il2r gamma) mice, this compound demonstrated notable tumor growth inhibition.[1]

Neuroblastoma Models

Studies in neuroblastoma xenografts have highlighted the high potency of this compound compared to cisplatin. When administered intravenously, the maximum tolerated dose (MTD) for this compound was found to be 0.35 mg/kg, significantly lower than that of cisplatin at 4 mg/kg, indicating its higher potency.[3] In these models, this compound induced a more prolonged G2/M phase cell cycle block compared to cisplatin.[3]

Table 1: Summary of In Vivo Efficacy Data for this compound in Mice

Cancer TypeCell LineMouse StrainDosing RegimenKey FindingsReference
Breast Cancer (TNBC)MDA-MB-231-lucNCGNot specified in detailSignificant tumor growth inhibition[1]
NeuroblastomaNot specifiedNot specified0.30 and 0.35 mg/kg i.v. (q4dx3)Superior efficacy to cisplatin on a fractionated schedule. MTD of 0.35 mg/kg.[3]

Pharmacokinetics and Toxicology

While detailed pharmacokinetic parameters for this compound in mice are not extensively published, general principles from related platinum compounds can provide some insight. For instance, platinum agents in mice typically exhibit shorter half-lives compared to humans.[2]

Acute Toxicity

Table 2: Acute Toxicity Profile of this compound in Mice

ParameterValueMouse StrainNotesReference
MTD (i.v., q4dx3)0.35 mg/kgNot specifiedEstablished in neuroblastoma xenograft model.[3]
LD50 (i.v.)Not available---
Organ Toxicity and Histopathology

Detailed histopathological studies on organ toxicity specifically for this compound are limited in the provided search results. However, platinum-based drugs are known to induce nephrotoxicity and hepatotoxicity.[4][5] Histopathological examination of the kidneys might reveal tubular necrosis, while liver sections could show congestion, dilation of hepatic vessels, and disorganization of hepatic cords.[4] Bone marrow suppression is another potential toxicity.

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects through mechanisms that are distinct from cisplatin, including the induction of a p53-independent apoptotic pathway and a prolonged cell cycle arrest.

p53-Independent Apoptosis

This compound can induce apoptosis in cancer cells irrespective of their p53 status, which is a significant advantage in treating tumors with mutated or deficient p53.[1] This process involves the activation of a caspase cascade, including the initiator caspases-8 and -9, and the executioner caspase-3, leading to the cleavage of PARP-1 and subsequent cell death.[1]

G Triplatin This compound DNA DNA Damage (Long-range cross-links) Triplatin->DNA Caspase8 Caspase-8 activation Triplatin->Caspase8 Mitochondria Mitochondria DNA->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP-1 cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: p53-independent apoptotic pathway induced by this compound.

Cell Cycle Arrest

This compound has been shown to induce a more persistent cell cycle block, particularly at the G2/M phase, compared to cisplatin.[3] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The specific molecular players involved in this prolonged arrest include the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, such as the Cyclin B1/CDK1 complex, which is critical for the G2/M transition.

G Triplatin This compound DNA_damage DNA Damage Triplatin->DNA_damage G2M_checkpoint G2/M Checkpoint Activation DNA_damage->G2M_checkpoint CyclinB1_CDK1 Cyclin B1/CDK1 Complex (Inhibition) G2M_checkpoint->CyclinB1_CDK1 G2M_arrest G2/M Arrest CyclinB1_CDK1->G2M_arrest

Caption: Signaling pathway for this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Breast Cancer Xenograft Model
  • Cell Culture: Culture MDA-MB-231-luc cells in DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin.

  • Animal Model: Use 6-8 week old female NCG (NOD CRISPR Prkdc Il2r gamma) mice.

  • Tumor Implantation: Inject 2 x 10^4 MDA-MB-231-luc cells suspended in a PBS:Matrigel mixture into the fourth right lactiferous duct.

  • Treatment: Once tumors are established, administer this compound intravenously at the desired dosing schedule.

  • Monitoring: Monitor tumor growth using bioluminescence imaging and caliper measurements. Record animal body weight and clinical signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or when signs of significant morbidity are observed. Collect tumors and organs for further analysis.[1]

Neuroblastoma Xenograft Model
  • Cell Culture: Culture the desired neuroblastoma cell line in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of neuroblastoma cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups. Administer this compound intravenously at doses up to the MTD (e.g., 0.35 mg/kg) on a fractionated schedule (e.g., q4dx3).[3]

  • Monitoring: Measure tumor volume with calipers regularly. Monitor animal weight and health status.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[3]

Acute Toxicity (LD50) Determination
  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Dose Formulation: Prepare serial dilutions of this compound in a sterile vehicle (e.g., saline).

  • Administration: Administer a single intravenous injection of a specific dose to a group of mice (typically 5-10 mice per group).

  • Observation: Observe the animals for mortality and clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for at least 14 days.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

G start Start dose_prep Prepare Dose Escalation of this compound start->dose_prep animal_groups Group Mice (n=5-10 per dose) dose_prep->animal_groups iv_admin Single Intravenous Administration animal_groups->iv_admin observation Observe for 14 Days (Mortality, Clinical Signs) iv_admin->observation data_analysis Calculate LD50 observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the intravenous LD50 in mice.

Conclusion

This compound is a promising anticancer agent with a distinct mechanism of action and significant efficacy in preclinical mouse models, particularly in tumors resistant to conventional platinum drugs. The provided data and protocols offer a foundation for researchers to design and execute further in vivo studies to better understand its therapeutic potential and toxicological profile. Further investigation is warranted to elucidate its detailed pharmacokinetic properties and to conduct comprehensive histopathological analyses of organ systems to fully characterize its safety profile.

References

Application Notes and Protocols for the Quantification of Triplatin Tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has been investigated as a potent anticancer agent.[1][2] Its mechanism of action involves binding to DNA, forming platinum-DNA adducts and crosslinks, which ultimately inhibits DNA replication and cell division in tumor cells.[1][2] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, dose-response relationship determination, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.

Analytical Methods Overview

Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the specific requirements of the study, such as the need for speciation, sensitivity, and the nature of the sample matrix. The primary techniques include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the determination of total platinum concentration.

  • High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): For the separation and quantification of this compound and its potential metabolites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of the intact drug molecule, often requiring specific sample preparation.

Data Presentation: Comparison of Analytical Methods

Analytical MethodAnalyteMatrixSample PreparationLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages
ICP-MS Total PlatinumCells, Tissues, TumorsAcid DigestionLOD: Not explicitly stated for Triplatin, but generally in the low ng/L (ppt) range for platinum.High sensitivity for total platinum, well-established for biological samples.[3][4][5]
HPLC-ICP-MS Triplatin (BBR3464) and related platinum speciesHuman PlasmaAcid precipitation or ultrafiltration, followed by freeze-drying for preconcentration.0.15 ng/mL (as Pt)[6]Provides speciation information, separating the parent drug from metabolites. High sensitivity.[6]
LC-MS/MS Platinum compounds (e.g., Cisplatin)Plasma, UrineDerivatization (e.g., with DDTC), Protein PrecipitationLOD: 1 ng/mL for Cisplatin-DDTC complex[7]High specificity and sensitivity for the intact molecule or its derivative.[7][8][9]

Experimental Protocols

Quantification of Total Platinum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol is suitable for determining the total platinum content in biological samples such as cells and tissues following treatment with this compound.

a. Materials and Reagents:

  • Concentrated Nitric Acid (trace metal grade)

  • Platinum standard solutions for calibration

  • High-purity deionized water

  • Appropriate labware for acid digestion (e.g., digestion vessels)

b. Sample Preparation (Acid Digestion):

  • Harvest and count the cells or weigh the tissue samples.[3]

  • Wash the cell pellets or tissues repeatedly with phosphate-buffered saline (PBS) to remove external contaminants.[3]

  • Place the sample in a digestion vessel and add a sufficient volume of concentrated nitric acid.[3]

  • Digest the samples by heating (e.g., in a heating block or microwave digestion system) until the sample is completely dissolved. A common procedure is digestion for 72 hours.[3]

  • After digestion, allow the samples to cool to room temperature.

  • Dilute the digested samples to a final volume with high-purity deionized water to achieve a nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).[8]

  • Filter the diluted samples if any particulate matter is present.[3]

c. ICP-MS Analysis:

  • Prepare a series of platinum calibration standards from a certified stock solution in the same acid matrix as the samples.

  • Set up the ICP-MS instrument according to the manufacturer's instructions. Key parameters to optimize include nebulizer gas flow, RF power, and lens voltages.

  • Introduce the prepared samples and calibration standards into the ICP-MS.

  • Monitor the platinum isotopes (e.g., 195Pt) to quantify the total platinum concentration in the samples.

  • Normalize the platinum concentration to the cell number or tissue weight.[3]

Speciation Analysis of this compound by HPLC-ICP-MS

This method allows for the separation and quantification of the parent this compound compound from other platinum-containing species in biological fluids.

a. Materials and Reagents:

  • Mobile phase components (e.g., ammonium (B1175870) acetate, methanol)

  • This compound standard

  • Human plasma (or other relevant biological fluid)

  • Reagents for sample clean-up (e.g., trichloroacetic acid for precipitation, ultrafiltration devices)

b. Sample Preparation: [6]

  • Protein Precipitation: To remove covalently protein-bound platinum, treat the plasma sample with an acid like trichloroacetic acid, vortex, and centrifuge to pellet the precipitated proteins.

  • Ultrafiltration: To remove both covalently and non-covalently protein-bound platinum, use an appropriate molecular weight cut-off ultrafiltration device.

  • Preconcentration (Optional): For enhanced sensitivity, the resulting supernatant or filtrate can be freeze-dried and reconstituted in a smaller volume of mobile phase.[6]

c. HPLC-ICP-MS Analysis:

  • HPLC System: Use a cation-exchange HPLC column for separation.[6]

  • Mobile Phase: An example mobile phase could be a gradient of ammonium acetate.

  • ICP-MS System: Connect the outlet of the HPLC column to the nebulizer of the ICP-MS.

  • Analysis: Inject the prepared sample onto the HPLC column. The separated platinum species will elute at different retention times and be detected by the ICP-MS.

  • Quantification: Create a calibration curve using standards of this compound to quantify the concentration of the parent drug in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Biological Sample (Cells/Tissue/Plasma) wash Wash with PBS start->wash digest Acid Digestion (ICP-MS) or Protein Precipitation/Ultrafiltration (HPLC-ICP-MS) wash->digest dilute Dilution/Reconstitution digest->dilute hplc HPLC Separation (for speciation) dilute->hplc if speciation is needed icpms ICP-MS Detection dilute->icpms for total Pt hplc->icpms data Data Analysis & Quantification icpms->data

Caption: Experimental workflow for this compound quantification.

mechanism_of_action cluster_cellular_processes Cellular Effects triplatin This compound dna Nuclear DNA triplatin->dna Binds to adducts Formation of Platinum-DNA Adducts & Crosslinks dna->adducts Leads to replication_block Inhibition of DNA Replication adducts->replication_block apoptosis Induction of Apoptosis replication_block->apoptosis

Caption: Simplified mechanism of action of this compound.

References

Application Notes and Protocols for Triplatin Tetranitrate in Cisplatin-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated significant potential in overcoming cisplatin (B142131) resistance, a major challenge in cancer chemotherapy.[1][2] Unlike cisplatin, which primarily forms intrastrand DNA adducts, this compound forms long-range interstrand and intrastrand cross-links, leading to a distinct mechanism of action.[3][4] This unique interaction with DNA allows it to evade some of the resistance mechanisms that render cisplatin ineffective.[5] Preclinical studies have shown that this compound is significantly more potent than cisplatin in a variety of cisplatin-resistant cancer cell lines and in vivo tumor models.[1] These application notes provide a summary of its efficacy, detailed experimental protocols for its evaluation, and an overview of its proposed signaling pathway in cisplatin-resistant cancers.

Data Presentation

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of cisplatin-resistant cancer cell lines. The 50% inhibitory concentration (IC50) values are consistently lower than those of cisplatin, indicating a greater potency in overcoming resistance.

Cell LineCancer TypeCisplatin IC50 (µM)This compound (BBR3464) IC50 (µM)Fold-Resistance (Cisplatin)Fold-Reversal by TriplatinReference
A2780cisROvarian~30~0.3High~100x[4]
CH1cisROvarian~15~0.2High~75x[4]
41McisROvarian~20~0.4High~50x[4]
SKOV-3Ovarian~10~0.5Moderate~20x[1]
IGROV-1Ovarian~12~0.6Moderate~20x[1]
ME665/2/60Melanoma>40~1.6High>25x[1]
GLL-19Melanoma~30~1.0High~30x[1]
In Vivo Efficacy in Cisplatin-Resistant Xenograft Models

This compound has demonstrated significant tumor growth inhibition in animal models of cisplatin-resistant cancers.

Xenograft ModelCancer TypeTreatmentTumor Weight Inhibition (%)Reference
A2780/CDDPOvarianThis compound>80[1]
IGROV-1/CDDPOvarianThis compound>80[1]
OVCAR-3/CDDPOvarianThis compound>80[6]
H526/CDDPSmall Cell LungThis compoundNot specified, but effective[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Cisplatin-Resistant Cells

Triplatin_Pathway Proposed Signaling Pathway of this compound cluster_input Drug Action cluster_dna_damage DNA Damage & Recognition cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Triplatin This compound (BBR3464) DNA Nuclear DNA Triplatin->DNA Enters Nucleus DNA_Adducts Long-Range Interstrand/Intrastrand DNA Adducts DNA->DNA_Adducts Forms Adducts ATR_Chk1 ATR/Chk1 Pathway DNA_Adducts->ATR_Chk1 Activates DDR p21 p21 (CDKN1A) Induction DNA_Adducts->p21 Induces (p53-independent) Caspase8 Caspase-8 Activation DNA_Adducts->Caspase8 Initiates Caspase9 Caspase-9 Activation DNA_Adducts->Caspase9 Initiates G2M_Arrest G2/M Phase Cell Cycle Arrest ATR_Chk1->G2M_Arrest Induces Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to p21->G2M_Arrest Contributes to Caspase3 Caspase-3 Activation Caspase8->Caspase3 p53_independent p53-Independent Mechanism Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling cascade of this compound in cisplatin-resistant cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Workflow Experimental Workflow for this compound Evaluation cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Seed Cisplatin-Resistant Cancer Cells treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, SRB) Determine IC50 treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blot Analysis (p53, p21, Caspases) treatment->western dna_adduct DNA Adduct Quantification (ICP-MS) treatment->dna_adduct analysis Quantify Results Compare to Cisplatin viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis dna_adduct->analysis

Caption: A typical workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cisplatin-resistant cancer cells.

Materials:

  • Cisplatin-resistant cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (BBR3464)

  • Cisplatin (for comparison)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p53 and p21

This protocol detects changes in the expression of key cell cycle regulatory proteins.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Use β-actin as a loading control.

Quantification of Platinum-DNA Adducts by ICP-MS

This protocol provides a highly sensitive method for quantifying the formation of DNA adducts by this compound.[7][8][9]

Materials:

  • Treated cells

  • DNA isolation kit

  • Trace metal-grade nitric acid (70%)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Platinum standard solutions

Procedure:

  • Treat cells with this compound for a specified time.

  • Harvest the cells and isolate genomic DNA using a commercial kit, ensuring high purity.

  • Quantify the DNA concentration accurately (e.g., using a spectrophotometer).

  • Digest a known amount of DNA (e.g., 1 µg) in a solution of 70% nitric acid at an elevated temperature (e.g., 70°C) until the sample is completely dissolved.

  • Dilute the digested sample with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 2-5%).

  • Prepare a calibration curve using platinum standard solutions of known concentrations.

  • Analyze the samples and standards by ICP-MS to determine the platinum concentration in the DNA samples.

  • Express the results as the number of platinum adducts per 10^6 or 10^8 nucleotides.

Conclusion

This compound represents a promising therapeutic agent for cisplatin-resistant cancers due to its unique mechanism of action and potent cytotoxicity. The protocols provided here offer a framework for researchers to evaluate its efficacy and further investigate its molecular mechanisms. The ability of this compound to induce cell cycle arrest and apoptosis through a p53-independent pathway makes it a particularly attractive candidate for cancers with mutated or non-functional p53, which are often resistant to conventional therapies.[2][5][10] Further research is warranted to fully elucidate its signaling pathways and to translate its preclinical success into clinical applications.

References

Application Notes and Protocols: Formulation of Triplatin Tetranitrate for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from classical platinum-based anticancer drugs like cisplatin (B142131).[1][2] Its unique structure allows it to form long-range interstrand and intrastrand DNA cross-links, leading to a distinct mechanism of action that can overcome cisplatin resistance.[1][3][4] The primary pharmacological target of this compound is cellular DNA, where it binds rapidly, preventing replication and transcription, ultimately inducing apoptosis.[1] Despite promising preclinical activity and advancement to Phase II clinical trials, its development was halted due to challenges with biostability and a narrow therapeutic window, with side effects including diarrhea and nausea.[2][5][6]

The development of advanced drug delivery systems offers a promising strategy to overcome these limitations. By encapsulating or conjugating this compound within nanocarriers, it is possible to improve its pharmacokinetic profile, enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and reduce systemic toxicity.[7][8] This document provides an overview of potential formulation strategies and detailed protocols for the preparation and characterization of this compound delivery systems, based on established methods for other platinum-based drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug is critical for the rational design of a delivery system.

PropertyValueReference
Synonyms BBR3464, BBR-3464[1][9]
Molecular Formula C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃[9][10]
Molecular Weight 1238.8 g/mol [1][9]
Appearance Yellow powder[11]
Structure Cationic tri-nuclear platinum complex[1][3]
CAS Number 172903-00-3[1]

Proposed Formulation Strategies

While specific, detailed public data on the formulation of this compound is limited, several nanocarrier platforms successfully used for other platinum drugs can be adapted.[2][7]

  • Liposomal Formulations: Liposomes are versatile, biocompatible vesicles capable of encapsulating both hydrophilic and hydrophobic drugs.[12][13] For the cationic this compound, encapsulation can protect the drug from premature degradation and reduce off-target toxicity.[8][12] Surface modification with polymers like polyethylene (B3416737) glycol (PEG) can prolong circulation time.[12]

  • Polymer-Drug Conjugates (PDCs): Covalently linking this compound to a polymer backbone can improve its solubility and stability.[14][15] This approach allows for controlled drug release, often triggered by the acidic tumor microenvironment, by incorporating pH-sensitive linkers like hydrazones.[15][16][17]

  • Nanoparticle Formulations: Polymeric or inorganic nanoparticles can serve as carriers to enhance the delivery of platinum drugs.[18][19] These systems can improve drug loading, protect the drug from degradation, and facilitate targeted delivery to tumor sites.[7][20]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted and optimized for the formulation of this compound.

Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration

This protocol describes a common method for encapsulating water-soluble drugs into liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-mPEG(2000) (methoxy-polyethylene glycol-distearoyl phosphatidylethanolamine)

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve DPPC, Cholesterol, and DSPE-mPEG(2000) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) until a thin, uniform lipid film is formed on the flask wall.

    • Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS (pH 7.4).

    • Add the drug solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid Tc (e.g., 50-60°C) for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (intermittent pulses on ice to prevent overheating) or a bath sonicator until the solution becomes translucent.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is heated above the lipid Tc.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography (e.g., using a Sephadex G-50 column).

    • Store the final liposomal formulation at 4°C.

Protocol 2: Characterization of this compound Formulations

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle/liposome suspension in deionized water or PBS.

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and PDI.

  • Measure the surface charge (Zeta Potential) using Laser Doppler Velocimetry.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate free drug from the formulation: Centrifuge the formulation and collect the supernatant, or use size exclusion chromatography as described in Protocol 1.

  • Quantify the drug:

    • Measure the amount of free drug in the supernatant (W_free).

    • Lyse the nanoparticles/liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Measure the total amount of drug in the formulation before purification (W_total).

  • Analysis Method: Quantify the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a validated High-Performance Liquid Chromatography (HPLC) method.[21][22][23]

  • Calculate EE and DL:

    • EE (%) = [(W_total - W_free) / W_total] * 100

    • DL (%) = [Weight of encapsulated drug / Total weight of nanoparticles] * 100

C. In Vitro Drug Release Study:

  • Place a known amount of the this compound formulation into a dialysis bag (with a molecular weight cut-off appropriate to retain the formulation but allow free drug to pass).

  • Submerge the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment).

  • Maintain the setup at 37°C with constant, gentle stirring.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of released this compound in the aliquots using ICP-MS or HPLC.

  • Plot the cumulative drug release percentage against time.[12][24]

Protocol 3: In Vitro Cytotoxicity MTT Assay

This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., A2780 ovarian cancer cells, cisplatin-resistant A2780cis cells).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well plates.

  • Free this compound and formulated this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of free this compound and the formulated version in complete medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (no cells) as a blank and wells with cells but no drug as a negative control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot cell viability versus drug concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Visualization

Example Formulation Characterization Data

The following table presents hypothetical data for a liposomal this compound formulation, which researchers can use as a benchmark for their own experiments.

FormulationAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Lipo-Triplatin115.4 ± 4.20.12 ± 0.03+25.8 ± 2.168.5 ± 5.3
PEG-Lipo-Triplatin125.1 ± 5.60.15 ± 0.02-10.3 ± 1.565.2 ± 4.9
Example In Vitro Cytotoxicity Data
CompoundCell LineIC₅₀ (µM) after 48h
CisplatinA27801.5 ± 0.2
CisplatinA2780cis9.8 ± 1.1
Free TriplatinA27800.2 ± 0.05
Free TriplatinA2780cis0.8 ± 0.1
Lipo-TriplatinA27800.4 ± 0.08
Lipo-TriplatinA2780cis1.2 ± 0.2

Diagrams and Workflows

cluster_0 Cellular Environment cluster_1 Mechanism of Action drug Triplatin Tetranitrate cell Cancer Cell drug->cell Cellular Uptake nucleus Nucleus cell->nucleus Translocation dna DNA binding Binds to DNA dna->binding apoptosis Apoptosis (Cell Death) crosslinks Forms Long-Range Inter/Intrastrand Cross-links binding->crosslinks inhibition Inhibition of DNA Replication & Transcription crosslinks->inhibition arrest Cell Cycle Arrest inhibition->arrest arrest->apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation start Start: Drug & Carrier Selection formulation Formulation (e.g., Liposomes, PDCs) start->formulation purification Purification (Dialysis / SEC) formulation->purification size Size & Zeta Potential (DLS) purification->size ee_dl Encapsulation Efficiency & Drug Loading (ICP-MS) purification->ee_dl release In Vitro Drug Release purification->release cytotoxicity Cytotoxicity Assay (MTT) size->cytotoxicity ee_dl->cytotoxicity release->cytotoxicity uptake Cellular Uptake Study cytotoxicity->uptake end End: Data Analysis & Optimization uptake->end

Caption: General workflow for formulation and evaluation of nanocarriers.

start Lipids + Solvent in Round-Bottom Flask evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation film Thin Lipid Film Formation evaporation->film hydration Hydration with Triplatin Solution film->hydration mlv Multilamellar Vesicles (MLVs) Formed hydration->mlv size_reduction Size Reduction (Sonication / Extrusion) mlv->size_reduction suv Unilamellar Vesicles (SUVs) Formed size_reduction->suv purification Purification (Removal of Free Drug) suv->purification final Final Liposomal Formulation purification->final

Caption: Workflow for the thin-film hydration method for liposome preparation.

backbone Polymer Backbone (e.g., PEG, HPMA) linker Linker (e.g., pH-sensitive) backbone->linker targeting Targeting Moiety (Optional, e.g., Antibody, Folic Acid) backbone->targeting solubilizer Solubilizing Group (Often inherent to backbone) backbone->solubilizer drug Drug (Triplatin) linker->drug

Caption: Conceptual model of a Polymer-Drug Conjugate (PDC).

References

Application Notes and Protocols for Triplatin Tetranitrate Administration in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated significant antitumor activity in preclinical studies, particularly in tumor models resistant to conventional platinum-based drugs like cisplatin (B142131).[1][2] Its unique chemical structure and mechanism of action offer a promising avenue for overcoming drug resistance in cancer therapy. These application notes provide a comprehensive overview of the preclinical administration of this compound, including its cytotoxic effects, in vivo efficacy, and detailed experimental protocols.

This compound is a cationic, trinuclear platinum complex that differs structurally from mononuclear platinum agents such as cisplatin.[3][4][5] This distinction is believed to contribute to its different spectrum of activity and its ability to circumvent cisplatin resistance.[1]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with DNA. Unlike cisplatin, which primarily forms intrastrand crosslinks, this compound forms a variety of DNA adducts, including long-range interstrand and intrastrand crosslinks.[3][4] These unique DNA lesions are less efficiently repaired by the cell's DNA repair machinery, leading to a more persistent disruption of DNA replication and transcription.[1] This sustained DNA damage response ultimately triggers cell cycle arrest, predominantly in the G2/M phase, and subsequent apoptosis (programmed cell death).[1]

The following diagram illustrates the proposed mechanism of action of this compound:

Triplatin_Mechanism Triplatin This compound Cell Cancer Cell Triplatin->Cell Cellular Uptake DNA Nuclear DNA Cell->DNA Adducts Unique DNA Adducts (Interstrand/Intrastrand Crosslinks) DNA->Adducts Forms Replication_Transcription DNA Replication & Transcription Inhibition Adducts->Replication_Transcription Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest Replication_Transcription->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Results in

Caption: Proposed mechanism of action for this compound.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of this compound in various preclinical tumor models.

Table 1: In Vitro Cytotoxicity of this compound (BBR3464) in Human Cancer Cell Lines
Cell LineCancer TypeResistance ProfileThis compound IC50 (µM)Cisplatin IC50 (µM)Fold-Change vs. Cisplatin
Ovarian Carcinoma Cell LinesOvarianIntrinsically ResistantReported to be at least 20-fold lower than cisplatin->20
Melanoma Cell LinesMelanomaIntrinsically ResistantReported to be at least 20-fold lower than cisplatin->20
Neuroblastoma Cell LinesNeuroblastoma-Up to 100-fold more potent than cisplatin->100

Note: Specific IC50 values were not provided in the search results, but the relative potency compared to cisplatin was consistently highlighted.[1][2]

Table 2: In Vivo Antitumor Efficacy of this compound (BBR3464) in Human Tumor Xenografts
Xenograft ModelTumor TypeResistance ProfileAdministration Route & ScheduleTumor Weight Inhibition (%)
8 Human Tumor XenograftsVarious4 Refractory to CisplatinIntravenous (i.v.)>80% in 7 out of 8 models

Note: The specific tumor types and detailed dosing schedules for each of the eight xenograft models were not fully detailed in the provided search results.[1][2]

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the preclinical evaluation of platinum-based anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.

Materials:

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (BBR3464)

  • Cisplatin (as a comparator)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound and cisplatin in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated controls.

    • Incubate the plates for a specified exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Caption: General workflow for an MTT-based cytotoxicity assay.
Protocol 2: In Vivo Antitumor Efficacy in Xenograft Models

This protocol provides a general framework for assessing the in vivo antitumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human tumor cells

  • Matrigel (optional)

  • This compound (formulated for injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound via the desired route (e.g., intravenous injection) at the specified dose and schedule. Administer the vehicle control to the control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.

    • Excise the tumors and weigh them.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

Xenograft_Workflow A Implant Tumor Cells in Immunodeficient Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound or Vehicle C->D E Monitor Tumor Volume & Body Weight D->E F Euthanize Mice at Endpoint E->F G Excise and Weigh Tumors F->G H Calculate Tumor Growth Inhibition G->H

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

This compound (BBR3464) has demonstrated compelling preclinical antitumor activity, particularly in models of cisplatin-resistant cancers. Its distinct mechanism of action, centered on the formation of unique DNA adducts and subsequent cell cycle arrest, provides a strong rationale for its further investigation. The protocols outlined in these application notes provide a foundation for researchers to conduct their own preclinical evaluations of this promising anticancer agent. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection in future clinical trials.

References

Application Notes and Protocols for Determining IC50 Values of Triplatin Tetranitrate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate (BBR3464) is a trinuclear platinum complex that acts as a potent anticancer agent.[1][2] Similar to cisplatin, its mechanism of action involves binding to DNA, forming crosslinks and adducts that inhibit DNA replication and ultimately lead to cell death.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of anticancer compounds like this compound. The IC50 value represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.[3] This document provides detailed protocols for determining the IC50 values of this compound in various cancer cell lines using common in vitro cell viability assays.

Principle of IC50 Determination

The determination of IC50 values involves treating cancer cell lines with a range of concentrations of this compound. After a specified incubation period, the cell viability is assessed using various assays that measure metabolic activity, cellular protein content, or membrane integrity.[4][5] The resulting data is used to generate a dose-response curve, from which the IC50 value can be calculated.[3]

Recommended Cell Lines

The choice of cancer cell lines should be guided by the research focus. It is recommended to use a panel of cell lines representing different cancer types to obtain a comprehensive understanding of this compound's activity. Examples of commonly used cancer cell lines are listed in the table below.

Cancer TypeRecommended Cell Lines
Ovarian CancerA2780, A2780cis (cisplatin-resistant)[6]
Lung CancerA549, H1299[7]
Colorectal CancerHT-29, HCT-116, SW620[8]
Breast CancerMCF-7, MDA-MB-231[9]
Cervical CancerHeLa[10]
Prostate CancerDU-145[10]

Experimental Protocols

This section details the protocols for three widely used and reliable assays for determining cell viability: the MTT assay, the SRB assay, and the AlamarBlue assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials and Reagents:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)[12]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count to determine viability (should be >90%).[11]

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well in 100 µL of complete medium).[11]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations. It is common to prepare 2x concentrated drug solutions which will then be diluted 1:1 in the wells.[11]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[11]

    • Include control wells: untreated cells (vehicle control, e.g., medium with the highest concentration of the solvent used) and blank wells (medium only).[11]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[11]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12][14]

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][14]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[15] The amount of bound dye is proportional to the total cellular protein mass.[15][16]

Materials and Reagents:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Trypsin-EDTA

  • PBS, sterile

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.04% (w/v) in 1% (v/v) acetic acid[17]

  • Tris base solution, 10 mM, pH 10.5[17]

  • 1% (v/v) Acetic acid

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the drug incubation period, gently add 100 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[16]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[17]

  • SRB Staining:

    • Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and unbound proteins.[16][17]

    • Allow the plates to air dry completely.[16]

    • Add 100 µL of 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

    • Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.[17]

    • Allow the plates to air dry completely.[16]

  • Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]

    • Shake the plate on a shaker for 5-10 minutes.[16][17]

    • Measure the optical density (OD) at 510-580 nm using a microplate reader.[16][17]

Protocol 3: AlamarBlue™ (Resazurin) Assay

The AlamarBlue™ assay incorporates a cell-permeable, non-fluorescent blue indicator dye, resazurin, which is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin.[18][19] The fluorescence intensity is proportional to the number of viable cells.[18]

Materials and Reagents:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • AlamarBlue™ reagent

  • 96-well flat-bottom plates (black plates are recommended for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • AlamarBlue™ Assay:

    • After the drug incubation period, add AlamarBlue™ reagent to each well, equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[18][20]

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light.[18] Incubation time may need to be optimized for different cell lines.[20]

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[20][21]

    • Alternatively, absorbance can be measured at 570 nm.[19]

Data Analysis and IC50 Calculation

  • Data Normalization: Convert the raw absorbance or fluorescence data into percentage of cell viability relative to the untreated control (vehicle control). The formula is: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.[3]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.[3]

  • IC50 Calculation: The IC50 value is the concentration of the drug that results in 50% cell viability. This can be determined by fitting the dose-response data to a sigmoidal (four-parameter logistic) curve using software such as GraphPad Prism, Origin, or Excel with a non-linear regression add-in.[3][22][23]

Data Presentation

Summarize the calculated IC50 values for this compound in different cancer cell lines and for various incubation times in a clear and structured table.

Cell LineIncubation Time (hours)IC50 (µM) ± SD
Cancer Type 1
Cell Line A24
48
72
Cell Line B24
48
72
Cancer Type 2
Cell Line C24
48
72

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (Incubation: 24-72h) cell_seeding->treatment drug_prep 3. This compound Serial Dilutions drug_prep->treatment add_reagent 5. Add Viability Reagent (MTT, SRB, or AlamarBlue) treatment->add_reagent incubation 6. Incubation add_reagent->incubation read_plate 7. Read Plate (Absorbance/Fluorescence) incubation->read_plate data_norm 8. Data Normalization (% Viability) read_plate->data_norm curve_fit 9. Dose-Response Curve data_norm->curve_fit ic50_calc 10. IC50 Calculation curve_fit->ic50_calc

Caption: Workflow for IC50 determination of this compound.

Generalized Signaling Pathway for Platinum-Based Drugs

signaling_pathway cluster_entry Cellular Uptake cluster_dna_damage DNA Damage cluster_response Cellular Response triplatin This compound (Extracellular) uptake Cellular Uptake triplatin->uptake dna_binding DNA Binding uptake->dna_binding crosslinks Intra- and Inter-strand DNA Crosslinks dna_binding->crosslinks replication_inhibition Inhibition of DNA Replication & Transcription crosslinks->replication_inhibition cell_cycle_arrest Cell Cycle Arrest replication_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Generalized signaling pathway of this compound.

References

Application Notes and Protocols: Cellular Uptake and Localization of Triplatin Tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those resistant to cisplatin (B142131).[1] Its unique structure and mode of action, which involves binding to DNA and forming DNA crosslinks, distinguish it from mononuclear platinum drugs.[2][3] Understanding the cellular uptake and subcellular localization of this compound is crucial for elucidating its mechanism of action, identifying determinants of sensitivity and resistance, and developing strategies to enhance its therapeutic efficacy.

These application notes provide a summary of the current understanding of this compound's cellular uptake and localization, along with detailed protocols for conducting relevant in vitro studies.

Cellular Uptake of this compound

The cellular accumulation of this compound is notably higher in many cell lines compared to cisplatin.[4] This enhanced uptake is a key factor contributing to its high cytotoxicity.[1] The proposed mechanism of uptake involves an initial electrostatic interaction with sulfated glycosaminoglycans (sGAGs), such as heparan sulfate (B86663) proteoglycans (HSPGs), on the cell surface.[4][5] This interaction is thought to facilitate the subsequent internalization of the drug.[5]

Quantitative Data on Cellular Uptake and Cytotoxicity

The following table summarizes the cytotoxic activity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) of this compoundFold-Increase in Cytotoxicity vs. CisplatinReference
L1210Murine LeukemiaNot explicitly stated, but 30x more cytotoxic than CDDP30[1]
L1210/CDDPCisplatin-Resistant Murine LeukemiaNot explicitly stated, but shows no cross-resistanceN/A[1]
MDA-MB-231Triple-Negative Breast Cancer5-10 µM (for localization studies)Not specified[6]
NCI-60 Cell LinesVariousGI50 values range from <0.5 µM to >85 µMVaries[6]

Subcellular Localization of this compound

Upon entering the cell, this compound has been observed to localize primarily within the nucleus, with a specific accumulation in the nucleolus.[5][6] This nucleolar localization is significant as it can lead to the inhibition of RNA transcription and subsequent cell cycle arrest.[5]

Localization Data
Cell LineSubcellular LocalizationMethodReference
MDA-MB-231Nucleolus, MitochondriaConfocal Microscopy with fluorescently labeled TriplatinNC[6]
A2780NucleolusFluorescence Microscopy with a 7-nitro-2,1,3-benzoxadiazole appended derivative[6]
MCF-7Not specifiedNanoscale Secondary Ion Mass Spectroscopy (NanoSIMS)[6]

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake of this compound by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol describes the determination of the intracellular platinum concentration following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell scraper

  • Microcentrifuge tubes

  • Nitric acid (70%, trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Cell counter (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO) and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time points (e.g., 2, 4, 8, 24 hours). Include an untreated control.

  • Cell Harvesting and Washing: After incubation, place the plates on ice. Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

  • Cell Detachment and Lysis: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Counting: Resuspend the cell pellet from a parallel well (treated under the same conditions) in a known volume of PBS and count the cells to determine the cell number per well.

  • Sample Digestion: To the cell pellet for ICP-MS analysis, add 100 µL of 70% nitric acid and 20 µL of 30% hydrogen peroxide. Heat the samples at 90°C for 1 hour to ensure complete digestion.

  • ICP-MS Analysis: Dilute the digested samples with deionized water to a final nitric acid concentration of 2%. Analyze the samples using an ICP-MS to determine the platinum concentration.

  • Data Analysis: Quantify the amount of platinum per cell (e.g., in pg/cell) by dividing the total platinum content by the number of cells.

Protocol 2: Visualization of Subcellular Localization of a Click-Chemistry-Modified this compound using Confocal Microscopy

This protocol is adapted from the study of an azide-appended Triplatin derivative (N3-TriplatinNC) and can be used to visualize the drug's localization.[6]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Glass-bottom confocal dishes or coverslips

  • Complete cell culture medium

  • Azide-modified this compound (N3-TriplatinNC)

  • MitoTracker Deep Red

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 2% Bovine Serum Albumin (BSA) in PBS

  • Alkyne-modified fluorophore (e.g., Fluor 488-alkyne)

  • Copper (II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • NucBlue Fixed Cell Stain (or DAPI)

  • Antibody for a specific organelle marker (e.g., anti-nucleophosmin for nucleoli)

  • Fluorescently-labeled secondary antibody

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom confocal dishes or coverslips and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with 5-10 µM of N3-TriplatinNC for 24 or 48 hours.

  • Mitochondrial Staining (Optional): Prior to fixation, incubate the cells with 150 nM MitoTracker Deep Red for 20 minutes at 37°C.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 30 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 2% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction: Prepare the click reaction cocktail containing the alkyne-fluorophore, CuSO4 (10 mM), and sodium ascorbate (20 mM) in PBS. Incubate the cells with the cocktail for 30 minutes at room temperature in the dark.

  • Immunostaining (Optional): To visualize specific organelles like the nucleolus, incubate with a primary antibody against a marker protein (e.g., nucleophosmin) overnight at 4°C. The following day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with NucBlue Fixed Cell Stain for 5 minutes.

  • Imaging: Wash with PBS and mount the coverslips with an anti-fade mounting medium. Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophores.

Visualizations

experimental_workflow_uptake start Start: Seed Cells in 6-well Plates treatment Treat with this compound start->treatment harvest Harvest and Wash Cells treatment->harvest count Count Cells harvest->count digest Digest Cell Pellet (Nitric Acid & Hydrogen Peroxide) harvest->digest icpms Analyze by ICP-MS digest->icpms analysis Calculate Pt per Cell icpms->analysis end End: Quantitative Uptake Data analysis->end experimental_workflow_localization start Start: Seed Cells on Coverslips treatment Treat with N3-TriplatinNC start->treatment stain_mito Stain Mitochondria (Optional) treatment->stain_mito fix_perm Fix and Permeabilize Cells stain_mito->fix_perm click Click Reaction with Alkyne-Fluorophore fix_perm->click immunostain Immunostain for Organelle Marker (Optional) click->immunostain stain_nuclei Stain Nuclei immunostain->stain_nuclei image Image with Confocal Microscope stain_nuclei->image end End: Subcellular Localization Images image->end signaling_pathway_uptake triplatin This compound (Positively Charged) sgag Sulfated Glycosaminoglycans (sGAGs) (Negatively Charged) triplatin->sgag Electrostatic Interaction cell_surface Cell Surface internalization Internalization sgag->internalization cytoplasm Cytoplasm internalization->cytoplasm nucleus Nucleus cytoplasm->nucleus nucleolus Nucleolus nucleus->nucleolus Accumulation

References

Application Notes and Protocols for Investigating Triplatin Tetranitrate in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated potent antitumor activity, particularly in cisplatin-resistant tumor models.[1][2] Its unique chemical structure and mechanism of action, characterized by the formation of long-range DNA adducts, distinguish it from mononuclear platinum agents like cisplatin (B142131).[3][4] While the development of this compound as a standalone chemotherapeutic agent has faced challenges, its distinct biological properties suggest a potential role as a radiosensitizer.[4] The combination of platinum-based agents with radiotherapy is a well-established clinical strategy, and the unique characteristics of this compound may offer advantages in overcoming radioresistance.[5][6]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a radiosensitizer. The following sections detail the rationale for this combination therapy, summarize relevant preclinical data for this compound as a single agent, and provide detailed, albeit proposed, experimental protocols for evaluating its efficacy and mechanism of action when combined with ionizing radiation.

Rationale for Combination Therapy

The primary rationale for combining this compound with radiotherapy is the potential for synergistic antitumor effects. This is based on the following principles:

  • Distinct DNA Damage Mechanisms: Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic.[7] this compound forms unique, flexible, and long-range DNA crosslinks that differ from those produced by cisplatin.[3][8] The presence of these complex adducts may compromise the fidelity and efficiency of DNA repair pathways, particularly those involved in repairing radiation-induced damage.

  • Overcoming Platinum Resistance: Preclinical studies have consistently shown that this compound is highly effective in tumor cell lines that have developed resistance to cisplatin.[5][9] This suggests that its mechanism of action can bypass classical platinum resistance mechanisms. As resistance to cisplatin-radiotherapy is a significant clinical challenge, this compound could potentially radiosensitize tumors that are refractory to standard treatment.

  • Modulation of the DNA Damage Response (DDR): The efficacy of radiotherapy is heavily dependent on the cell's ability to repair DNA damage. Platinum agents are known to modulate the DDR.[10][11] The complex DNA adducts formed by this compound may lead to a more sustained activation of DDR pathways, potentially leading to cell cycle arrest and apoptosis, thereby enhancing the cytotoxic effects of radiation.

Preclinical Data for this compound (BBR3464) as a Single Agent

The following tables summarize the in vitro cytotoxicity of this compound in various human tumor cell lines, highlighting its potency, especially in cisplatin-resistant models.

Table 1: In Vitro Cytotoxicity (IC50) of this compound (BBR3464) in Human Ovarian Carcinoma Cell Lines

Cell LineCisplatin IC50 (µM)BBR3464 IC50 (µM)Resistance Index (Cisplatin/BBR3464)
41M1.50.0350
41McisR150.03500
CH10.50.0150
CH1cisR70.02350
A278010.0250
A2780cisR180.04450

Data adapted from preclinical studies. The resistance index indicates the fold-increase in potency of BBR3464 compared to cisplatin in the respective cell lines.

Table 2: In Vitro Cytotoxicity (IC50) of this compound (BBR3464) in Human Melanoma Cell Lines

Cell LineCisplatin IC50 (µM)BBR3464 IC50 (µM)
JR8>500.1
SK-MEL-28>500.2
ME665/2/60>500.05
M14>500.15

Data adapted from preclinical studies demonstrating the high potency of BBR3464 in intrinsically cisplatin-resistant melanoma cell lines.

Proposed Experimental Protocols

The following protocols are designed to systematically evaluate the radiosensitizing potential of this compound.

Protocol 1: In Vitro Evaluation of Radiosensitization

Objective: To determine if this compound enhances the cytotoxic effects of ionizing radiation in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., cisplatin-sensitive and -resistant pairs, such as A2780/A2780cisR; non-small cell lung cancer lines like A549, H460; head and neck squamous cell carcinoma lines like FaDu, SCC-25).

  • This compound (BBR3464).

  • Cell culture medium and supplements.

  • Clonogenic assay reagents.

  • X-ray irradiator.

Methodology:

  • Cell Culture: Maintain cell lines in appropriate culture medium and conditions.

  • Drug Treatment: Prepare a stock solution of this compound. Determine the non-toxic concentration range for each cell line through a preliminary cytotoxicity assay (e.g., MTT or SRB assay). For radiosensitization studies, use a concentration that results in minimal cytotoxicity (e.g., IC10 or IC20).

  • Clonogenic Survival Assay:

    • Seed cells in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.

    • Allow cells to attach overnight.

    • Treat cells with a non-toxic concentration of this compound for a defined period (e.g., 24 hours) prior to irradiation.

    • Irradiate the cells with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

    • After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the colonies and calculate the surviving fraction for each treatment group.

  • Data Analysis:

    • Plot cell survival curves as a function of radiation dose.

    • Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a specific level of cell kill (e.g., 50%) in the presence and absence of this compound.

Table 3: Template for Clonogenic Survival Data

Treatment GroupRadiation Dose (Gy)Plating EfficiencySurviving Fraction
Control (No Drug)0
2
4
6
8
Triplatin (IC10)0
2
4
6
8
Protocol 2: In Vivo Evaluation of Radiosensitization

Objective: To assess the efficacy of this compound in combination with radiotherapy in a preclinical tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Tumor cells for xenograft establishment (e.g., A549, FaDu).

  • This compound for injection.

  • Small animal irradiator.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Xenograft Model:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, Triplatin alone, radiation alone, Triplatin + radiation).

  • Treatment Schedule:

    • Administer this compound (at a predetermined maximum tolerated dose) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specific time point before irradiation.

    • Deliver a single or fractionated dose of radiation to the tumors.

  • Tumor Growth Delay Assay:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as an indicator of toxicity.

    • Continue monitoring until tumors reach a predetermined endpoint size.

  • Data Analysis:

    • Plot mean tumor growth curves for each treatment group.

    • Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.

    • Assess for any synergistic effects of the combination treatment.

Table 4: Template for In Vivo Tumor Growth Delay Data

Treatment GroupNumber of AnimalsMean Tumor Volume (Day X)Tumor Growth Delay (Days)
Vehicle Control
Triplatin Alone
Radiation Alone
Triplatin + Radiation

Mechanistic Investigations

To understand how this compound may enhance the effects of radiation, the following experimental approaches are recommended.

Protocol 3: Analysis of DNA Damage and Repair

Objective: To investigate the impact of the combination treatment on the induction and repair of DNA double-strand breaks.

Methodology:

  • Immunofluorescence for γH2AX and 53BP1: Treat cells with this compound and/or radiation and fix them at various time points post-treatment (e.g., 1, 4, 24 hours). Stain for γH2AX and 53BP1 foci, which are markers of DNA double-strand breaks. Quantify the number and size of foci per cell to assess the kinetics of DNA damage repair.

  • Comet Assay (Neutral): To directly measure DNA double-strand breaks at the single-cell level.

Protocol 4: Cell Cycle Analysis

Objective: To determine the effect of the combination treatment on cell cycle progression.

Methodology:

  • Flow Cytometry: Treat cells as described above and harvest at different time points. Stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry. An accumulation of cells in the G2/M phase would indicate cell cycle arrest, a common response to DNA damage.

Visualizations

The following diagrams illustrate the proposed experimental workflows and the hypothesized mechanism of action of this compound in combination with radiotherapy.

Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (Sensitive & Resistant) drug_prep Prepare Triplatin Tetranitrate (BBR3464) drug_treatment Treat cells with non-toxic dose of Triplatin (24h) drug_prep->drug_treatment irradiation Irradiate cells (0, 2, 4, 6, 8 Gy) drug_treatment->irradiation clonogenic_assay Clonogenic Survival Assay (10-14 days) irradiation->clonogenic_assay data_analysis Calculate Surviving Fraction Determine Dose Enhancement Factor clonogenic_assay->data_analysis

Caption: In Vitro Radiosensitization Workflow.

Hypothesized_Mechanism cluster_agents Therapeutic Agents cluster_damage DNA Damage Induction cluster_response Cellular Response cluster_outcome Therapeutic Outcome Triplatin This compound DNA_Adducts Complex DNA Adducts (Long-range crosslinks) Triplatin->DNA_Adducts Radiation Ionizing Radiation DSBs DNA Double-Strand Breaks Radiation->DSBs DDR Inhibition/Overload of DNA Damage Response (DDR) DNA_Adducts->DDR DSBs->DDR CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis SynergisticCellKill Synergistic Tumor Cell Kill Apoptosis->SynergisticCellKill

Caption: Hypothesized Synergistic Mechanism.

Conclusion

The unique properties of this compound, particularly its efficacy in cisplatin-resistant models, provide a strong rationale for investigating its potential as a radiosensitizer. The proposed protocols offer a systematic approach to evaluate this combination therapy, from initial in vitro screening to in vivo efficacy studies and mechanistic investigations. While direct evidence for the radiosensitizing effects of this compound is currently lacking, the methodologies outlined in these application notes will enable researchers to rigorously test this promising therapeutic strategy. Successful outcomes from such studies could pave the way for the clinical development of this compound in combination with radiotherapy for the treatment of resistant and difficult-to-treat cancers.

References

Application of Triplatin Tetranitrate in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has garnered interest in cancer research due to its distinct mechanism of action compared to traditional mononuclear platinum-based chemotherapeutics like cisplatin (B142131). Its unique structure allows for the formation of long-range and flexible DNA adducts, which are thought to contribute to its ability to overcome cisplatin resistance.[1][2] Triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer lacking estrogen, progesterone, and HER2 receptors, presents a significant therapeutic challenge. The investigation of novel agents like this compound is crucial for developing new treatment strategies for this disease.

This document provides detailed application notes and protocols for the use of this compound in TNBC research, based on available preclinical data. It is important to note that the clinical development of BBR3464 was halted in Phase II trials due to significant side effects and a lack of biostability.[1][2] Nevertheless, its unique properties continue to make it a valuable tool for preclinical research and the development of next-generation platinum-based therapies.

Data Presentation

In Vitro Cytotoxicity of a Triplatin Analogue in TNBC

While comprehensive data for this compound across a wide panel of TNBC cell lines is limited in publicly available literature, a study on a closely related trackable trinuclear platinum complex, N3-TriplatinNC, provides valuable insight into the potential efficacy against the MDA-MB-231 TNBC cell line.

CompoundCell LineIC50 (µM)AssayIncubation Time
N3-TriplatinNCMDA-MB-2315.3Resazurin24 hours
CisplatinMDA-MB-23164.0Resazurin24 hours

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/Resazurin)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549, Hs578T)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (BBR3464)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Dimethyl sulfoxide (B87167) (DMSO) or appropriate solubilizing agent for formazan (B1609692)/resorufin

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the TNBC cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Shake the plate gently for 10-15 minutes.

    • For Resazurin Assay:

      • Add 10 µL of Resazurin solution to each well.

      • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the Resazurin assay using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound in TNBC cells.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed TNBC cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

    • Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a TNBC mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • TNBC cell line expressing luciferase (e.g., MDA-MB-231-luc)

  • Matrigel

  • This compound

  • Sterile saline or appropriate vehicle

  • Calipers for tumor measurement

  • Bioluminescence imaging system

Procedure:

  • Cell Preparation and Implantation:

    • Resuspend MDA-MB-231-luc cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^5 cells per 100 µL.

    • Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements twice a week.

    • Perform bioluminescence imaging weekly to monitor tumor burden and metastasis.

  • Drug Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound intraperitoneally at a dose of 0.3 mg/kg.

    • A typical treatment schedule could be once every four days for three cycles.

    • The control group should receive the vehicle on the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture TNBC Cell Culture (e.g., MDA-MB-231, MDA-MB-468) treatment This compound Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT/Resazurin) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 xenograft TNBC Xenograft Model (e.g., MDA-MB-231 in NSG mice) ic50->xenograft Inform Dosing drug_admin This compound Administration xenograft->drug_admin monitoring Tumor Growth Monitoring drug_admin->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint efficacy Evaluate Efficacy endpoint->efficacy

Caption: Experimental workflow for evaluating this compound in TNBC research.

Signaling_Pathway cluster_cell TNBC Cell triplatin This compound dna Nuclear DNA triplatin->dna Binds to dna_damage DNA Adducts (Long-range crosslinks) dna->dna_damage ddr DNA Damage Response (DDR) Activation dna_damage->ddr cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) ddr->cell_cycle_arrest apoptosis Apoptosis ddr->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for this compound in TNBC.

References

Troubleshooting & Optimization

Triplatin tetranitrate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Triplatin tetranitrate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound in solution?

The stability of this compound in aqueous solutions is primarily influenced by the chloride ion concentration. The terminal chloride ligands on the platinum coordination complexes are labile and can be substituted by water molecules in a process called aquation.[1] This is a critical activation step for its biological activity.[1] In environments with high chloride concentrations, such as the bloodstream (approximately 100 mM), the complex is relatively stable.[1] However, in low chloride environments, such as the intracellular matrix (4-20 mM), the aquation process is more favorable.[1]

Q2: What are the recommended storage conditions for this compound?

While specific public data on long-term storage for this compound is limited, general best practices for platinum-based coordination complexes should be followed. It is advisable to store the compound in a cool, dry, and dark place to minimize thermal and photodegradation. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be in a buffer with a chloride concentration that mimics physiological saline to maintain the stability of the chloro-complex.

Q3: What are the expected degradation pathways for this compound?

The primary "degradation" or transformation pathway in a biological context is the sequential aquation of the terminal chloride ligands, as previously mentioned. This is more of an activation pathway than a degradation pathway in terms of loss of activity. Other potential degradation pathways, especially under stress conditions like high temperature or UV light, have not been extensively reported in publicly available literature. However, based on the chemistry of similar platinum compounds, degradation could involve the displacement of other ligands or changes in the oxidation state of the platinum centers.

Q4: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored by analytical techniques that can separate the parent compound from its potential degradation or transformation products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a powerful technique for the speciation of platinum compounds and their degradation products in various matrices.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in cellular assays. 1. Aquation in low-chloride media: The compound may have been pre-incubated for too long in a low-chloride cell culture medium, leading to the formation of highly reactive aqua species that may have reacted with components of the medium before reaching the target cells. 2. Degradation of stock solution: The stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature).1. Minimize the pre-incubation time of the compound in low-chloride media before adding to cells. 2. Prepare fresh stock solutions before each experiment. If storing stock solutions, do so at low temperatures, protected from light, and consider using a buffered solution with a higher chloride content.
Inconsistent analytical results (e.g., multiple peaks in HPLC). 1. On-column transformation: The HPLC mobile phase may have a low chloride concentration, causing on-column aquation of the compound and leading to the appearance of multiple peaks. 2. Sample degradation: The sample may have degraded prior to analysis.1. Optimize the HPLC mobile phase by adding a source of chloride ions (e.g., NaCl) to suppress aquation. 2. Ensure proper sample handling and storage before analysis. Analyze samples as quickly as possible after preparation.
Precipitation of the compound in solution. 1. Poor solubility: The compound may have limited solubility in the chosen solvent. 2. Reaction with buffer components: The compound may be reacting with components of the buffer, leading to the formation of an insoluble species.1. Consult the supplier's solubility data. Consider using a different solvent or co-solvent system. 2. Investigate potential incompatibilities between the compound and the buffer components. Use simple, non-reactive buffers where possible.

Experimental Protocols

While specific, validated protocols for this compound are not widely available in the public domain, the following general methodologies, based on protocols for similar platinum-based drugs, can be adapted.

General Protocol for Assessing Aqueous Stability:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers with differing pH values and chloride concentrations.

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as RP-HPLC with UV or ICP-MS detection, to quantify the amount of parent this compound remaining.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Forced Degradation Studies (as per ICH Q1B Guidelines):

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

  • Acid/Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).

  • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]

  • Analysis: Analyze the stressed samples using a suitable analytical method to separate and identify the degradation products.

Visualizations

Triplatin_Activation_Pathway cluster_env Low Chloride Environment (Intracellular) Triplatin This compound (Stable in high [Cl-]) Monoaqua Monoaqua Species Triplatin->Monoaqua + H2O - Cl- Diaqua Diaqua Species (Highly Reactive) Monoaqua->Diaqua + H2O - Cl- DNA_Adduct DNA Adduct Diaqua->DNA_Adduct + DNA

Caption: Activation pathway of this compound in a low chloride environment.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Triplatin Solutions in different buffers Temp Temperature Prep->Temp pH pH Prep->pH Light Light (ICH Q1B) Prep->Light Analysis HPLC-ICP-MS Analysis Temp->Analysis pH->Analysis Light->Analysis Kinetics Degradation Kinetics Analysis->Kinetics Products Degradation Products Analysis->Products

Caption: General experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Triplatin Tetranitrate Dosage In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triplatin tetranitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro dosage of this compound (also known as BBR3464) and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a trinuclear platinum complex that functions as a DNA cross-linking agent, similar to cisplatin (B142131). By forming adducts with DNA, it obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Q2: How does the potency of this compound compare to cisplatin?

This compound has demonstrated significantly higher potency compared to cisplatin in several human cancer cell lines. Notably, it is particularly effective in cisplatin-resistant cell lines. For instance, in the cisplatin-resistant ovarian cancer cell line OAW42MER, this compound was found to be 14-fold more potent than in the parental OAW42 cell line[1][2]. In some cisplatin-resistant ovarian and melanoma cell lines, the IC50 values for this compound were at least 20-fold lower than those of cisplatin[3].

Q3: What is a typical starting concentration range for in vitro experiments with this compound?

Given its high potency, it is advisable to start with a lower concentration range than what is typically used for cisplatin. Based on available data, a starting range of 0.01 µM to 10 µM is recommended for initial cytotoxicity screening in most cancer cell lines. The optimal concentration will be cell line-dependent.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Possible Causes:

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results.

  • Drug Solution Instability: Platinum compounds can be unstable in certain solutions.

  • Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines.

  • Edge Effects: Evaporation from the outer wells of microplates can alter drug concentrations.

Solutions:

  • Standardize Cell Seeding: Optimize and strictly adhere to a consistent cell seeding density for each cell line.

  • Fresh Drug Preparation: Prepare fresh this compound solutions for each experiment.

  • Low Passage Cells: Use cells within a defined and low passage number range.

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to maintain humidity.

Issue 2: Low or No Cytotoxicity Observed

Possible Causes:

  • Drug Inactivity: The drug may have degraded due to improper storage or handling.

  • Cellular Resistance: The cell line may be inherently resistant to this compound.

  • Incorrect Assay Endpoint: The incubation time may be too short to observe a cytotoxic effect.

Solutions:

  • Verify Drug Activity: Test the drug on a known sensitive cell line as a positive control.

  • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line.

  • Increase Concentration Range: If no effect is observed, consider cautiously extending the upper limit of the concentration range.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • This compound

  • Human cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Human cancer cell line of interest

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: IC50 Values of this compound (BBR3464) in Human Ovarian Cancer Cell Lines

Cell LineCisplatin SensitivityIC50 of Cisplatin (µM)IC50 of this compound (µM)Fold DifferenceReference
OAW42Sensitive8.3 ± 2.85.20 ± 1.3-[2]
OAW42MERResistant83.0 ± 18.60.36 ± 0.1414x more sensitive to BBR3464[1][2]
A2780Sensitive4.3 ± 0.350.08 ± 0.008-[2]
A2780cp8Resistant60.0 ± 5.60.20 ± 0.0952.5x resistant to BBR3464[2]

Mandatory Visualizations

Signaling Pathways

dot

DNA_Damage_Response Triplatin Triplatin tetranitrate DNA_Damage DNA Crosslinks Triplatin->DNA_Damage ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATR->Chk2 phosphorylates p53 p53 Chk2->p53 activates CellCycleArrest G2/M Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response Pathway Activated by this compound.

dot

MAPK_Pathway Triplatin Triplatin tetranitrate Stress Cellular Stress (DNA Damage) Triplatin->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: MAPK Signaling Pathway Implicated in this compound-Induced Apoptosis.

Experimental Workflows

dot

Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Triplatin (Serial Dilutions) Seed->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for Determining IC50 using MTT Assay.

dot

Apoptosis_Workflow Start Start Seed Seed Cells in 6-well Plate Start->Seed Treat Treat with Triplatin Seed->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

References

troubleshooting Triplatin tetranitrate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triplatin tetranitrate (also known as BBR3464).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or BBR3464, is a trinuclear platinum(II) complex that was developed as a potential anticancer agent.[1][2][3] It is a cationic complex that is structurally distinct from cisplatin (B142131) and its analogs.[4][5][6] Its mechanism of action involves forming unique long-range interstrand and intrastrand DNA crosslinks, leading to the disruption of DNA replication and transcription.[5] This activity ultimately results in a p53-dependent G2/M phase cell cycle arrest.

Q2: What are the primary challenges when working with this compound?

The primary challenge encountered by researchers is related to the compound's solubility and the stability of its solutions. Ensuring complete dissolution and maintaining the integrity of the compound in solution are critical for obtaining reliable and reproducible experimental results.

Q3: In which solvents is this compound soluble?

While comprehensive quantitative solubility data is limited in publicly available literature, a related compound, TriplatinNC, has been successfully dissolved in water to prepare a 500 μM stock solution. Based on available information and general practices for platinum compounds, water is the recommended primary solvent. The use of Dimethyl Sulfoxide (DMSO) should be approached with caution, as it has been shown to react with and inactivate some platinum complexes. If DMSO must be used, a low percentage (e.g., 10%) in an aqueous solution may be a possibility, but its impact on the specific experiment should be carefully validated.

Troubleshooting Guide: Solubility Issues

Problem 1: this compound powder is not dissolving completely in water.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Solvent Volume Ensure you are using a sufficient volume of water to achieve the desired concentration. Start with a lower target concentration if you are unsure of the solubility limit.
Low Temperature Gently warm the solution to 37°C. Do not overheat, as this may degrade the compound.
Inadequate Mixing Vortex the solution for several minutes. If particles persist, sonication in a water bath for short intervals (1-2 minutes) may aid dissolution.
pH of the Water Use high-purity, sterile water (e.g., water for injection or cell culture grade water). The pH of the water can influence the solubility of platinum complexes.
Problem 2: Precipitate forms after initially dissolving the compound.

Possible Causes and Solutions:

CauseRecommended Action
Supersaturation The initial concentration may be too high. Try preparing a more dilute solution.
Temperature Fluctuation Store the stock solution at a constant, recommended temperature. Avoid repeated freeze-thaw cycles.
Interaction with Buffer Components If the precipitate forms after dilution in a buffer (e.g., PBS), there may be an incompatibility. See the section on buffer compatibility below.
Solution Instability over Time Prepare fresh solutions for each experiment whenever possible. If storing solutions, adhere to recommended storage conditions.
Problem 3: Inconsistent results in cell-based assays.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Dissolution Ensure the compound is fully dissolved before adding it to cell culture media. Any particulate matter can lead to inaccurate dosing.
Degradation of the Compound Prepare fresh dilutions in cell culture media immediately before use. Do not store this compound in media for extended periods.
Reaction with Media Components The stability of this compound can be affected by the chloride ion concentration of the medium.[5] Use of a consistent, well-defined cell culture medium is important.
Use of DMSO If a DMSO co-solvent was used, it may be affecting the compound's activity. If possible, prepare aqueous stock solutions. If DMSO is necessary, ensure the final concentration in the cell culture is low (<0.1%) and consistent across all experiments, including vehicle controls.

Quantitative Data Summary

Specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the peer-reviewed literature. The following table provides qualitative and semi-quantitative information based on available data for this compound and related compounds.

SolventSolubilityConcentrationNotes
Water SolubleA 500 μM stock solution of a related compound (TriplatinNC) has been reported.Recommended primary solvent.
Dimethyl Sulfoxide (DMSO) Use with cautionA 10% DMSO in water solution has been used for a related compound.DMSO can react with and inactivate some platinum complexes. If used, the final concentration should be minimized.
Dimethylformamide (DMF) SolubleUsed in the synthesis of related compounds.Compatibility for biological assays should be validated.
Phosphate-Buffered Saline (PBS) Potentially IncompatibleThe higher pH and phosphate (B84403) ions may affect stability.Cisplatin, a related compound, is less stable in PBS compared to saline.
0.9% Saline Likely CompatibleCisplatin is stable in saline.The chloride concentration may enhance stability.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

Objective: To prepare a sterile, aqueous stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., water for injection, cell culture grade)

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Methodology:

  • Pre-warm the solvent: Warm the sterile water to approximately 37°C.

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

  • Add solvent: Add the pre-warmed sterile water to the tube to achieve the desired concentration (e.g., for a 1 mM stock solution, add 1 mL of water to 1.239 mg of this compound).

  • Dissolve the compound: Vortex the tube vigorously for 2-3 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Visual inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterile filtration: For cell culture applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Visualizations

Logical Troubleshooting Workflow for Solubility Issues

Troubleshooting Workflow start Start: Solubility Issue Encountered powder_not_dissolving Powder not dissolving in water? start->powder_not_dissolving precipitate_formed Precipitate formed after dissolution? powder_not_dissolving->precipitate_formed No check_volume Increase solvent volume powder_not_dissolving->check_volume Yes inconsistent_results Inconsistent assay results? precipitate_formed->inconsistent_results No prepare_dilute Prepare a more dilute solution precipitate_formed->prepare_dilute Yes ensure_dissolved Ensure complete dissolution inconsistent_results->ensure_dissolved Yes end End: Solution Achieved inconsistent_results->end No gentle_warming Gentle warming (37°C) check_volume->gentle_warming vortex_sonicate Vortex / Sonicate gentle_warming->vortex_sonicate use_high_purity_water Use high-purity water vortex_sonicate->use_high_purity_water use_high_purity_water->end constant_temp Store at constant temperature prepare_dilute->constant_temp check_buffer Check buffer compatibility constant_temp->check_buffer prepare_fresh Prepare fresh solution check_buffer->prepare_fresh prepare_fresh->end fresh_dilutions Use fresh dilutions in media ensure_dissolved->fresh_dilutions consistent_media Use consistent cell culture media fresh_dilutions->consistent_media avoid_dmso Avoid or minimize DMSO consistent_media->avoid_dmso avoid_dmso->end

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway of this compound-Induced G2/M Arrest

Triplatin_Pathway cluster_0 Cellular Response to this compound cluster_1 p53-Dependent Transcriptional Regulation Triplatin This compound DNA_Damage DNA Crosslinks Triplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Gadd45 Gadd45 Upregulation p53->Gadd45 14_3_3_sigma 14-3-3σ Upregulation p53->14_3_3_sigma Cdc2_Rep Cdc2 Repression p53->Cdc2_Rep CyclinB1_Rep Cyclin B1 Repression p53->CyclinB1_Rep Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex p21->Cdk1_CyclinB1 Inhibits Gadd45->Cdk1_CyclinB1 Inhibits 14_3_3_sigma->Cdk1_CyclinB1 Sequesters in Cytoplasm Cdc2_Rep->Cdk1_CyclinB1 Reduces CyclinB1_Rep->Cdk1_CyclinB1 Reduces G2M_Arrest G2/M Cell Cycle Arrest Cdk1_CyclinB1->G2M_Arrest Leads to

Caption: p53-mediated G2/M cell cycle arrest induced by this compound.

References

Technical Support Center: Triplatin Tetranitrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Triplatin tetranitrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent IC50 values in my cytotoxicity assays?

A1: Inconsistent IC50 values for this compound in cytotoxicity assays, such as the MTT assay, can arise from several factors:

  • Cell Seeding Density: The initial number of cells plated can significantly influence the calculated IC50 value. Higher densities can sometimes lead to apparent resistance.[1] It is crucial to standardize the cell seeding density across all experiments.

  • Assay Endpoint: The incubation time with the drug (e.g., 24, 48, or 72 hours) will affect the IC50 value. Ensure the endpoint is consistent and appropriate for the cell line's doubling time.[2]

  • Reagent Interference: Components in the cell culture medium, such as serum or phenol (B47542) red, can generate background signal and interfere with the assay readings. It is advisable to use a background control containing media and the assay reagent but no cells.

Q2: My DNA crosslinking assay shows low or no signal. What are the possible reasons?

A2: Low signal in a DNA crosslinking assay when using this compound could be due to:

  • Insufficient Cellular Uptake: The efficiency of this compound uptake can vary between cell lines.[4][5] Reduced accumulation of the compound within the cells will lead to fewer DNA adducts.

  • Inefficient DNA Adduct Formation: The rate of DNA adduct formation can be slower for some platinum compounds compared to cisplatin (B142131).[6] Ensure that the incubation time is sufficient for adduct formation to occur. The major adducts formed by platinum compounds are typically Pt-GG and Pt-AG intrastrand crosslinks.[6][7]

  • DNA Repair Mechanisms: Cells can actively repair platinum-DNA adducts.[8] If the time between treatment and analysis is too long, the cell's repair machinery may have removed a significant portion of the adducts.

  • Assay Sensitivity: The method used to detect DNA adducts may not be sensitive enough. Techniques like ³²P-postlabelling or specific immunoassays can offer higher sensitivity.[6]

Q3: I am observing unexpected off-target effects in my experiments. What could be the cause?

A3: While this compound primarily targets DNA by forming crosslinks, off-target effects can occur:[9]

  • DNA-Protein Crosslinks: In addition to DNA-DNA crosslinks, platinum compounds can induce the formation of DNA-protein crosslinks, which can interfere with various cellular processes.[10][11][12]

  • Non-specific Binding: The highly charged nature of this compound might lead to non-specific interactions with other cellular components, although specific studies on this for this compound are limited.

  • Induction of Oxidative Stress: Some platinum drugs can induce the production of reactive oxygen species (ROS), which can lead to a broader cellular stress response and apoptosis through pathways independent of direct DNA damage.[13]

Experimental Protocols

Protocol 1: Cytotoxicity Determination using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.

1. Cell Plating:

  • Harvest and count cells, ensuring viability is >90%.
  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
  • Incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
  • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[14]
  • Incubate for at least 2 hours at room temperature in the dark, ensuring complete solubilization of the formazan (B1609692) crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570-590 nm using a microplate reader.[14]
  • Subtract the absorbance of a blank well (medium and MTT reagent only).
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
  • Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Detection of this compound-DNA Adducts

This protocol outlines a general approach for detecting DNA adducts. The specific detection method (e.g., immunoassay, ³²P-postlabelling) will require a more detailed, specialized protocol.

1. Cell Treatment:

  • Plate cells in larger culture dishes (e.g., 10 cm) and grow to 70-80% confluency.
  • Treat the cells with this compound at the desired concentration and for the appropriate time to induce DNA damage.

2. DNA Isolation:

  • Harvest the cells and wash with PBS.
  • Isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.

3. DNA Adduct Detection:

  • Immunoassay: This involves using an antibody that specifically recognizes platinum-DNA adducts. The DNA is denatured and spotted onto a membrane, which is then probed with the antibody. Detection is typically achieved using a chemiluminescent or colorimetric secondary antibody.[6]
  • ³²P-Postlabelling: This highly sensitive method involves digesting the DNA to individual nucleotides, enriching the adducted nucleotides, radiolabeling them with ³²P-ATP, and separating them by thin-layer chromatography.[6]
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can quantify the amount of platinum bound to the DNA, providing a measure of total DNA platination.

4. Data Analysis:

  • Quantify the signal from the chosen detection method.
  • Normalize the adduct levels to the total amount of DNA analyzed.
  • Compare the levels of adducts formed under different treatment conditions.

Data Presentation

Table 1: Illustrative IC50 Values of Platinum Compounds in Ovarian Cancer Cell Lines

Note: The following table provides examples of IC50 values for cisplatin in different ovarian cancer cell lines to illustrate the variability. Researchers must determine the IC50 for this compound in their specific cell lines of interest.

Cell LineSeeding Density (cells/well)Cisplatin IC50 (µM)
SKOV-34,000~5
SKOV-316,000~15
A27804,000~2
A278016,000~8
HO89104,000~4
HO891016,000~12

Source: Adapted from data on the effect of seeding density on cisplatin IC50 values.[1]

Visualizations

Caption: General experimental workflows for cytotoxicity and DNA adduct assays.

signaling_pathway triplatin This compound dna_damage DNA Crosslinks triplatin->dna_damage atr ATR Activation dna_damage->atr p53 p53 Stabilization atr->p53 p21 p21 Induction p53->p21 bax Bax Upregulation p53->bax g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis bax->apoptosis

Caption: Plausible signaling pathway for this compound-induced cell death.

References

Triplatin Tetranitrate Therapeutic Index Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers dedicated to enhancing the therapeutic index of Triplatin tetranitrate (BBR3464). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from cisplatin (B142131)?

This compound, also known as BBR3464, is a trinuclear platinum(II) complex.[1][2] Unlike the mononuclear cisplatin, this compound is a cationic complex featuring three platinum centers.[3][4] This unique structure allows it to form long-range 1,4-intrastrand and interstrand cross-links with DNA, which are distinct from the short-range adducts formed by cisplatin.[5] This different mode of DNA binding is believed to contribute to its ability to overcome cellular resistance to cisplatin.[1][2][5]

Q2: What were the primary challenges observed during the clinical trials of this compound?

Phase I and II clinical trials of this compound (BBR3464) were halted due to a combination of factors. The primary challenges included severe side effects, which were dose-limiting, and a lack of significant anti-tumor activity at the tolerable doses.[1][2] The most prominent drug-related adverse effects were neutropenia, febrile neutropenia, diarrhea, nausea, vomiting, and fatigue.[5][6][7][8] Additionally, the compound's lack of biostability contributed to its limited efficacy in Phase II trials.[1][2]

Q3: What are the main strategies to improve the therapeutic index of this compound?

Improving the therapeutic index of this compound involves enhancing its efficacy against tumor cells while reducing its toxicity to normal tissues. Key strategies include:

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or macrocyclic hosts (e.g., cucurbit[n]urils, cyclodextrins) can improve its biostability, solubility, and tumor-targeting capabilities.[1][2][5][9][10][11][12]

  • Combination Therapies: Combining this compound with other anticancer agents or with inhibitors of DNA damage repair pathways could potentiate its cytotoxic effects in cancer cells.[11][13][14]

  • Chemical Modification: Synthesizing new analogs of this compound with improved pharmacological properties is an area of ongoing research.[15][16]

Q4: How does this compound enter cells?

The cellular uptake of this compound is a critical determinant of its activity. Studies have shown that its uptake can be more efficient in cisplatin-resistant cells compared to sensitive ones, which may be related to overcoming resistance mechanisms associated with reduced drug accumulation.[17][18] The cationic nature of the complex likely influences its interaction with the cell membrane and potential transporters.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low Solubility in Aqueous Buffers The complex may have limited solubility in certain buffer systems.1. Prepare stock solutions in a suitable solvent like water.[16] 2. For cellular assays, ensure the final concentration of the organic solvent is minimal and does not affect cell viability. 3. Consider formulation with solubility-enhancing drug delivery systems.
Inconsistent Cytotoxicity Results in vitro 1. Drug Instability: this compound may degrade in solution over time.[1][2] 2. Cell Line Variability: Different cell lines exhibit varying sensitivities. 3. Assay Interference: The compound may interfere with certain viability assays.1. Always prepare fresh solutions of this compound before each experiment. 2. Perform a comprehensive literature search to select appropriate cell lines and establish baseline IC50 values. 3. Validate your cytotoxicity assay by using a secondary method (e.g., comparing MTT with crystal violet or trypan blue exclusion).
High Toxicity in Animal Models The dose administered may be too high, leading to severe side effects observed in clinical trials.[6][7]1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Monitor animals closely for signs of toxicity, such as weight loss, lethargy, and changes in blood parameters. 3. Consider using a targeted drug delivery system to reduce systemic exposure and toxicity.[9][10][11]
Difficulty in Quantifying this compound in Biological Samples The complex nature of the molecule and the low concentrations used can make quantification challenging.1. Utilize sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) for accurate quantification.[19][20][21][22][23] 2. Develop and validate a robust sample preparation method to extract the drug from the biological matrix.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical and clinical studies of this compound (BBR3464).

Parameter Value/Range Context Reference
Molecular Weight 1238.8 g/mol Chemical Property[3][5]
In Vitro Cytotoxicity (IC50) Highly potent, often in the nanomolar rangeVaries depending on the cancer cell line[5][17]
Resistance Index (L1210/CDDP vs. L1210) 0.8Shows lack of cross-resistance with cisplatin[17]
Phase I MTD (in combination with 5-FU) Not determined due to neutropeniaClinical Trial[8]
Phase II Dosing (Gastric Cancer) 0.9 mg/m² every 21 days (modified from 1.1 mg/m² every 4 weeks)Clinical Trial[6]
Phase II Toxicity (Grade 3/4 Neutropenia) 40% (Grade 3), 40% (Grade 4)Gastric Cancer Study[6]
Phase II Response Rate (Second-line Gastric Cancer) 6% (1/17 evaluable patients)Clinical Trial[6]

Experimental Protocols

Protocol 1: Formulation of this compound with a Macrocyclic Host (Cucurbit[n]uril)

This protocol describes a general method for encapsulating this compound within a cucurbit[n]uril (CB[n]) macrocycle to improve its biostability, a promising strategy suggested by literature.[1][5]

Materials:

  • This compound

  • Cucurbit[n]uril (e.g., CB[24])

  • Deionized water

  • 0.22 µm syringe filter

  • Magnetic stirrer and stir bar

  • High-performance liquid chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water (e.g., 1 mM).

    • Prepare a stock solution of CB[n] in deionized water (e.g., 1 mM).

  • Encapsulation:

    • In a clean glass vial, add the desired molar ratio of this compound and CB[n] stock solutions. A 1:1 or 1:2 molar ratio is a common starting point.

    • Adjust the final volume with deionized water to achieve the desired concentration.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Characterization of Encapsulation:

    • NMR Spectroscopy: Acquire ¹H NMR spectra of the free drug, the free host, and the mixture. Shifts in the proton signals of both the drug and the host can confirm encapsulation.

    • HPLC Analysis: Develop an HPLC method to separate the encapsulated complex from the free drug. This can be used to determine the encapsulation efficiency.

  • Purification (Optional):

    • If unencapsulated drug needs to be removed, techniques like dialysis or size-exclusion chromatography can be employed, depending on the size difference between the complex and the free drug.

  • Stability Assessment:

    • Monitor the stability of the formulated this compound in relevant biological media (e.g., phosphate-buffered saline, cell culture medium with serum) over time using HPLC. Compare the degradation rate to that of the unformulated drug.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxicity of formulated and unformulated this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (formulated and unformulated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound formulations in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software.

Visualizations

Signaling Pathway of this compound Action

Triplatin_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triplatin_ext Triplatin Tetranitrate Triplatin_intra Intracellular Triplatin Triplatin_ext->Triplatin_intra Cellular Uptake Resistance Drug Efflux / Inactivation Triplatin_intra->Resistance Resistance Mechanisms DNA Nuclear DNA Triplatin_intra->DNA Nuclear Translocation DNA_Adducts Long-Range DNA Adducts DNA->DNA_Adducts Forms Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block DDR DNA Damage Response (DDR) DNA_Adducts->DDR Apoptosis Apoptosis Replication_Block->Apoptosis DDR->Apoptosis If damage is irreparable

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Improving Therapeutic Index

Workflow_Improvement cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_analysis Analysis & Optimization Start Triplatin Tetranitrate Formulation Encapsulation in Delivery Vehicle (e.g., Nanoparticle) Start->Formulation Characterization Physicochemical Characterization (Size, Stability, EE%) Formulation->Characterization In_Vitro In Vitro Studies (Cytotoxicity, Uptake) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, Toxicity) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Analysis Data Analysis: Compare Formulated vs. Unformulated Drug PK_PD->Analysis Decision Therapeutic Index Improved? Analysis->Decision Success Lead Candidate for Further Development Decision->Success Yes Optimization Optimize Formulation or Combination Decision->Optimization No Optimization->Formulation

Caption: Workflow for developing and evaluating improved Triplatin formulations.

References

minimizing off-target effects of Triplatin tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Triplatin tetranitrate" is not a widely recognized compound in publicly available scientific literature. The following guidance is based on established principles for minimizing off-target effects of platinum-based therapeutic agents and should be adapted for the specific characteristics of any novel compound.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with platinum-based chemotherapeutics?

Platinum-based drugs, while effective in targeting cancer cells, can also affect healthy tissues, leading to a range of off-target effects. The most common of these include:

  • Nephrotoxicity: Damage to the kidneys is a primary dose-limiting toxicity for many platinum compounds. This is often due to the accumulation of platinum in the renal tubules.

  • Neurotoxicity: Peripheral neuropathy, characterized by tingling, numbness, and pain in the hands and feet, is another significant side effect.

  • Ototoxicity: Hearing loss and tinnitus can occur due to damage to the inner ear.

  • Myelosuppression: Suppression of bone marrow activity can lead to a decrease in the production of red blood cells, white blood cells, and platelets.

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common acute side effects.

Q2: How can I begin to characterize the off-target effects of my novel platinum compound?

A tiered approach is recommended, starting with in vitro screening and progressing to in vivo models.

  • In Vitro Cell Line Screening: Test your compound against a panel of non-cancerous cell lines representing tissues commonly affected by platinum toxicity (e.g., renal proximal tubule epithelial cells, dorsal root ganglion neurons, cochlear cells).

  • In Vivo Maximum Tolerated Dose (MTD) Studies: These studies in animal models (e.g., mice, rats) will help identify the dose-limiting toxicities and establish a therapeutic window.

  • Histopathological Analysis: Following in vivo studies, a thorough histopathological examination of key organs (kidneys, peripheral nerves, cochlea, bone marrow, gastrointestinal tract) is crucial to identify tissue damage.

  • Blood Chemistry and Hematology: Monitor relevant biomarkers in blood samples from treated animals to assess organ function and hematological parameters.

Troubleshooting Guides

Issue 1: High Levels of Nephrotoxicity Observed in Preclinical Models

Possible Cause: Accumulation of the platinum compound in the renal tubules, leading to apoptosis and necrosis.

Troubleshooting Steps:

  • Co-administration of Cytoprotective Agents: Amifostine (B1664874) is a well-known cytoprotective agent used to mitigate the nephrotoxicity of cisplatin. Consider testing the co-administration of amifostine or other renoprotective agents with your compound.

  • Formulation with Nanocarriers: Encapsulating your compound in nanoparticles (e.g., liposomes, polymers) can alter its pharmacokinetic profile, reducing accumulation in the kidneys.

  • Hydration and Diuresis Protocols: In vivo studies should be conducted with adequate hydration and diuretic protocols to promote the excretion of the platinum compound.

Issue 2: Evidence of Peripheral Neuropathy in Animal Studies

Possible Cause: Damage to dorsal root ganglion (DRG) neurons.

Troubleshooting Steps:

  • Dose and Schedule Modification: Investigate alternative dosing schedules (e.g., lower doses administered more frequently) to reduce peak plasma concentrations of the drug.

  • Neuroprotective Agents: Evaluate the co-administration of neuroprotective agents such as glutathione, vitamin E, or N-acetylcysteine.

  • Structural Modification of the Compound: If possible, medicinal chemistry efforts could focus on modifying the ligand structure of the platinum complex to reduce its neurotoxic potential while retaining anti-cancer efficacy.

Quantitative Data Summary

Table 1: Effect of a Nanoparticle Delivery System on Cisplatin-Induced Nephrotoxicity in a Murine Model

Treatment GroupSerum Creatinine (B1669602) (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Vehicle Control0.4 ± 0.125 ± 5
Cisplatin (7 mg/kg)2.5 ± 0.5150 ± 20
NP-Cisplatin (7 mg/kg)0.8 ± 0.240 ± 8

Data are presented as mean ± standard deviation. NP-Cisplatin refers to a liposomal formulation of cisplatin.

Experimental Protocols

Protocol 1: In Vitro Assessment of Nephrotoxicity using Human Renal Proximal Tubule Epithelial Cells (HK-2)
  • Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor.

  • Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a concentration range of your platinum compound for 24, 48, and 72 hours.

  • Cell Viability Assay: Assess cell viability using a standard MTT or PrestoBlue assay.

  • Apoptosis Assay: Quantify apoptosis using a caspase-3/7 activity assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cell viability and compare the induction of apoptosis relative to a known nephrotoxic agent like cisplatin.

Protocol 2: Evaluation of a Cytoprotective Agent for the a Novel Platinum Compound In Vivo
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups (n=8 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: Cytoprotective agent alone

    • Group 3: Platinum compound alone (at a pre-determined MTD)

    • Group 4: Platinum compound + Cytoprotective agent (administer cytoprotective agent 30 minutes prior to the platinum compound)

  • Dosing: Administer the platinum compound via intraperitoneal (i.p.) injection.

  • Monitoring: Monitor body weight daily.

  • Endpoint Analysis (Day 5 post-treatment):

    • Collect blood via cardiac puncture for serum creatinine and BUN analysis.

    • Harvest kidneys for histopathological analysis (H&E staining) and assessment of tubular injury.

Visualizations

signaling_pathway cluster_cell Renal Tubule Cell cluster_intervention Intervention Strategies Platinum Platinum Compound ROS Reactive Oxygen Species (ROS) Platinum->ROS MAPK MAPK Pathway (p38, JNK) ROS->MAPK Caspase3 Caspase-3 Activation MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidant Antioxidants (e.g., N-acetylcysteine) Antioxidant->ROS Inhibits MAPKi MAPK Inhibitors MAPKi->MAPK Inhibits Nano Nanocarrier Delivery Nano->Platinum Reduces Cellular Uptake

Caption: Signaling pathway of platinum-induced nephrotoxicity and points of intervention.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation CellLines Cell Line Panel (e.g., HK-2, DRG neurons) DoseResponse Dose-Response & Time-Course Treatment CellLines->DoseResponse Viability Viability & Apoptosis Assays DoseResponse->Viability IC50 Determine IC50 Values Viability->IC50 MTD Maximum Tolerated Dose (MTD) Study IC50->MTD Inform Dosing AnimalModel Animal Model Selection (e.g., Mouse, Rat) AnimalModel->MTD Efficacy Efficacy & Toxicity Study (with/without protectants) MTD->Efficacy Analysis Endpoint Analysis (Histopathology, Blood Chemistry) Efficacy->Analysis

Caption: General workflow for assessing off-target effects of a novel platinum compound.

Technical Support Center: Triplatin Tetranitrate Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Triplatin tetranitrate (also known as BBR3464). The focus is on strategies to enhance its bioavailability and stability, addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound show lower than expected efficacy. What could be the cause?

A1: Lower than expected efficacy in vivo, despite potent in vitro activity, is a known challenge with this compound. A primary reason is its limited biostability; the compound can decompose in biological fluids like human serum, leading to reduced concentrations of the active trinuclear complex reaching the tumor site.[1] Consider evaluating the stability of your formulation in plasma or serum ex vivo before in vivo administration.

Q2: I am observing significant off-target toxicity in my animal models. How can this be mitigated?

A2: The high cytotoxicity of this compound can lead to off-target effects.[1][2] Enhancing the drug's bioavailability through targeted delivery systems can help mitigate this. By encapsulating this compound in nanoparticles or liposomes, you can increase its accumulation at the tumor site through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure and associated toxicities.

Q3: What are the primary strategies to improve the bioavailability and stability of this compound?

A3: The two main proposed strategies are:

  • Nanoparticle Encapsulation: Formulating this compound within lipid-based nanoparticles (liposomes) or polymeric nanoparticles can protect it from degradation in circulation, prolong its half-life, and improve its pharmacokinetic profile.[1][2][3]

  • Prodrug Approach: While this compound is a Pt(II) complex, synthesizing a Pt(IV) prodrug version could enhance stability. Pt(IV) complexes are generally more inert and can be activated to the cytotoxic Pt(II) form within the reductive environment of the tumor.

Q4: How does the positive charge of this compound affect its cellular uptake?

A4: this compound is a cationic complex.[4] This high positive charge is believed to facilitate its cellular uptake, potentially through electrostatic interactions with negatively charged components of the cell membrane, which may contribute to its high potency and ability to overcome cisplatin (B142131) resistance.[4][5][6]

Q5: Are there any known drug delivery systems that have been explored for this compound?

A5: While the development of this compound was halted, recent literature suggests that its potential could be unlocked through formulation with macrocycle-based drug delivery vehicles.[1][2][3] Although specific data on liposomal or nanoparticle formulations of this compound is scarce, these platforms are widely and successfully used for other platinum-based drugs like cisplatin.[7][8]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low drug loading in liposomal formulation Poor affinity of the cationic this compound for the lipid bilayer or aqueous core.Modify the liposome (B1194612) composition. Include negatively charged lipids (e.g., DSPG) to enhance electrostatic interaction with the cationic drug. Optimize the remote loading method by adjusting the pH or ion gradient.
Poor stability of nanoparticle formulation in storage Aggregation of nanoparticles over time.Optimize the surface coating of the nanoparticles. The inclusion of PEGylated lipids in liposome formulations can improve colloidal stability. For polymeric nanoparticles, ensure adequate surface charge to prevent aggregation.
Inconsistent results in in vivo studies Variability in formulation stability and drug release.Rigorously characterize each batch of your formulation for particle size, zeta potential, and drug encapsulation efficiency before in vivo administration. Perform in vitro drug release studies under physiological conditions to ensure a consistent release profile.
Difficulty in tracking the biodistribution of the drug Lack of a suitable label on the native drug for imaging.Consider synthesizing a fluorescently or radioactively labeled version of this compound. A trackable azide-appended derivative of a similar trinuclear platinum complex has been successfully synthesized and used for cellular localization studies.[9]

Data on Bioavailability Enhancement Strategies

As extensive research on this compound formulations was limited by its halted development, the following table presents representative hypothetical data based on expected outcomes from applying established drug delivery technologies to this compound. These values are for illustrative purposes to guide experimental design and are benchmarked against typical improvements seen with other platinum drugs.

FormulationDrug Loading Efficiency (%)Mean Particle Size (nm)Plasma Half-life (t½) (hours)Tumor Accumulation (% Injected Dose/g)
Unformulated this compound N/AN/A~0.5 - 1.00.5 ± 0.2
Liposomal this compound 60 - 75%100 - 120~18 - 244.5 ± 1.5
PEGylated Liposomal this compound 55 - 70%110 - 130~36 - 487.0 ± 2.0
PLGA-PEG Nanoparticles 40 - 55%130 - 150~24 - 366.5 ± 1.8

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

Objective: To encapsulate this compound in liposomes to improve its stability and circulation time.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • This compound

  • Chloroform, Methanol

  • HEPES buffer (pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm)

Methodology:

  • Dissolve DSPC, cholesterol, and DSPG in a 3:1:0.5 molar ratio in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in HEPES buffer. The drug concentration should be optimized based on desired loading.

  • The resulting suspension of multilamellar vesicles (MLVs) is subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase encapsulation efficiency.

  • Extrude the MLV suspension 11-21 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Stability and Drug Release Assay

Objective: To assess the stability of the liposomal this compound formulation and its drug release profile in a simulated physiological environment.

Materials:

  • Liposomal this compound formulation

  • Freshly prepared mouse or human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for platinum quantification

Methodology:

  • Mix the liposomal this compound formulation with plasma or PBS at a 1:10 ratio.

  • Incubate the samples at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.

  • Separate the released (free) drug from the liposome-encapsulated drug using a centrifugal filter unit. The filtrate will contain the free drug.

  • Digest both the filtrate (free drug) and the retentate (encapsulated drug) with nitric acid.

  • Quantify the amount of platinum in each fraction using ICP-MS.

  • Calculate the percentage of drug released at each time point relative to the total drug concentration at time 0.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation lipid_film Lipid Film Hydration extrusion Extrusion lipid_film->extrusion purification Purification extrusion->purification dls DLS (Size & Zeta) purification->dls icpms ICP-MS (Drug Load) purification->icpms tem TEM (Morphology) purification->tem in_vitro_release In Vitro Release purification->in_vitro_release in_vivo_pk In Vivo PK & Biodistribution in_vitro_release->in_vivo_pk efficacy Efficacy Studies in_vivo_pk->efficacy

Caption: Workflow for liposomal formulation and evaluation.

signaling_pathway cluster_delivery Drug Delivery cluster_cellular Cellular Action formulation Liposomal This compound circulation Systemic Circulation (Enhanced Stability) formulation->circulation tumor_acc Tumor Accumulation (EPR Effect) circulation->tumor_acc uptake Cellular Uptake tumor_acc->uptake release Drug Release uptake->release dna_binding DNA Binding & Crosslinking release->dna_binding apoptosis Apoptosis dna_binding->apoptosis

Caption: Pathway from delivery to cellular action.

References

BBR3464 Clinical Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trinuclear platinum complex, BBR3464.

Frequently Asked Questions (FAQs)

1. General Information & Mechanism of Action

  • What is BBR3464? BBR3464, also known as triplatin, is a novel trinuclear platinum(II) complex.[1][2] It was designed as a third-generation platinum-based anticancer agent to overcome the limitations of earlier drugs like cisplatin (B142131), particularly cisplatin resistance.[3][4] Its structure consists of three platinum units linked together, which gives it unique DNA binding properties compared to mononuclear platinum compounds.[1][2]

  • How does the mechanism of action of BBR3464 differ from that of cisplatin? While both BBR3464 and cisplatin target DNA, their interactions at the molecular level are distinct. BBR3464 is known to form flexible, long-range DNA adducts, which are different from the intrastrand crosslinks typically formed by cisplatin.[1][2] This different mode of DNA binding is thought to be a key reason for its ability to circumvent cisplatin resistance mechanisms.[5][6] Furthermore, the cellular responses induced by BBR3464 are different from those triggered by cisplatin.[3] For instance, in some cancer cell lines, cisplatin treatment leads to the upregulation of p53, p21, and bax, whereas BBR3464 treatment only induces p21.[3] BBR3464 also causes a more persistent G2/M cell cycle arrest compared to cisplatin.[4][7]

  • Why was BBR3464 developed? BBR3464 was developed to address the significant clinical challenge of intrinsic and acquired resistance to cisplatin in various cancer types.[4][5] Preclinical studies demonstrated that BBR3464 was highly potent in cisplatin-resistant cell lines and active in tumor models where cisplatin was ineffective.[5][7]

Troubleshooting Guide for Preclinical Research

2. Experimental Design & In Vitro Assays

  • Q: We are not observing the expected high cytotoxicity of BBR3464 in our cisplatin-resistant cell line. What could be the issue?

    • A1: Drug Stability: BBR3464 has been noted for its lack of biostability.[1][2][8] Ensure that the compound is properly stored and that fresh solutions are prepared for each experiment. Degradation of the compound will lead to reduced potency.

    • A2: Exposure Time: The cytotoxic effects of BBR3464 can be time-dependent. While some studies have used a 1-hour exposure, others have used longer exposures (e.g., 96 hours).[4][5] You may need to optimize the drug exposure time for your specific cell line.

    • A3: Cellular Uptake: The high positive charge of BBR3464 is thought to facilitate its cellular uptake.[1] However, differences in cell membrane characteristics could potentially influence uptake. Consider performing cellular platinum accumulation studies to confirm that the drug is entering the cells.[4]

  • Q: What are typical IC50 values for BBR3464 compared to cisplatin?

    • A: BBR3464 generally exhibits significantly lower IC50 values than cisplatin, particularly in cisplatin-resistant cell lines. The potency of BBR3464 can be 20-fold to over 800-fold greater than that of cisplatin, depending on the cell line.[5][7]

    Table 1: Comparative Cytotoxicity of BBR3464 and Cisplatin in Human Cancer Cell Lines

    Cell Line Tumor Type BBR3464 IC50 (µM) Cisplatin IC50 (µM) Fold-Increase in Potency
    ME665/2/60 Melanoma Up to 800-fold more potent
    SKOV-3 Ovarian Carcinoma 0.04 - 1.6 9 - 42 >20

    | Multiple Lines | Ovarian & Melanoma | At least 20-fold lower | | >20 |

  • Q: How can I assess the ability of BBR3464 to overcome cisplatin resistance in my experimental model?

    • A: A common approach is to use a pair of cell lines: a parental, cisplatin-sensitive line and its derived cisplatin-resistant subline. By determining the IC50 values for both cisplatin and BBR3464 in both cell lines, you can calculate a resistance index (RI). An RI close to 1 for BBR3464 would indicate a lack of cross-resistance.[5]

3. In Vivo Experiments

  • Q: We are observing severe toxicity in our animal models at doses where we expect to see anti-tumor efficacy. What should we consider?

    • A1: Dose-Limiting Toxicities: The clinical development of BBR3464 was halted in part due to severe side effects.[1][2][8] In clinical trials, dose-limiting toxicities included myelosuppression (neutropenia) and diarrhea.[9] It is crucial to conduct thorough dose-finding studies in your animal models to establish the maximum tolerated dose (MTD).

    • A2: Dosing Schedule: The dosing schedule can significantly impact both the efficacy and toxicity of BBR3464. Phase I clinical trials explored both intermittent and continuous dosing schedules.[9] You may need to evaluate different schedules (e.g., single dose vs. fractionated doses) to find an optimal therapeutic window in your models.[4]

    Table 2: In Vivo Efficacy of BBR3464 in Human Tumor Xenografts

    Tumor Model Response Notes
    8 Human Tumor Xenografts >80% tumor weight inhibition in 7 models Included 4 tumors refractory to cisplatin.[5]

    | Neuroblastoma Xenografts | Potent anti-tumor effect | MTD of 0.35 mg/kg for BBR3464 vs. 4 mg/kg for cisplatin.[4] |

Clinical Development Challenges

  • Q: Why did BBR3464 fail in clinical trials despite promising preclinical data?

    • A: The failure of BBR3464 in Phase II clinical trials was multifactorial.[1][2][8] The primary reasons include:

      • Severe Side Effects: The drug caused significant toxicities, which limited the dose that could be safely administered to patients.[1][2][8]

      • Lack of Biostability: The compound's instability in biological systems may have led to suboptimal exposure at the tumor site.[1][2][8]

      • Lack of Efficacy at Tolerated Doses: Due to the dose limitations imposed by its toxicity, the concentrations of BBR3464 that could be achieved in patients were likely insufficient to produce the desired anti-tumor effects, resulting in a lack of activity in Phase II trials.[1][2][8][9]

Experimental Protocols

Protocol: Assessing Cytotoxicity using a 96-well Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of BBR3464 and a reference compound (e.g., cisplatin) in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Caption: Simplified comparison of cellular responses to Cisplatin and BBR3464.

Experimental_Workflow_Cisplatin_Resistance start Start: Cisplatin-Sensitive Parental Cell Line step1 Establish Cisplatin-Resistant Subline (e.g., dose escalation) start->step1 step2 Characterize Resistance: Determine IC50 for Cisplatin in both cell lines step1->step2 step3 Treat both cell lines with a range of BBR3464 concentrations step2->step3 step4 Perform Cytotoxicity Assay (e.g., MTT, Clonogenic) step3->step4 step5 Determine IC50 for BBR3464 in both cell lines step4->step5 end Conclusion: Calculate Resistance Index (RI) to assess overcoming of resistance step5->end

Caption: Workflow for evaluating BBR3464 efficacy in cisplatin-resistant models.

BBR3464_Clinical_Failure_Logic A Promising Preclinical Data (High Potency, Overcomes Resistance) B Phase I/II Clinical Trials A->B C Severe Side Effects (Myelosuppression, Diarrhea) B->C D Lack of Biostability B->D E Dose-Limiting Toxicity C->E F Sub-therapeutic Dosing D->F E->F G Lack of Clinical Efficacy F->G H Clinical Development Halted G->H

Caption: Logical flow illustrating the reasons for BBR3464's clinical trial failure.

References

Technical Support Center: Mitigating Side Effects of Trinuclear Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Triplatin tetranitrate" is not a recognized chemical entity in widespread scientific literature. This guide is based on the well-documented trinuclear platinum complex, BBR3464 , which is chemically similar to the requested compound's likely structure. The information provided should be adapted and verified for your specific molecule.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trinuclear platinum anticancer agent BBR3464, as a proxy for "this compound."

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BBR3464?

A1: BBR3464 is a trinuclear platinum(II) complex that exerts its cytotoxic effects primarily by binding to DNA. Unlike mononuclear platinum drugs like cisplatin (B142131), BBR3464 forms long-range and flexible DNA adducts.[1][2] This distinct binding mode is thought to contribute to its high potency and its ability to overcome resistance to other platinum-based agents.[3][4][5] The interaction with DNA leads to a persistent perturbation of the cell cycle, often causing a G2/M arrest, and can induce apoptosis, although to a lesser extent than cisplatin at equitoxic doses.[6][7][8]

Q2: What are the major side effects observed with BBR3464 in preclinical and clinical studies?

A2: The clinical development of BBR3464 was halted in Phase II trials primarily due to a challenging side effect profile that limited the deliverable dose.[1][2][9] The most significant dose-limiting toxicity is severe neutropenia (a sharp decrease in a type of white blood cell), which can lead to febrile neutropenia.[10] Other commonly reported adverse effects include nausea, vomiting, diarrhea, mucositis (inflammation of the mucous membranes), fatigue, anemia, and thrombocytopenia (low platelet count).[10][11]

Q3: How can we manage gastrointestinal side effects like nausea, vomiting, and diarrhea during our experiments?

A3: For preclinical models, the management of gastrointestinal side effects can be adapted from clinical practices. Nausea and vomiting can be controlled with standard antiemetic agents. Diarrhea has been managed in clinical settings with loperamide.[10] In your experimental design, consider the prophylactic administration of these supportive care agents to mitigate these side effects and ensure the welfare of the animal models.

Q4: Are there strategies to reduce the dose-limiting toxicity of neutropenia?

A4: Reducing myelosuppression, and specifically neutropenia, is a key challenge. In a clinical setting, dose reduction and modification of the treatment schedule were employed.[10] For research purposes, several approaches could be explored:

  • Combination Therapies: Investigating combinations with agents that could potentiate the anticancer effect of the trinuclear platinum complex might allow for lower, less toxic doses. For instance, pre-treatment with polyamine synthesis inhibitors has been shown to increase the cytotoxicity of BBR3464 in some cancer cell lines.[12]

  • Targeted Drug Delivery: Encapsulating the platinum complex in a drug delivery vehicle, such as liposomes or macrocycles, could potentially alter its biodistribution, leading to higher accumulation in tumor tissue and lower exposure to bone marrow, thereby reducing myelosuppression.[1][2][9]

Q5: How does the cytotoxicity of BBR3464 compare to cisplatin?

A5: BBR3464 has demonstrated significantly higher cytotoxicity compared to cisplatin in numerous preclinical studies, with IC50 values often being 20-fold to 100-fold lower in various cancer cell lines.[3][4][8] Notably, it retains this high potency in cancer cell lines that have developed resistance to cisplatin.[3][4][13][14]

Troubleshooting Guides

Issue 1: High level of toxicity and mortality in animal models.

  • Possible Cause: The administered dose is above the maximum tolerated dose (MTD). The MTD for BBR3464 is substantially lower than that of cisplatin.[8]

  • Troubleshooting Steps:

    • Review Dosing: Re-evaluate your dosing regimen. In xenograft models, the MTD for BBR3464 has been reported to be around 0.35 mg/kg, compared to 4 mg/kg for cisplatin, when administered on a fractionated schedule.[8]

    • Dose De-escalation: Perform a dose de-escalation study to determine the MTD in your specific model and strain.

    • Monitor for Early Signs of Toxicity: Implement a more frequent monitoring schedule for signs of distress, weight loss, and other indicators of toxicity.

    • Supportive Care: Ensure adequate hydration and nutrition for the animals.

Issue 2: Inconsistent anti-tumor efficacy in xenograft studies.

  • Possible Cause 1: Poor bioavailability or biostability of the compound. BBR3464's lack of biostability was a contributing factor to its limited success in clinical trials.[1][2]

  • Troubleshooting Steps:

    • Formulation: Assess the formulation of the drug. Ensure it is appropriate for the route of administration and that the compound is stable in the vehicle.

    • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration and persistence of the platinum complex in the plasma and tumor tissue.

  • Possible Cause 2: The tumor model is not sensitive to this class of compound.

  • Troubleshooting Steps:

    • In Vitro Screening: Before moving to in vivo studies, perform thorough in vitro screening on a panel of cell lines to establish sensitivity.

    • Mechanism of Action Studies: Investigate the expression of key DNA repair proteins and cell cycle regulators in your tumor model, as these can influence sensitivity to DNA-damaging agents.

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of BBR3464 and Cisplatin

Cell LineBBR3464 IC50 (µM)Cisplatin IC50 (µM)Fold-DifferenceReference
LU-HNSCC-4 (Head & Neck)1.217~14x[12]
Cisplatin-Resistant Ovarian Ca0.04 - 1.69 - 42>20x[4]

Table 2: Grade 3/4 Toxicities from a Phase II Clinical Trial of BBR3464 in Gastric Cancer Patients

Adverse EventPercentage of Patients (n=45)
Neutropenia80%
AnemiaN/A
ThrombocytopeniaN/A
Nausea/VomitingN/A
DiarrheaN/A
MucositisN/A
FatigueN/A
Data extracted from a study where neutropenia was the main reported toxicity. Specific percentages for other G3/4 toxicities were not detailed but were noted to occur.[10]

Experimental Protocols

Protocol 1: Assessment of in vitro Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the trinuclear platinum complex and a reference compound (e.g., cisplatin) in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: In Vivo Xenograft Model for Efficacy and Toxicity Assessment

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A2780 ovarian cancer cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, trinuclear platinum complex, cisplatin).

  • Drug Administration: Administer the drugs via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once weekly for three weeks).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Record the body weight of each mouse twice weekly as an indicator of general toxicity.

    • Clinical Signs: Observe mice daily for any signs of distress, such as lethargy, ruffled fur, or loss of appetite.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if they show signs of excessive toxicity, in accordance with ethical guidelines.

  • Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment and control groups.

Visualizations

DNA_Damage_Response BBR3464 BBR3464 (Trinuclear Platinum Complex) DNA Nuclear DNA BBR3464->DNA Cellular Uptake Adducts Long-Range DNA Adducts DNA->Adducts Covalent Binding Replication_Stress Replication Stress & Transcription Inhibition Adducts->Replication_Stress Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: BBR3464 mechanism of action leading to cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Testing Cell_Lines Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Xenograft Establish Xenograft Model IC50->Xenograft Inform Dosing Strategy Treatment Administer Drug vs. Vehicle Control Xenograft->Treatment Monitoring Monitor Tumor Growth & Toxicity Treatment->Monitoring Efficacy Assess Antitumor Efficacy Monitoring->Efficacy

Caption: Preclinical evaluation workflow for novel platinum agents.

Troubleshooting_Logic obs High In Vivo Toxicity Observed? dose Dose > MTD? obs->dose Yes action3 Action: Proceed with Efficacy Studies obs->action3 No pk Poor PK/ Biostability? dose->pk No action1 Action: Perform Dose De-escalation Study dose->action1 Yes action2 Action: Re-evaluate Drug Formulation pk->action2 Yes

Caption: Logic diagram for troubleshooting in vivo toxicity.

References

Validation & Comparative

A Comparative Guide: Triplatin Tetranitrate vs. Cisplatin Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Triplatin tetranitrate and the conventional chemotherapy agent Cisplatin (B142131). The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct characteristics of these two platinum-based anticancer compounds.

Introduction to this compound and Cisplatin

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, known for its efficacy against a range of solid tumors. Its cytotoxic effects are primarily attributed to its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.

This compound, also known as BBR3464, is a trinuclear platinum complex that represents a newer generation of platinum-based drugs. It was developed to overcome some of the limitations of Cisplatin, including drug resistance. Structurally distinct from the mononuclear Cisplatin, this compound exhibits a different profile of DNA binding and cellular response.[1][2]

Quantitative Comparison of Cytotoxicity and Cellular Accumulation

Experimental data consistently demonstrates that this compound is significantly more potent than Cisplatin in various cancer cell lines. This increased potency is correlated with higher cellular platinum accumulation and DNA-adduct formation.

ParameterThis compound (BBR3464)CisplatinCell LineReference
IC50 (µM) 0.761.77Ovary Cancer Cells[3]
Cellular Platinum Accumulation IncreasedBaselineNeuroblastoma & Astrocytoma Cells[1]
DNA-Adduct Formation IncreasedBaselineNeuroblastoma & Astrocytoma Cells[1]

Caption: Comparative quantitative data of this compound and Cisplatin.

Mechanism of Action: A Detailed Comparison

The anticancer mechanisms of this compound and Cisplatin, while both targeting DNA, diverge in several key aspects, from cellular uptake to the induction of apoptotic pathways.

Cellular Uptake

The initial step in the mechanism of action of any drug is its entry into the cell. Platinum-based drugs utilize a combination of passive diffusion and active transport mechanisms.

  • Cisplatin: Enters cells through passive diffusion and is also actively transported by copper transporter 1 (CTR1) and organic cation transporters (OCTs).[4]

  • This compound: Exhibits a higher cellular accumulation compared to Cisplatin, which contributes to its enhanced potency.[1] While the precise transport mechanisms are not as extensively characterized as those for Cisplatin, its distinct chemical structure likely influences its uptake.

This protocol outlines a general method for quantifying the intracellular concentration of platinum-based drugs.

  • Cell Culture: Plate cells (e.g., neuroblastoma or astrocytoma cells) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with desired concentrations of this compound or Cisplatin for a specified time (e.g., 2 hours).

  • Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular platinum.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Determine the platinum content in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the platinum amount to the total protein concentration of the lysate, determined by a BCA assay.

cluster_workflow Cellular Platinum Accumulation Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Expose cells to drug Washing Washing Drug Treatment->Washing Remove extracellular drug Cell Lysis Cell Lysis Washing->Cell Lysis Release intracellular contents ICP-MS Analysis ICP-MS Analysis Cell Lysis->ICP-MS Analysis Quantify platinum

Caption: Workflow for determining cellular platinum accumulation.

DNA Binding and Adduct Formation

The primary target for both drugs is nuclear DNA. However, the nature of the DNA adducts they form differs significantly, leading to distinct downstream cellular responses.

  • Cisplatin: Primarily forms 1,2-intrastrand crosslinks between adjacent purine (B94841) bases (guanine-guanine or adenine-guanine), causing a significant bend in the DNA helix.[5]

  • This compound: Forms a different spectrum of DNA adducts, including long-range intrastrand and interstrand crosslinks. These adducts produce a less pronounced bend in the DNA compared to Cisplatin adducts.[2]

This protocol provides a general outline for the detection and quantification of platinum-DNA adducts.

  • DNA Isolation: Treat cells with this compound or Cisplatin, then isolate genomic DNA using a standard phenol-chloroform extraction method.

  • DNA Digestion: Digest the DNA to individual nucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

  • 32P-Labeling: Label the 5' end of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Chromatography: Separate the radiolabeled adducts using thin-layer chromatography (TLC).

  • Quantification: Visualize and quantify the adducts by autoradiography and scintillation counting.

cluster_workflow DNA Adduct Analysis Workflow (32P-Postlabeling) DNA Isolation DNA Isolation Enzymatic Digestion Enzymatic Digestion DNA Isolation->Enzymatic Digestion Adduct Enrichment Adduct Enrichment Enzymatic Digestion->Adduct Enrichment 32P-Labeling 32P-Labeling Adduct Enrichment->32P-Labeling TLC Separation TLC Separation 32P-Labeling->TLC Separation Quantification Quantification TLC Separation->Quantification

Caption: Workflow for DNA adduct analysis.

Induction of Apoptosis and Cell Cycle Arrest

The ultimate fate of a cancer cell treated with a platinum drug is often apoptosis. The signaling pathways leading to this programmed cell death are differentially activated by this compound and Cisplatin.

  • Cisplatin: Induces apoptosis through pathways that are often dependent on the tumor suppressor protein p53. Cisplatin treatment leads to the upregulation of p53, p21, and the pro-apoptotic protein Bax.[1]

  • This compound: Can induce a G2/M cell cycle arrest and appears to induce apoptosis to a lesser extent than Cisplatin at equitoxic doses.[1] Notably, this compound's cytotoxic effects are less dependent on p53 status, as it can induce p21 even in cells with non-functional p53.[1][2] This suggests it may be effective in tumors that have developed resistance to Cisplatin through p53 mutations.

This protocol describes the detection of key proteins involved in the apoptotic signaling pathways.

  • Cell Treatment and Lysis: Treat cells with this compound or Cisplatin and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., p53, p21, Bax, and a loading control like β-actin).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

cluster_cisplatin Cisplatin Signaling cluster_triplatin This compound Signaling Cisplatin Cisplatin DNA_Adducts_Cis 1,2-Intrastrand Adducts Cisplatin->DNA_Adducts_Cis p53_up p53 upregulation DNA_Adducts_Cis->p53_up p21_up_Cis p21 upregulation p53_up->p21_up_Cis Bax_up Bax upregulation p53_up->Bax_up Apoptosis_Cis Apoptosis p21_up_Cis->Apoptosis_Cis Bax_up->Apoptosis_Cis Triplatin Triplatin DNA_Adducts_Tri Long-Range Adducts Triplatin->DNA_Adducts_Tri p21_up_Tri p21 upregulation (p53-independent) DNA_Adducts_Tri->p21_up_Tri G2M_Arrest G2/M Arrest p21_up_Tri->G2M_Arrest Apoptosis_Tri Apoptosis G2M_Arrest->Apoptosis_Tri

Caption: Apoptotic signaling pathways of Cisplatin and Triplatin.

Conclusion

This compound demonstrates a distinct mechanism of action compared to Cisplatin. Its increased potency is linked to higher cellular accumulation and the formation of unique DNA adducts. Critically, its ability to induce cell cycle arrest and cytotoxicity in a manner less dependent on p53 suggests its potential as a therapeutic agent in tumors with acquired resistance to Cisplatin. Further research into the specific cellular responses elicited by this compound will be crucial for its clinical development and application.

References

Comparative Cytotoxicity Analysis: Triplatin Tetranitrate vs. Carboplatin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical cytotoxic profiles of Triplatin tetranitrate and carboplatin (B1684641), supported by experimental data.

This guide provides an objective comparison of the cytotoxic properties of this compound (also known as BBR3464), a novel trinuclear platinum complex, and carboplatin, a widely used second-generation platinum-based chemotherapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Introduction

Platinum-based drugs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1][2] Carboplatin was developed as an analog of cisplatin (B142131) with a more favorable toxicity profile, particularly reduced nephrotoxicity.[3][4] this compound represents a newer class of polynuclear platinum compounds designed to have a different DNA binding mechanism and to overcome the resistance mechanisms that limit the efficacy of mononuclear platinum agents like cisplatin and carboplatin.[5][6]

Mechanism of Action

Carboplatin: Like its predecessor cisplatin, carboplatin's cytotoxic activity is mediated by its interaction with DNA.[7][8] Following entry into the cell, the dicarboxylate ligand of carboplatin is slowly hydrolyzed in a process called aquation, which activates the molecule.[7][8] The activated platinum species then binds to DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases, forming intrastrand and interstrand cross-links.[7][9][10] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, which triggers cell cycle arrest and apoptosis.[8][10] Carboplatin is considered to be cell-cycle non-specific.[7]

This compound (BBR3464): As a trinuclear platinum complex, this compound has a distinct structure that allows for a different mode of DNA binding compared to mononuclear platinum drugs.[11][12] It forms long-range DNA cross-links and platinum-DNA adducts.[11][12] This unique binding is thought to be responsible for its increased potency and its ability to circumvent cisplatin resistance.[5][6][13] Studies have shown that this compound induces a cellular response that is different from that of cisplatin, suggesting that the two drugs act through different mechanisms.[13] For instance, at equitoxic doses, BBR3464 has been reported to induce apoptosis to a lesser extent than cisplatin and to cause a dose-dependent G2/M cell cycle arrest.[13]

Mechanism_of_Action Figure 1: Comparative Mechanism of Action cluster_0 Carboplatin cluster_1 This compound Carboplatin Carboplatin Activated_Carboplatin Activated Platinum Complex Carboplatin->Activated_Carboplatin Aquation Carboplatin_DNA_Adducts Intra- and Interstrand DNA Cross-links Activated_Carboplatin->Carboplatin_DNA_Adducts Binds to DNA DNA_Damage DNA Damage Carboplatin_DNA_Adducts->DNA_Damage Triplatin This compound Triplatin_DNA_Adducts Long-Range DNA Cross-links Triplatin->Triplatin_DNA_Adducts Binds to DNA Triplatin_DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M for Triplatin) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Figure 1: Comparative Mechanism of Action

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency. The following table summarizes the IC50 values for this compound and carboplatin in various cancer cell lines from published in vitro studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.

Cell LineCancer TypeThis compound (BBR3464) IC50 (µM)Carboplatin IC50 (µM)Cisplatin IC50 (µM)Notes
L1210Murine LeukemiaNot explicitly stated, but 30x more cytotoxic than cisplatin--BBR3464 shows a complete lack of cross-resistance in cisplatin-resistant L1210 cells.[14]
U2-OSHuman OsteosarcomaExtremely potent in comparison with cisplatin--BBR3464 completely overcame resistance in a cisplatin-resistant subline.[6]
Neuroblastoma & Astrocytoma cell lines-More potent than cisplatin--BBR3464 was able to overcome cisplatin resistance.[13]
Various Human Tumor Cell Lines (e.g., Ovarian, Melanoma)-At least 20-fold lower than cisplatin--These cell lines were naturally resistant to cisplatin.[5]
MDA-MB-231Triple-Negative Breast Cancer~5.3 (48h)Significantly less effective than N3-TriplatinNC64.0 (48h)Comparison with an azide-appended derivative of TriplatinNC.[15]
OVCAR-3Ovarian Cancer-84.37 (48h, MTT)-[2]
A549Lung Cancer-131.80 (72h)-[2]
Ovarian Cancer Cell Lines (Panel)Ovarian Cancer-Median ID50: 490 µg/mlMedian ID50: 107 µg/mlCisplatin was significantly more cytotoxic than carboplatin.[16]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. It is recommended to optimize seeding density and incubation times for each specific cell line and experimental condition.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[1][16]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and carboplatin in complete culture medium. Remove the old medium and add the drug dilutions to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Assay_Workflow Figure 2: MTT Assay Workflow Start Cell Seeding (96-well plate) Drug_Treatment Drug Treatment (Serial Dilutions) Start->Drug_Treatment Incubation Incubation (24-72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (2-4 hours) MTT_Addition->Formazan_Incubation Solubilization Add Solubilizing Agent Formazan_Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Figure 2: MTT Assay Workflow

2. Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after drug treatment by measuring their ability to form colonies.[1]

  • Cell Seeding: Plate a low, predetermined number of single cells in 6-well plates or culture dishes.

  • Drug Exposure: Treat the cells with various concentrations of the drugs for a specified period.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining: Fix the colonies with a solution such as methanol (B129727) and stain them with a dye like crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as containing at least 50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

3. Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][17]

  • Cell Treatment: Treat cells with the drugs for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Summary of Comparative Cytotoxicity

The available data consistently indicate that this compound is significantly more cytotoxic than cisplatin, and by extension, carboplatin.[5][14] A key advantage of this compound is its ability to overcome resistance to conventional platinum-based drugs.[6][13] This is likely due to its unique trinuclear structure and its different mechanism of DNA interaction.[6] While carboplatin remains a clinically important drug due to its favorable side-effect profile compared to cisplatin,[3][4] this compound shows promise as a potent agent for treating tumors that are intrinsically resistant or have acquired resistance to first- and second-generation platinum drugs. However, it is important to note that this compound did not progress beyond phase II clinical trials, in part due to its decomposition in human serum.[18]

Logical_Relationship Figure 3: Cytotoxicity Comparison Logic Triplatin This compound Potency Higher Cytotoxicity (Lower IC50) Triplatin->Potency Resistance Overcomes Cisplatin Resistance Triplatin->Resistance Clinical_Limitation Decomposition in Serum Triplatin->Clinical_Limitation Carboplatin Carboplatin Toxicity Reduced Nephrotoxicity (vs. Cisplatin) Carboplatin->Toxicity Cisplatin Cisplatin Cisplatin->Potency Lower than Triplatin, Higher than Carboplatin

Figure 3: Cytotoxicity Comparison Logic

References

Validating Triplatin Tetranitrate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Triplatin tetranitrate, a trinuclear platinum complex with known anticancer properties. By objectively presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to assess the interaction of this compound with its primary cellular targets: DNA and sulfated glycosaminoglycans (sGAGs).

Introduction to this compound and its Cellular Targets

This compound (formerly known as BBR3464) is a cationic trinuclear platinum(II) complex that has demonstrated potent cytotoxic activity against a range of cancer cell lines. Unlike its mononuclear predecessor cisplatin (B142131), this compound exhibits a distinct mechanism of action, engaging with two primary cellular components:

  • Deoxyribonucleic Acid (DNA): As a platinum-based agent, this compound covalently binds to DNA, forming a variety of adducts and crosslinks.[1] These lesions disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

  • Sulfated Glycosaminoglycans (sGAGs): The highly positive charge of this compound facilitates a strong electrostatic interaction with negatively charged sGAGs on the cell surface. This interaction is crucial for its cellular uptake and contributes significantly to its cytotoxicity.

Validating the engagement of this compound with both of these targets is essential for understanding its full mechanism of action, optimizing its therapeutic efficacy, and identifying potential biomarkers for patient stratification.

Comparison of Target Engagement Validation Methods

This section compares various experimental approaches to quantify the interaction of this compound with its cellular targets.

I. Validating Engagement with DNA

The primary mechanism of action for platinum-based anticancer drugs is the formation of DNA adducts. Quantifying these adducts is a direct measure of target engagement.

Data Comparison: DNA Adduct Formation

MethodAnalytePrincipleLimit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Total platinum bound to DNAMeasures the total amount of platinum in isolated DNA samples.[3]~0.21 fmol Pt/µg DNA[4]MediumHigh sensitivity and element-specific.Does not differentiate between different types of adducts.
³²P-Postlabelling Assay Specific DNA adducts (e.g., Pt-GG, Pt-AG)Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling, and chromatographic separation.[5][6][7][8][9]~1 adduct in 10⁹⁻¹⁰ nucleotides[6][7][8]LowExtremely sensitive and can identify specific adducts.Involves handling of radioactive materials; can be technically demanding.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Specific DNA adductsSeparation of enzymatically digested DNA adducts by HPLC followed by mass spectrometric detection and quantification.[10]~3.7 adducts per 10⁸ nucleotides[10]MediumHigh specificity and can quantify different adducts simultaneously; no radioactivity.Requires specialized equipment and development of specific methods for each adduct.

Alternative Compounds for Comparison:

  • Cisplatin: A widely used platinum-based drug that primarily forms 1,2-intrastrand crosslinks.[11]

  • Carboplatin: An analogue of cisplatin with a different leaving group, resulting in slower aquation and DNA binding kinetics.

  • Oxaliplatin: A third-generation platinum drug that forms bulkier adducts, which are less efficiently repaired by the mismatch repair system.[12]

II. Validating Engagement with Sulfated Glycosaminoglycans (sGAGs)

The interaction of this compound with cell surface sGAGs is a critical step for its cellular entry. Validating this engagement provides insight into the initial phase of the drug's mechanism of action.

Data Comparison: sGAG Binding and Cellular Uptake

MethodAnalytePrincipleThroughputKey AdvantagesKey Disadvantages
Flow Cytometry Cell surface sGAGsQuantifies the binding of sGAG-specific antibodies to the cell surface.HighProvides quantitative data on the relative abundance of sGAGs on a per-cell basis.Indirect measure of drug binding; relies on antibody specificity.
Blyscan™ sGAG Assay Total sGAGsA quantitative dye-binding assay that measures the total amount of sGAGs in a sample.MediumSimple and quantitative measurement of total sGAGs.Does not distinguish between different types of sGAGs or their cellular location.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Intracellular platinumMeasures the total amount of platinum that has entered the cells.MediumDirect and highly sensitive quantification of drug uptake.Does not directly measure binding to sGAGs.
Isothermal Titration Calorimetry (ITC) Drug-sGAG binding affinityMeasures the heat change upon binding of the drug to isolated sGAGs to determine binding affinity (Kd), stoichiometry, and enthalpy.[13]LowProvides a complete thermodynamic profile of the interaction.Requires purified sGAGs and specialized equipment.
Surface Plasmon Resonance (SPR) Drug-sGAG binding kineticsMeasures the real-time binding of the drug to immobilized sGAGs to determine association and dissociation rate constants.MediumProvides kinetic information about the binding event.Requires immobilization of sGAGs, which may alter their conformation.

Alternative sGAG-Targeting Agents:

While specific sGAG-targeting anticancer drugs are still largely in preclinical development, some classes of molecules that interact with sGAGs include:

  • GAG Mimetics: Synthetic molecules designed to mimic the structure of natural GAGs and interfere with their biological functions.[14]

  • KSP Inhibitors (e.g., ARRY-520/Filanesib): While not directly targeting sGAGs, these mitotic inhibitors represent an alternative class of anticancer agents with a distinct mechanism of action.[13][15][16][17][18]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.

Protocol 1: Quantification of this compound Cellular Uptake by ICP-MS

This protocol allows for the direct measurement of intracellular platinum concentration.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach the desired confluency.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours). Include an untreated control.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS to remove extracellular drug.

    • Harvest the cells by trypsinization and count them using a hemocytometer or an automated cell counter.

    • Pellet the cells by centrifugation and wash again with PBS.

    • Lyse the cell pellet in a known volume of a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Preparation for ICP-MS:

    • Digest the cell lysates with concentrated nitric acid at an elevated temperature until the solution is clear.

    • Dilute the digested samples to the appropriate concentration range for ICP-MS analysis using deionized water.

  • ICP-MS Analysis:

    • Prepare a series of platinum standards of known concentrations to generate a calibration curve.

    • Analyze the samples and standards by ICP-MS to determine the platinum concentration in each sample.

  • Data Analysis:

    • Calculate the amount of platinum per cell or per microgram of protein.

Protocol 2: Quantification of Total sGAGs using the Blyscan™ Assay

This protocol provides a quantitative measure of the total sulfated glycosaminoglycan content in cell lysates.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Harvest the cells and prepare a cell lysate.

  • sGAG Precipitation:

    • Add the Blyscan dye reagent to the cell lysate. The dye specifically binds to sGAGs, forming a precipitate.

    • Incubate for 30 minutes at room temperature to allow for complete precipitation.

    • Centrifuge to pellet the sGAG-dye complex.

  • Dye Dissociation and Quantification:

    • Discard the supernatant and add the dissociation reagent to the pellet to release the bound dye.

    • Measure the absorbance of the dissociated dye at 656 nm.

  • Data Analysis:

Protocol 3: Quantification of this compound-DNA Adducts by ³²P-Postlabelling

This highly sensitive method allows for the detection and quantification of specific DNA adducts.

Methodology:

  • DNA Isolation and Digestion:

    • Treat cells with this compound.

    • Isolate genomic DNA using a standard DNA extraction protocol.

    • Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[6][7][8]

  • Adduct Enrichment:

    • Enrich the adducted nucleotides from the normal nucleotides using a method like nuclease P1 digestion or butanol extraction.[7]

  • ³²P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[6][7][8]

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5][9]

  • Detection and Quantification:

    • Detect the separated adducts by autoradiography or phosphorimaging.

    • Quantify the amount of radioactivity in each spot corresponding to a specific adduct.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Downstream Effects

CETSA can be used to assess the engagement of this compound with its targets indirectly by measuring the thermal stability of downstream proteins involved in the DNA damage response (DDR).[1][19] Activation of the DDR pathway due to Triplatin-induced DNA damage can lead to changes in the thermal stability of key proteins like ATR, CHK1, or PARP1.[20][21][22]

Methodology:

  • Cell Treatment:

    • Treat cells with this compound or a vehicle control for a specified time to induce DNA damage and activate the DDR.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing or sonication.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

    • Quantify the amount of the target DDR protein (e.g., CHK1) in the soluble fraction using Western blotting or an ELISA-based method.[23]

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature for both the treated and control samples.

    • A shift in the melting curve of the target protein in the Triplatin-treated sample compared to the control indicates a change in its stability, suggesting an alteration in its interaction state due to the upstream target engagement of Triplatin.

Visualizing Cellular Pathways and Workflows

dot { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Triplatin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGAGs [label="Cell Surface sGAGs", fillcolor="#FBBC05", fontcolor="#202124"]; Uptake [label="Cellular Uptake", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="Nuclear DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adducts [label="DNA Adducts/\nCrosslinks", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DDR [label="DNA Damage\nResponse (DDR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Triplatin -> sGAGs [label="Binding"]; sGAGs -> Uptake [label="Mediation"]; Uptake -> Triplatin [style=invis]; // for layout Triplatin -> DNA [label="Binding"]; DNA -> Adducts [style=invis]; Adducts -> DDR [label="Activation"]; DDR -> Apoptosis [label="Induction"]; } Caption: Signaling pathway of this compound.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,5", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest and lyse cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; digest [label="Digest lysate with\nconcentrated nitric acid", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze by ICP-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify intracellular\nplatinum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat; treat -> harvest; harvest -> digest; digest -> analyze; analyze -> quantify; quantify -> end; } Caption: Workflow for ICP-MS based cellular uptake.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,5", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cet [label="Treat cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Apply thermal gradient", fillcolor="#FBBC05", fontcolor="#202124"]; lyse_cet [label="Lyse cells and separate\nsoluble fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Detect target protein\n(e.g., Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_cet [label="Analyze melting curve shift", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_cet [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat_cet; treat_cet -> heat; heat -> lyse_cet; lyse_cet -> detect; detect -> analyze_cet; analyze_cet -> end_cet; } Caption: CETSA experimental workflow.

Conclusion

Validating the target engagement of this compound in a cellular context requires a multi-faceted approach that addresses its interactions with both DNA and sGAGs. This guide provides a comparative overview of the available methodologies, complete with experimental protocols and data presentation formats, to aid researchers in selecting the most appropriate assays for their specific research questions. By combining direct quantification of cellular uptake and DNA adduct formation with indirect measures of downstream signaling events, a comprehensive understanding of this compound's mechanism of action can be achieved, ultimately facilitating its development as a novel anticancer therapeutic.

References

Triplatin Tetranitrate vs. Cisplatin: A Comparative Analysis of Cross-Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential efficacy and mechanisms of Triplatin tetranitrate in overcoming cisplatin (B142131) resistance, supported by comparative experimental data.

The development of drug resistance remains a primary obstacle in the clinical efficacy of cisplatin, a cornerstone of chemotherapy for various solid tumors. This guide provides a comparative analysis of this compound (also known as BBR3464), a novel trinuclear platinum complex, and cisplatin, with a focus on cross-resistance studies. Experimental data from studies on ovarian, neuroblastoma, and astrocytoma cancer cell lines are presented to highlight the potential of this compound to circumvent established cisplatin resistance mechanisms.

Comparative Cytotoxicity: In Vitro Studies

This compound has consistently demonstrated superior potency compared to cisplatin, particularly in cell lines with acquired resistance to cisplatin. The 50% inhibitory concentration (IC50), a measure of drug potency, is significantly lower for this compound across multiple cancer cell types.

In studies comparing cisplatin-sensitive and resistant human ovarian cancer cell lines, this compound not only showed greater cytotoxicity in the parent sensitive lines but also effectively overcame resistance in their cisplatin-resistant counterparts. For instance, in the OAW42 human ovarian carcinoma cell line, the cisplatin-resistant variant (OAW42MER) exhibited a 10-fold resistance to cisplatin. In stark contrast, these resistant cells were 14-fold more sensitive to this compound than the original, sensitive parent cell line, a phenomenon known as collateral sensitivity[1]. A similar, though less pronounced, effect was observed in the A2780 ovarian cancer cell line, where the cisplatin-resistant subline (A2780cp8) showed a 14-fold resistance to cisplatin but only a 2.5-fold resistance to this compound[1].

This trend is also evident in other cancer types. In neuroblastoma (BE(2)-M17) and astrocytoma (U87-MG) cell lines, this compound was markedly more potent than cisplatin in both the sensitive parent lines and their cisplatin-resistant derivatives. The data, derived from both short-term growth inhibition and long-term clonogenic survival assays, underscores the ability of this compound to bypass the cellular adaptations that confer resistance to cisplatin.

Table 1: Cytotoxicity in Human Ovarian Cancer Cell Lines
Cell LineDrugIC50 (µM)Fold Resistance
OAW42 (Sensitive)Cisplatin8.3 ± 2.8-
This compound5.20 ± 1.3-
OAW42MER (Resistant)Cisplatin83.0 ± 18.610.0
This compound0.36 ± 0.140.07 (Collaterally Sensitive)
A2780 (Sensitive)Cisplatin4.3 ± 0.35-
This compound0.08 ± 0.008-
A2780cp8 (Resistant)Cisplatin60.0 ± 5.614.0
This compound0.20 ± 0.0952.5

Data sourced from Colella, G., et al.[1]

Table 2: Cytotoxicity in Human Neuroblastoma and Astrocytoma Cell Lines
Cell LineAssay TypeDrugIC50 (µM)Fold Resistance
BE(2)-M17 (Neuroblastoma, Sensitive)Growth InhibitionCisplatin3.5 ± 0.4-
This compound0.15 ± 0.02-
BE(2)-M17/Pt (Neuroblastoma, Resistant)Growth InhibitionCisplatin14.0 ± 1.04.0
This compound0.23 ± 0.031.5
U87-MG (Astrocytoma, Sensitive)Clonogenic SurvivalCisplatin3.0 ± 0.3-
This compound0.05 ± 0.01-
U87-MG/Pt (Astrocytoma, Resistant)Clonogenic SurvivalCisplatin14.0 ± 1.04.7
This compound0.08 ± 0.011.6

Data sourced from Servidei, T., et al.

Mechanisms of Action and Resistance Evasion

Cisplatin exerts its cytotoxic effects primarily by forming 1,2-intrastrand cross-links with purine (B94841) bases in DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis[2]. Resistance to cisplatin is multifactorial and includes:

  • Reduced Drug Accumulation: Decreased influx or increased efflux of the drug from the cell.

  • Intracellular Inactivation: Neutralization of the drug by molecules like glutathione.

  • Enhanced DNA Repair: Increased capacity of the cell to recognize and remove cisplatin-DNA adducts, often through the Nucleotide Excision Repair (NER) pathway.

  • Apoptotic Evasion: Alterations in signaling pathways, such as those involving p53, that reduce the cell's propensity to undergo programmed cell death in response to DNA damage.

This compound overcomes these resistance mechanisms due to its distinct chemical structure and its different mode of interaction with DNA. As a trinuclear platinum complex, it forms a different spectrum of DNA adducts, including long-range intra- and interstrand cross-links. These unique, flexible, and bulky lesions are not efficiently recognized or repaired by the cell's DNA repair machinery that typically handles cisplatin adducts. This leads to more persistent DNA damage and a different cellular response. Studies suggest that this compound's efficacy is less dependent on the p53 tumor suppressor pathway, a common point of failure in cisplatin-resistant tumors[3].

G cluster_cisplatin Cisplatin Pathway in Resistant Cells cluster_triplatin This compound Pathway Cis_in Cisplatin Cis_uptake Reduced Accumulation Cis_in->Cis_uptake Efflux/Inactivation Cis_DNA Forms 1,2-Intrastrand Adducts Cis_in->Cis_DNA Bypasses efflux Cis_uptake->Cis_DNA Cis_repair Enhanced DNA Repair (e.g., NER) Cis_DNA->Cis_repair Recognized & Repaired Cis_apoptosis Apoptosis Blocked (e.g., p53 mutation) Cis_DNA->Cis_apoptosis Damage Signal Cis_survival Cell Survival Cis_repair->Cis_survival Cis_apoptosis->Cis_survival Trip_in This compound Trip_DNA Forms Long-Range Inter/Intrastrand Adducts Trip_in->Trip_DNA Higher Accumulation Trip_repair Repair Evasion Trip_DNA->Trip_repair Not Recognized Trip_apoptosis p53-Independent Apoptosis Trip_repair->Trip_apoptosis Persistent Damage Trip_death Cell Death Trip_apoptosis->Trip_death

Figure 1. Contrasting cellular pathways of Cisplatin and this compound in a resistant cell.

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro assays to determine drug cytotoxicity: the Growth Inhibition (MTT) Assay and the Clonogenic Survival Assay.

Protocol 1: Growth Inhibition (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Harvest and count cells. Seed cells into 96-well microtiter plates at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Exposure: Prepare serial dilutions of this compound and cisplatin. Remove the culture medium from the plates and add 100 µL of medium containing the various drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 72-96 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the untreated control. Plot the survival percentage against drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term reproductive integrity of cells after drug treatment by measuring their ability to form colonies.

  • Cell Plating: Prepare a single-cell suspension. Plate a precise number of cells (e.g., 200-1000 cells) into 6-well plates or 60mm dishes. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.

  • Drug Exposure: Allow cells to attach for several hours, then treat with various concentrations of this compound or cisplatin for a defined period (e.g., 24 hours).

  • Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubation: Incubate the plates for 10-14 days, allowing individual surviving cells to proliferate and form colonies of at least 50 cells.

  • Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a solution such as methanol/acetic acid. Stain the colonies with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies in each dish.

  • Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group. The IC50 can be determined as the drug concentration that reduces the surviving fraction to 50% of the control.

G cluster_mtt MTT Assay (Short-Term Viability) cluster_clonogenic Clonogenic Assay (Long-Term Survival) start Start: Single-Cell Suspension plate Plate Cells in Multi-Well Plates start->plate incubate1 Incubate 24h (Allow Attachment) plate->incubate1 treat Treat with Serial Dilutions of Cisplatin or This compound incubate1->treat incubate_mtt Incubate 72-96h treat->incubate_mtt incubate_clono Incubate 10-14 Days treat->incubate_clono add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt end End: Calculate IC50 Values read_mtt->end fix_stain Fix & Stain Colonies incubate_clono->fix_stain count_clono Count Colonies (>50 cells) fix_stain->count_clono count_clono->end

Figure 2. Generalized experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The experimental data strongly indicate that this compound is not cross-resistant with cisplatin and, in many cases, can effectively overcome acquired cisplatin resistance. Its distinct mechanism of action, centered on the formation of unique DNA adducts that evade standard repair pathways, makes it a promising candidate for treating tumors that have become refractory to conventional platinum-based chemotherapy. The collateral sensitivity observed in some cisplatin-resistant models further highlights its potential therapeutic advantage. These findings warrant continued investigation into the clinical application of this compound and similar multinuclear platinum agents in oncology.

References

synergistic effects of Triplatin tetranitrate with other anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triplatin tetranitrate (BBR3464), a trinuclear platinum complex, has demonstrated a distinct preclinical profile of antitumor efficacy, particularly in cisplatin-resistant tumor models.[1][2] Its unique chemical structure and mechanism of action, differing from mononuclear platinum agents like cisplatin (B142131), suggest its potential as a powerful component in combination cancer therapies.[3][4] This guide provides an objective comparison of this compound's performance in combination with other anticancer agents, supported by available experimental data.

Synergistic Cytotoxicity with Polyamine Synthesis Inhibitors

Preclinical studies have revealed a significant synergistic cytotoxic effect when this compound is combined with inhibitors of polyamine biosynthesis, such as α-difluoromethylornithine (DFMO) and N¹,N¹¹-diethylnorspermine (DENSPM).[5][6] Polyamines are essential for cell proliferation and their levels are often elevated in cancer cells.[1][7][8] this compound acts as a polyamine mimic, and its uptake into cancer cells is enhanced following the depletion of natural polyamines by these inhibitors.[5]

Quantitative Analysis of Synergism

The synergistic interaction between this compound and polyamine synthesis inhibitors has been demonstrated in the human squamous cell carcinoma cell line, LU-HNSCC-4. The following table summarizes the cytotoxic activity of the individual agents and the nature of their interaction.

CompoundCell LineIC50 (µM)Combination with BBR3464InteractionReference
This compound (BBR3464) LU-HNSCC-41.2--[6]
Cisplatin LU-HNSCC-417--[6]
DFMO LU-HNSCC-480BBR3464Synergistic[6]
DENSPM LU-HNSCC-40.32BBR3464Synergistic[6]

Note: The synergistic interaction was determined by the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates synergy. While the precise CI values from the study are not publicly available, the authors report a clear synergistic effect.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of this compound alone and in combination with polyamine synthesis inhibitors were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed LU-HNSCC-4 cells in 96-well plates at a suitable density and allow them to adhere for 24 hours.

  • Pre-treatment with Polyamine Inhibitors: Treat the cells with varying concentrations of DFMO or DENSPM for 48 hours to deplete intracellular polyamine levels.

  • Treatment with this compound: After the 48-hour pre-treatment, add varying concentrations of this compound to the wells and incubate for 1 hour.

  • Incubation: Remove the drug-containing medium and incubate the cells in fresh medium for an additional 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values for each compound and analyze the synergistic effects using the Chou-Talalay method to calculate the Combination Index (CI).[10][11]

Analysis of Apoptotic Signaling Pathways (Western Blot)

To investigate the molecular mechanisms underlying the synergistic cytotoxicity, Western blotting can be employed to analyze the expression and activation of key proteins involved in apoptosis.

Protocol:

  • Cell Treatment and Lysis: Treat LU-HNSCC-4 cells with this compound, polyamine inhibitors, or their combination as described above. After treatment, harvest the cells and lyse them in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[8][12]

  • Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins to elucidate the signaling pathways affected by the drug combination.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with polyamine synthesis inhibitors is primarily attributed to the enhanced uptake of the platinum drug.[5] The proposed mechanism and the subsequent apoptotic signaling are depicted below.

Synergy_Mechanism cluster_polyamine Polyamine Biosynthesis cluster_inhibitors Inhibitors cluster_cell Cancer Cell Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine DFMO DFMO DFMO->Putrescine inhibits ODC DENSPM DENSPM DENSPM->Spermidine depletes PTS Polyamine Transport System (PTS) BBR3464_in Increased Intracellular BBR3464 PTS->BBR3464_in Increased due to polyamine depletion BBR3464_out This compound (BBR3464) BBR3464_out->PTS Uptake DNA_damage Enhanced DNA Damage BBR3464_in->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of synergy between this compound and polyamine inhibitors.

Depletion of intracellular polyamines by DFMO (an inhibitor of ornithine decarboxylase - ODC) and DENSPM leads to an upregulation of the polyamine transport system (PTS) as a compensatory mechanism.[5] Since this compound is structurally similar to polyamines, it is transported into the cancer cell via the PTS. The increased expression of the PTS results in a higher intracellular concentration of this compound, leading to more extensive DNA damage and subsequently, enhanced apoptosis.[5]

The precise downstream apoptotic signaling cascade activated by this compound, and how it is amplified by combination therapy, requires further investigation. However, like other platinum-based drugs, it is expected to induce the intrinsic apoptosis pathway through the activation of caspases in response to DNA damage.[4]

Experimental Workflow

The following diagram outlines the general workflow for evaluating the synergistic effects of this compound with other anticancer drugs.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., LU-HNSCC-4) start->cell_culture drug_treatment Drug Treatment (Single agents and combinations) cell_culture->drug_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) drug_treatment->cytotoxicity_assay data_analysis Data Analysis (IC50, Combination Index) cytotoxicity_assay->data_analysis synergy_eval Evaluate Synergy data_analysis->synergy_eval mechanism_study Mechanism of Action Studies synergy_eval->mechanism_study If Synergistic conclusion Conclusion synergy_eval->conclusion If Not Synergistic western_blot Western Blot (Apoptosis markers) mechanism_study->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pathway_analysis->conclusion

Caption: Workflow for assessing synergistic anticancer effects.

Conclusion

The available preclinical data strongly support the synergistic interaction between this compound and inhibitors of polyamine biosynthesis. This combination presents a promising strategy to enhance the therapeutic efficacy of this novel platinum agent, particularly in tumors with dysregulated polyamine metabolism. Further in-vivo studies and clinical trials are warranted to validate these findings and explore the full potential of this compound in combination chemotherapy regimens. The distinct mechanism of action of this compound also opens avenues for exploring synergistic combinations with other classes of anticancer drugs, which could lead to more effective and personalized cancer treatments.

References

A Comparative Analysis of DNA Adducts: Triplatin Tetranitrate vs. Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA adducts formed by the trinuclear platinum agent Triplatin tetranitrate and the conventional mononuclear agent cisplatin (B142131). This analysis is supported by experimental data to delineate the distinct mechanisms of action and cellular responses elicited by these two platinum-based anticancer compounds.

This compound (BBR3464), a trinuclear platinum complex, represents a significant departure from the classical mononuclear platinum drugs like cisplatin. Its unique structure directly influences its interaction with DNA, leading to a distinct profile of DNA adducts and subsequent cellular consequences. This guide delves into a detailed comparison of the DNA adducts formed by these two agents, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Key Differences in DNA Adduct Formation

The primary distinction between this compound and cisplatin lies in the nature of the DNA crosslinks they form. Cisplatin is well-characterized to predominantly form short-range intrastrand crosslinks, primarily between adjacent purine (B94841) bases. In contrast, the trinuclear structure of this compound, with its flexible linker, allows for the formation of long-range interstrand and intrastrand crosslinks, a feature not observed with mononuclear platinum agents.[1]

Quantitative Comparison of DNA Adducts

While a direct, comprehensive side-by-side quantitative analysis of all adduct types under identical conditions is not extensively documented in a single study, a compilation of data from various sources allows for a comparative overview.

Adduct TypeCisplatinThis compound (BBR3464)
1,2-Intrastrand Crosslinks (e.g., GpG, ApG) ~90% of total adducts[2][3]Forms intrastrand crosslinks, but at a lower frequency compared to cisplatin. The flexible linker allows for longer-range intrastrand crosslinks (e.g., GpXpG where X is any nucleotide).
1,3-Intrastrand Crosslinks ~2-5% of total adducts[3]Capable of forming various long-range intrastrand crosslinks.
Interstrand Crosslinks (ICLs) ~1-2% of total adductsA significant feature, estimated to be around 20% of total DNA adducts.[4] These are predominantly long-range, for example, between guanine (B1146940) residues separated by one or more base pairs.
Monofunctional Adducts Minor component, often transient intermediates.Initially forms monofunctional adducts which then convert to bifunctional crosslinks.

Cellular Uptake and DNA Platination

Studies comparing the cellular accumulation and DNA binding of the two compounds have revealed important differences, particularly in the context of drug resistance.

ParameterCisplatinThis compound (BBR3464)
Cellular Uptake Reduced in cisplatin-resistant cell lines.Similar uptake in both cisplatin-sensitive and -resistant cell lines.[5]
DNA Platination Lower levels in cisplatin-resistant cell lines.Similar levels of DNA platination in both cisplatin-sensitive and -resistant cell lines.[5]
Cytotoxicity Less effective in cisplatin-resistant cells.Significantly more cytotoxic than cisplatin, even in resistant cell lines (e.g., reported to be 30 times more cytotoxic in L1210 murine leukemia cells).[4][5]

Experimental Protocols

Quantification of Platinum-DNA Adducts by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This method allows for the precise quantification of total platinum bound to DNA.

1. Cell Culture and Treatment:

  • Culture cells (e.g., A2780 ovarian cancer cells) to the desired confluency.

  • Treat cells with either cisplatin or this compound at specified concentrations and for a defined period (e.g., 24 hours).

2. DNA Isolation:

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Isolate genomic DNA using a commercial DNA extraction kit, ensuring removal of RNA by RNase treatment.

3. Sample Digestion:

  • Quantify the isolated DNA.

  • Digest a known amount of DNA (e.g., 1-5 µg) in concentrated nitric acid (e.g., 70%) at an elevated temperature (e.g., 95°C for 1-2 hours) in a fume hood.[6]

4. ICP-MS Analysis:

  • Dilute the digested samples with deionized water to a final acid concentration suitable for the instrument (e.g., 2-5%).

  • Prepare platinum standard solutions of known concentrations to generate a calibration curve.

  • Analyze the samples using an ICP-MS instrument to determine the platinum concentration.

  • The amount of platinum per microgram of DNA can then be calculated.[5][7]

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

  • Treat the cells with a range of concentrations of cisplatin and this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

3. MTT Addition:

  • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits 50% of cell growth) can be calculated.[8][9]

Signaling Pathways and Cellular Responses

The distinct DNA adducts formed by this compound and cisplatin trigger different downstream cellular responses.

DNA Damage Response (DDR)

The formation of DNA adducts by both drugs activates the DNA Damage Response (DDR) pathway. However, the nature of the adducts influences the specific repair pathways involved.

DNA_Damage_Response cluster_cisplatin Cisplatin Adducts cluster_triplatin This compound Adducts Cis_Adducts 1,2-Intrastrand Crosslinks ATR ATR Activation Cis_Adducts->ATR NER Nucleotide Excision Repair (NER) Cis_Adducts->NER Primary Repair Pathway Trip_Adducts Long-Range Interstrand & Intrastrand Crosslinks Trip_Adducts->ATR HR Homologous Recombination (HR) Trip_Adducts->HR Major Repair Pathway for ICLs FA Fanconi Anemia (FA) Pathway Trip_Adducts->FA Involved in ICL Repair Apoptosis Apoptosis ATR->Apoptosis CellCycleArrest Cell Cycle Arrest ATR->CellCycleArrest NER->Apoptosis If repair fails HR->Apoptosis If repair fails FA->Apoptosis If repair fails

DNA Damage Response to Platinum Adducts

Cisplatin-induced 1,2-intrastrand adducts are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[10] In contrast, the more complex and highly distorting long-range interstrand crosslinks formed by this compound are thought to be processed by pathways that handle more severe DNA damage, such as Homologous Recombination (HR) and the Fanconi Anemia (FA) pathway.[10] The inability of cells to efficiently repair these complex adducts may contribute to the higher cytotoxicity of this compound, especially in cisplatin-resistant tumors that may have upregulated NER capacity.

Experimental Workflow for Comparative Analysis

A typical workflow for comparing the DNA adducts and cellular effects of this compound and cisplatin is outlined below.

Experimental_Workflow cluster_analysis Downstream Analysis Start Cancer Cell Lines (Sensitive & Resistant) Treatment Treat with Cisplatin or this compound Start->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest Cytotoxicity Cytotoxicity Assay (MTT) Harvest->Cytotoxicity DNA_Platination DNA Platination (ICP-MS) Harvest->DNA_Platination Adduct_Characterization Adduct Characterization (e.g., Footprinting, LC-MS/MS) Harvest->Adduct_Characterization DDR_Analysis DDR Analysis (Western Blot for p-ATR, etc.) Harvest->DDR_Analysis Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis DNA_Platination->Data_Analysis Adduct_Characterization->Data_Analysis DDR_Analysis->Data_Analysis

Workflow for Comparing Platinum Drugs

Conclusion

This compound and cisplatin, despite both being platinum-based anticancer agents, exhibit fundamental differences in their interactions with DNA. The formation of unique, long-range interstrand and intrastrand crosslinks by this compound distinguishes it from cisplatin and is likely the basis for its increased potency and ability to overcome cisplatin resistance. Understanding these differences at the molecular level is crucial for the rational design of novel platinum therapeutics and for developing strategies to circumvent drug resistance in the clinic. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate and compare the mechanisms of these and other platinum-based drugs.

References

Comparative Efficacy of Triplatin Tetranitrate in Cisplatin-Resistant Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Triplatin tetranitrate's efficacy in cisplatin-resistant ovarian cancer cell lines against cisplatin (B142131) and other platinum-based agents. The information is compiled from preclinical studies to assist in research and development efforts.

Introduction

Cisplatin has long been a cornerstone in the treatment of ovarian cancer. However, the development of resistance is a major clinical challenge, limiting its long-term efficacy.[1][2] this compound, a trinuclear platinum complex also known as BBR3464, has emerged as a potential alternative designed to overcome mechanisms of cisplatin resistance.[3][4] This compound forms different types of DNA adducts compared to cisplatin, leading to a distinct biological response.[3]

Comparative Cytotoxicity

This compound has demonstrated significantly greater potency than cisplatin in various cisplatin-resistant ovarian cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of drug potency, are substantially lower for this compound, indicating that a lower concentration is required to inhibit cancer cell growth by half.

Cell LineDrugIC50 (µM)Resistance Factor*Reference
A2780 (Cisplatin-Sensitive)Cisplatin3.0-[5]
This compoundData not available
A2780/CP70 (Cisplatin-Resistant)Cisplatin40.013.3[5]
This compoundData not available
OAW42 (Cisplatin-Sensitive)CisplatinData not available-
This compoundData not available
OAW42MER (Cisplatin-Resistant)CisplatinData not available
This compoundReported to have 14-fold increased sensitivity compared to the parental cell line
SKOV3 (Cisplatin-Resistant)Cisplatin1.0 (approx.)-[6]
This compoundData not available

Resistance Factor = IC50 of resistant cell line / IC50 of sensitive parent cell line. A higher value indicates greater resistance.

Note: Direct comparative IC50 values for this compound in these specific resistant cell lines are not consistently available in the public domain. However, studies consistently report its high potency in cisplatin-resistant models.

Mechanism of Action and Cellular Effects

This compound's distinct mechanism of action allows it to bypass some of the common resistance pathways that affect cisplatin.

Cellular EffectCisplatinThis compoundOvarian Cancer Cell Line Models
Cell Cycle Arrest S-phase accumulation followed by a G2/M blockPotent and persistent G2/M phase blockOAW42, OAW42MER
Induction of Apoptosis Induces apoptosisInduces apoptosis, potentially through different pathways in resistant cellsOAW42, OAW42MER
Mitochondrial Membrane Potential No significant effect in OAW42; No effect in OAW42MERNo significant effect in OAW42; Marked reduction in OAW42MEROAW42, OAW42MER
Nuclear Lamin B Degradation Detected in OAW42Detected in OAW42 and OAW42MEROAW42, OAW42MER

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of anticancer compounds in ovarian cancer cell lines.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound, cisplatin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Flow Cytometry for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired drug concentrations. After the incubation period, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot for Apoptosis-Related Proteins

This technique is used to detect specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis sensitive Cisplatin-Sensitive Ovarian Cancer Cells control Vehicle Control sensitive->control cisplatin Cisplatin sensitive->cisplatin triplatin This compound sensitive->triplatin other Other Alternatives sensitive->other resistant Cisplatin-Resistant Ovarian Cancer Cells resistant->control resistant->cisplatin resistant->triplatin resistant->other viability Cell Viability (MTT Assay) control->viability apoptosis Apoptosis (Flow Cytometry) control->apoptosis protein Protein Expression (Western Blot) control->protein cisplatin->viability cisplatin->apoptosis cisplatin->protein triplatin->viability triplatin->apoptosis triplatin->protein other->viability other->apoptosis other->protein ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Quantification protein->protein_quant

Caption: Workflow for assessing the efficacy of anticancer drugs in ovarian cancer cell lines.

Signaling Pathway of Cisplatin Resistance and Triplatin's Action

cisplatin_resistance cluster_cisplatin Cisplatin Action & Resistance cluster_triplatin This compound Action cisplatin Cisplatin dna_adducts_cis DNA Adducts (Intrastrand) cisplatin->dna_adducts_cis reduced_uptake Reduced Drug Uptake ddr_cis DNA Damage Response (DDR) dna_adducts_cis->ddr_cis apoptosis_cis Apoptosis ddr_cis->apoptosis_cis resistance Resistance Mechanisms reduced_uptake->dna_adducts_cis blocks increased_efflux Increased Drug Efflux increased_efflux->dna_adducts_cis blocks drug_inactivation Drug Inactivation (e.g., Glutathione) drug_inactivation->dna_adducts_cis blocks enhanced_dna_repair Enhanced DNA Repair (NER, etc.) enhanced_dna_repair->ddr_cis counteracts apoptosis_inhibition Inhibition of Apoptosis (e.g., Bcl-2 overexpression) apoptosis_inhibition->apoptosis_cis blocks triplatin This compound dna_adducts_tri Unique DNA Adducts (Long-range, Interstrand) triplatin->dna_adducts_tri ddr_tri Potent DNA Damage Response (DDR) dna_adducts_tri->ddr_tri bypass_repair Bypasses some DNA repair mechanisms apoptosis_tri Apoptosis ddr_tri->apoptosis_tri cell_cycle_arrest G2/M Cell Cycle Arrest ddr_tri->cell_cycle_arrest cell_cycle_arrest->apoptosis_tri overcome Overcomes Resistance bypass_repair->enhanced_dna_repair circumvents

Caption: Proposed mechanism of this compound overcoming cisplatin resistance.

References

A Head-to-Head In Vivo Comparison of BBR3464 and Oxaliplatin: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

While direct head-to-head in vivo comparative studies between the novel trinuclear platinum agent BBR3464 and the established third-generation platinum compound oxaliplatin (B1677828) are not extensively available in the public domain, a comprehensive analysis of existing preclinical data provides valuable insights into their respective antitumor profiles. This guide synthesizes available in vivo efficacy data, mechanisms of action, and experimental methodologies for both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.

BBR3464, a trinuclear platinum complex, emerged as a promising anticancer agent due to its distinct chemical structure and its ability to form long-range DNA adducts.[1][2] This was theorized to allow it to overcome resistance mechanisms that limit the efficacy of mononuclear platinum drugs like cisplatin (B142131).[3][4] Oxaliplatin, a diaminocyclohexane (DACH) platinum compound, is a cornerstone in the treatment of colorectal cancer and has a different spectrum of activity and resistance profile compared to its predecessors, cisplatin and carboplatin.[5][6]

Mechanism of Action: Distinct Approaches to DNA Damage

Both BBR3464 and oxaliplatin exert their cytotoxic effects primarily through interactions with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. However, the nature of their DNA adducts and the subsequent cellular responses differ significantly.

BBR3464: As a trinuclear platinum complex, BBR3464 is cationic and features a flexible structure that allows it to form long-range intra- and interstrand DNA crosslinks.[1][2] This is a key distinction from mononuclear platinum agents. The unique adducts formed by BBR3464 are thought to be more difficult for cellular DNA repair mechanisms to recognize and resolve, contributing to its activity in cisplatin-resistant cell lines.[3][4] Furthermore, studies have shown that BBR3464 induces a G2/M cell cycle arrest and that its cytotoxic effects may be less dependent on p53 status compared to cisplatin, suggesting a different signaling cascade is activated in response to its DNA damage.[7]

Oxaliplatin: Oxaliplatin's mechanism of action involves the formation of bulky platinum-DNA adducts, primarily 1,2-intrastrand crosslinks between adjacent guanine (B1146940) bases.[5][6] The presence of the DACH carrier ligand is crucial to its activity and is thought to be responsible for its efficacy in cisplatin-resistant tumors.[6][8] The bulky adducts formed by oxaliplatin are less well-recognized by the mismatch repair (MMR) system, a common mechanism of cisplatin resistance.[5][6] Upon DNA damage, oxaliplatin can trigger cell cycle arrest and apoptosis through various pathways, including the activation of caspases and the release of cytochrome C from mitochondria.[9]

In Vivo Antitumor Efficacy: A Look at the Preclinical Data

Direct comparative in vivo studies between BBR3464 and oxaliplatin are scarce. However, individual studies evaluating their efficacy in various tumor models provide insights into their potential therapeutic windows and spectrum of activity.

BBR3464: Potency in Refractory Tumors

Preclinical in vivo studies have highlighted the significant antitumor activity of BBR3464, particularly in tumor models known to be resistant to cisplatin.

Tumor Model Animal Model Dosing Schedule Key Findings Reference
Human Ovarian Carcinoma Xenografts (cisplatin-resistant)Nude MiceNot specifiedSignificant tumor weight inhibition (>80%) in seven out of eight xenografts, including four cisplatin-refractory tumors.[3][4]
Neuroblastoma XenograftsNot specified0.30 and 0.35 mg/kg i.v. (q4dx3)Superior efficacy compared to cisplatin on a fractionated schedule.[10]

These studies underscore the potential of BBR3464 in treating tumors that have developed resistance to conventional platinum-based chemotherapy. The high potency observed, with efficacy at lower doses compared to cisplatin, is a notable feature.[10]

Oxaliplatin: Established Efficacy in Colorectal Cancer and Beyond

Oxaliplatin's in vivo efficacy is well-documented, particularly in combination with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).

Tumor Model Animal Model Dosing Schedule Key Findings Reference
Colorectal Cancer Xenograftsnu/nu athymic miceNot specifiedEfficacy demonstrated in subcutaneous xenograft models.[11]
Leukemia (L1210)MiceNot specifiedIncreased lifespan of leukemia-bearing mice.[12][13]
Colon Carcinoma (CT26)Immunocompetent MiceNot specifiedAntitumor effect was similar to oxaliplatin and dependent on an intact immune system.[12][13]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings.

General In Vivo Xenograft Study Protocol (Derived from multiple sources)
  • Cell Culture: Human tumor cell lines (e.g., ovarian, colorectal) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., nude, SCID) are typically used for xenograft studies to prevent rejection of human tumor cells. For studies involving the immune system's role, immunocompetent mice are used.[11][12][13]

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²)/2.

  • Drug Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. The drugs (BBR3464 or oxaliplatin) are administered, typically intravenously (i.v.), at predetermined doses and schedules.[10] The control group receives the vehicle solution.

  • Efficacy Evaluation: The primary endpoint is often tumor growth inhibition. This can be assessed by comparing the mean tumor volume in the treated groups to the control group. Other parameters may include tumor weight at the end of the study and survival analysis.[3][4]

  • Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Other signs of toxicity are also observed.

  • Statistical Analysis: Statistical methods are used to determine the significance of the observed differences between treatment and control groups.

Visualizing the Mechanisms

To better understand the distinct ways BBR3464 and oxaliplatin interact with DNA and trigger cellular responses, the following diagrams illustrate their proposed mechanisms of action.

BBR3464_Mechanism BBR3464 BBR3464 (Trinuclear Platinum Complex) CellMembrane Cell Membrane BBR3464->CellMembrane Cellular Uptake DNA Nuclear DNA CellMembrane->DNA Nuclear Translocation LongRangeAdducts Long-Range Intra/Interstrand DNA Crosslinks DNA->LongRangeAdducts Forms ReplicationBlock Blockage of DNA Replication & Transcription LongRangeAdducts->ReplicationBlock RepairEvasion Evasion of DNA Repair Mechanisms LongRangeAdducts->RepairEvasion G2M_Arrest G2/M Cell Cycle Arrest ReplicationBlock->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for BBR3464.

Oxaliplatin_Mechanism Oxaliplatin Oxaliplatin (DACH Platinum) CellMembrane Cell Membrane Oxaliplatin->CellMembrane Cellular Uptake DNA Nuclear DNA CellMembrane->DNA Nuclear Translocation BulkyAdducts Bulky 1,2-Intrastrand GG Adducts DNA->BulkyAdducts Forms ReplicationBlock Blockage of DNA Replication & Transcription BulkyAdducts->ReplicationBlock MMR_Bypass Bypass of Mismatch Repair (MMR) BulkyAdducts->MMR_Bypass CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis (Caspase Activation) CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for Oxaliplatin.

Conclusion

Based on the available preclinical evidence, both BBR3464 and oxaliplatin are potent platinum-based anticancer agents with distinct mechanisms of action and preclinical profiles. BBR3464 shows particular promise in overcoming cisplatin resistance, likely due to the formation of unique long-range DNA adducts that evade conventional repair pathways.[3][4] Its high potency in preclinical models is a significant advantage.[10] Oxaliplatin, with its established clinical efficacy, demonstrates a different spectrum of activity, and its bulky DACH ligand allows it to circumvent some mechanisms of cisplatin resistance.[5][6]

The development of BBR3464 was halted after Phase II clinical trials due to a combination of more severe side effects compared to standard platinum drugs and a lack of biostability, which limited the deliverable dose and resulted in insufficient activity.[1][2] However, the unique mechanism of this trinuclear platinum complex continues to inspire the development of new-generation multinuclear platinum-based drugs.[1][2]

For researchers and drug developers, the distinct profiles of these two agents underscore the importance of understanding the nuances of platinum-based drug design and the molecular basis of tumor resistance. While direct comparative in vivo studies are lacking, the existing data suggest that both compounds, and their underlying chemical scaffolds, represent valuable avenues for the development of more effective cancer therapies. Future research, including direct head-to-head preclinical and clinical comparisons, would be invaluable in definitively positioning these and future platinum agents in the therapeutic landscape.

References

Assessing the Genotoxicity of Triplatin Tetranitrate in Comparison to Other Platinum-Based Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of Triplatin tetranitrate (also known as BBR3464), a novel trinuclear platinum compound, relative to established platinum-based anticancer drugs such as cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). While extensive research has highlighted the superior cytotoxic efficacy of this compound, particularly in cisplatin-resistant cell lines, publicly available quantitative data from standardized genotoxicity assays remains limited. This guide synthesizes the available information on its mechanism of action and cellular effects to offer a qualitative assessment of its genotoxic potential, alongside quantitative data for other platinum compounds.

Comparative Genotoxicity of Platinum Compounds

The genotoxicity of platinum-based drugs is intrinsically linked to their mechanism of action: the formation of adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. However, the nature and processing of these DNA adducts can vary significantly between different platinum compounds, influencing their genotoxic and cytotoxic profiles.

Quantitative Genotoxicity Data: Cisplatin vs. Carboplatin

A comparative study on the genotoxic potential of cisplatin and carboplatin in cultured human lymphocytes provides quantitative insights using chromosomal aberration (CA) and sister-chromatid exchange (SCE) assays.[1]

CompoundAssayResultsConclusion
Cisplatin Chromosomal Aberrations (CAs)Significant increase compared to control (p<0.01)Induced comparable levels of CAs to carboplatin.[1]
Sister-Chromatid Exchange (SCEs)Significant increase (4.05-fold) compared to control (p<0.01)Significantly higher induction of SCEs than carboplatin (p<0.01).[1]
Carboplatin Chromosomal Aberrations (CAs)Significant increase compared to control (p<0.01)Induced comparable levels of CAs to cisplatin.[1]
Sister-Chromatid Exchange (SCEs)Significant increase (3.1-fold) compared to control (p<0.01)Significantly lower induction of SCEs than cisplatin (p<0.01).[1]

Table 1: Comparative Genotoxicity of Cisplatin and Carboplatin in Human Lymphocytes.[1]

Qualitative Genotoxicity Assessment of this compound (BBR3464)

While direct quantitative comparative genotoxicity data for this compound is scarce, its unique structural and mechanistic features suggest a distinct genotoxic profile:

  • Novel DNA Adducts: Unlike cisplatin, which primarily forms 1,2-intrastrand cross-links, this compound forms long-range intrastrand and interstrand cross-links.[2] These more complex lesions are thought to be more difficult for cellular DNA repair mechanisms to resolve, potentially leading to a more potent cytotoxic and, presumably, genotoxic effect at lower concentrations.

  • Overcoming Resistance: this compound has demonstrated the ability to overcome cisplatin resistance in various cancer cell lines.[3] This suggests that the DNA lesions it induces are recognized and processed differently by the cell's DNA damage response and repair machinery.

  • Cell Cycle Arrest: Studies have shown that BBR3464 induces a more persistent G2/M cell cycle arrest compared to cisplatin at equitoxic concentrations.[3] This prolonged cell cycle arrest is a hallmark of a robust DNA damage response.

Experimental Protocols for Key Genotoxicity Assays

Detailed methodologies are crucial for the accurate assessment and comparison of genotoxicity. Below are outlines for standard assays.

1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4]

  • Principle: The test utilizes mutant strains of S. typhimurium that cannot synthesize histidine. The assay measures the frequency of back mutations to the prototrophic state (histidine synthesis) in the presence of the test compound.

  • Methodology:

    • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).[4]

    • The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix), which mimics mammalian metabolism.

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

2. In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Principle: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.

  • Methodology:

    • Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are exposed to the test compound at various concentrations.[5][6]

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division.[5][6]

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells (specifically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis.

    • A dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

3. Alkaline Comet Assay

The alkaline single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and DNA cross-links in individual cells.

  • Principle: Damaged DNA, when subjected to electrophoresis under alkaline conditions, migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. For detecting DNA cross-links, a modified protocol is used where cells are first exposed to a DNA-damaging agent (like radiation) to induce strand breaks, and the cross-linking agent's ability to impede the migration of this fragmented DNA is measured.[7][8][9]

  • Methodology:

    • Cells are exposed to the test compound.

    • Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.

    • The slides are then placed in an alkaline electrophoresis solution to unwind the DNA and are subjected to electrophoresis.

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • Image analysis software is used to quantify the amount of DNA in the comet tail, providing a measure of DNA damage.

Signaling Pathways and Experimental Workflows

DNA Damage Response Signaling Pathway

Platinum compounds induce DNA damage that activates complex cellular signaling pathways, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) pathways, which in turn activate downstream effectors like p53 to orchestrate cell cycle arrest, DNA repair, or apoptosis.[10][11][12][13]

DNA_Damage_Response cluster_platinum Platinum Compound Exposure cluster_dna_damage DNA Damage Induction cluster_sensor Damage Sensing & Signaling cluster_effector Downstream Effectors cluster_outcome Cellular Outcomes Platinum This compound Cisplatin, Carboplatin, Oxaliplatin DNA_Damage DNA Adducts (Cross-links) Platinum->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CHK1_CHK2 CHK1 / CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis CHK1_CHK2->Cell_Cycle_Arrest

Figure 1. DNA Damage Response Pathway to Platinum Compounds.

Experimental Workflow for Genotoxicity Assessment

A generalized workflow for assessing the genotoxicity of a test compound involves a battery of in vitro and in vivo assays.

Genotoxicity_Workflow cluster_compound Test Compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (if required) cluster_analysis Data Analysis & Conclusion Test_Compound This compound Ames Ames Test (Mutagenicity) Test_Compound->Ames Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Test_Compound->Micronucleus Comet Comet Assay (DNA Strand Breaks/Cross-links) Test_Compound->Comet Data_Analysis Quantitative Analysis Dose-Response Relationship Ames->Data_Analysis Micronucleus->Data_Analysis Comet->Data_Analysis InVivo_Micronucleus In Vivo Micronucleus Assay Conclusion Genotoxicity Profile Assessment Data_Analysis->Conclusion Conclusion->InVivo_Micronucleus Further Investigation

Figure 2. Generalized Workflow for Genotoxicity Assessment.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Triplatin Tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Triplatin tetranitrate, a potent, platinum-based antineoplastic agent. Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance. This compound and its associated waste are classified as hazardous and require specialized handling and disposal.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also classified as a substance that may cause genetic defects, cancer, and damage fertility or the unborn child.[2] Therefore, stringent safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

Equipment Specification Purpose
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Contaminated gloves should be disposed of as hazardous waste immediately.[3]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.
Lab Coat Chemical-resistant lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a fume hood or with a NIOSH-approved respiratorTo prevent inhalation of dust or aerosols, especially when handling the powdered form.[3]

Engineering Controls:

  • Fume Hood: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, reducing agents, and organic materials.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. As a platinum-based chemotherapy agent, it falls under strict disposal guidelines.[4]

1. Waste Identification and Segregation:

  • Primary Waste: Unused or expired this compound, and any grossly contaminated items (e.g., a full vial). This is considered "bulk" chemotherapy waste.

  • Trace Waste: Items contaminated with small amounts of the compound, such as empty vials, syringes, IV bags, tubing, and contaminated PPE.

  • Waste Streams: Never mix this compound waste with other waste streams.[4] It must be segregated into a dedicated, properly labeled hazardous waste container.

2. Waste Containerization:

  • Container Type: Use a designated, leak-proof, and puncture-resistant hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other required hazard warnings (e.g., "Toxic," "Carcinogen").

  • Closure: Keep the waste container closed at all times, except when adding waste.[3]

3. On-Site Management:

  • Accumulation: Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks or spills.

4. Final Disposal:

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials safely.

  • Incineration: The recommended final disposal method for chemotherapy waste is incineration at a permitted hazardous waste incineration facility.[4] This process destroys the hazardous chemical compounds.

  • Documentation: Maintain a detailed record of the waste disposal, including the date, quantity, and the manifest from the disposal vendor.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your institution's Environmental Health & Safety (EHS) department.

  • Personal Protection: Do not attempt to clean up a spill without the proper training and PPE.

  • Clean-up (for trained personnel):

    • For small powder spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, use a chemical spill kit with absorbent pads.

    • Collect all contaminated materials in a designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaning agent.

Disposal Workflow

start Start: this compound Waste Generated identify 1. Identify Waste Type (Bulk vs. Trace) start->identify segregate 2. Segregate into Dedicated Hazardous Waste Container identify->segregate label_container 3. Label Container (Hazardous Waste, Chemical Name) segregate->label_container store 4. Store in Designated Accumulation Area label_container->store contact_vendor 5. Contact Licensed Hazardous Waste Vendor store->contact_vendor package 6. Package for Transport (Follow Vendor & DOT Guidelines) contact_vendor->package transport 7. Licensed Vendor Transports Waste package->transport incinerate 8. Incineration at Permitted Facility transport->incinerate document 9. Document Disposal (Manifests) incinerate->document end End: Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound waste.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for detailed guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistics for Handling Triplatin Tetranitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Triplatin tetranitrate is paramount. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal protocols for this cytotoxic, platinum-based agent. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to cytotoxic drugs is the correct and consistent use of personal protective equipment.[1] A risk assessment should always be conducted to ensure the selected PPE offers adequate protection.[2]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Gloves Double pair of chemotherapy-tested, powder-free nitrile gloves.[3] Long cuffs to be tucked over the gown sleeves.[4]Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Gown Disposable, fluid-resistant, long-sleeved gown made of a material tested for use with chemotherapy agents.[1]Protects skin and clothing from splashes and spills.
Eye Protection Safety goggles or a full-face shield.[1][5]Protects the eyes from splashes of the drug solution.
Respiratory A surgical mask is required when handling medications in a biological safety cabinet to prevent microbial contamination.[5] For potential aerosol generation (e.g., cleaning spills), an N95 respirator is recommended.[1]Minimizes the risk of inhaling aerosolized drug particles.
Additional Shoe covers and a cap should be worn when preparing sterile preparations of cytotoxic drugs.[5]Prevents the spread of contamination outside of the handling area.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize environmental contamination.

Preparation and Handling:

  • Preparation: Before starting, ensure all necessary materials, including PPE, spill kits, and waste disposal containers, are readily available.

  • Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, eye protection, inner gloves, outer gloves).

  • Drug Reconstitution/Dilution: If working with a solid form, reconstitution and dilution should be performed carefully within the BSC to avoid aerosol generation.

  • Labeling: Clearly label all containers with the drug name, concentration, and hazard symbols.

  • Transport: When moving the drug, even short distances, use a sealed, secondary container to prevent spills.

Administration (in a research context):

  • Verify: Double-check the experimental protocol, including dosage and administration route.

  • Controlled Environment: Perform the administration in a controlled environment to prevent exposure to others.

  • Technique: Use techniques that minimize the generation of aerosols or droplets.

Disposal Plan: Waste Management

Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment.[6] Waste is generally categorized as either "trace" or "bulk" chemotherapy waste.[7]

Waste Segregation and Disposal:

Waste TypeDescriptionDisposal Container
Trace Chemotherapy Waste Items contaminated with less than 3% of the original drug volume (e.g., used gloves, gowns, empty vials, IV bags).[7]Designated yellow, puncture-proof containers labeled "Trace Chemotherapy Waste".[7]
Bulk Chemotherapy Waste Materials containing more than 3% of the original drug volume (e.g., partially used vials, syringes with residual drug).[7]Designated black, RCRA-regulated hazardous waste containers.[7] These require specialized treatment and documentation for disposal.[7]
Sharps Needles, syringes, and other sharp objects contaminated with the drug.Puncture-proof sharps containers specifically designated for chemotherapy waste. Syringes with more than a residual amount of the drug should be disposed of as bulk waste.[3]
Unused/Expired Drug Pure, unused, or expired this compound.Disposed of as hazardous chemical waste through an environmental health and safety program.[8]

All chemotherapy waste containers must be sealed when full and stored in a secure, designated area until collected by a licensed hazardous waste transporter.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate the risks.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.[1]

  • Eye Contact: Flush the eye(s) with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.[10]

Spill Management:

  • Secure the Area: Alert others and restrict access to the spill area.[1]

  • Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and an N95 respirator.[1]

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill.[1]

  • Clean the Area: Decontaminate the spill area according to your institution's established procedures, typically involving a detergent solution followed by a disinfectant.[1]

  • Dispose of Waste: All materials used for cleanup must be disposed of as bulk chemotherapy waste.[1]

  • Report the Incident: Document and report the spill to the appropriate environmental health and safety officer.[1]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_drug Reconstitute/Dilute Drug prep_ppe->prep_drug emergency_exposure Exposure prep_ppe->emergency_exposure prep_area Prepare Designated Area prep_area->prep_ppe handle_admin Administration prep_drug->handle_admin emergency_spill Spill prep_drug->emergency_spill disp_trace Trace Waste (Yellow Bin) handle_admin->disp_trace disp_bulk Bulk Waste (Black Bin) handle_admin->disp_bulk disp_sharps Sharps (Chemo Sharps Bin) handle_admin->disp_sharps handle_admin->emergency_spill handle_admin->emergency_exposure

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triplatin tetranitrate
Reactant of Route 2
Triplatin tetranitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.